molecular formula C7H4ClN3O2 B1489905 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid CAS No. 1292287-11-6

2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Cat. No.: B1489905
CAS No.: 1292287-11-6
M. Wt: 197.58 g/mol
InChI Key: JYJJQIASHARUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS 1292287-11-6) is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a privileged structure in the design of biologically active molecules. Recent scientific advances highlight the broad potential of this scaffold. A 2025 review in RSC Advances details its application in the development of novel antimicrobial agents, covering innovative synthetic strategies and bioactivity evaluation . Furthermore, this chemical scaffold has demonstrated strong relevance in oncology research. Studies have shown that 7H-pyrrolo[2,3-d]pyrimidine derivatives act as potent competitive inhibitors of p21-activated kinase 4 (PAK4), an enzyme whose overexpression is strongly associated with various cancers, including breast, pancreatic, and gastric cancers . The presence of both the chloro and carboxylic acid functional groups on the core structure provides versatile handles for further synthetic modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-10-4(6(12)13)3-1-2-9-5(3)11-7/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJJQIASHARUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC(=C21)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292287-11-6
Record name 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-deazapurine core, scientifically known as the pyrrolo[2,3-d]pyrimidine scaffold, is a cornerstone of modern medicinal chemistry.[1] Its structural resemblance to endogenous purines allows for potent and selective modulation of various enzyme families, most notably protein kinases. This guide provides an in-depth, field-proven methodology for the synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, a highly versatile intermediate pivotal for the development of next-generation therapeutics, including Janus kinase (JAK) inhibitors like Tofacitinib.[2] We will dissect a robust and scalable synthetic pathway, elucidating the causal mechanisms behind each procedural step, from starting material selection to final product isolation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to this critical synthesis.

The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus is a privileged scaffold in drug discovery. Its inherent biological relevance, stemming from its role as a nucleoside mimic, has led to its incorporation into numerous clinically significant agents.[3] The strategic placement of functional groups on this bicyclic system allows for fine-tuning of pharmacological properties.

The target molecule, this compound, is of particular interest due to its orthogonal reactivity. The chloro group at the 2-position serves as a handle for C-C or C-N bond formation via cross-coupling reactions, while the carboxylic acid at the 4-position is primed for amide bond formation. This built-in functionality makes it an ideal building block for creating diverse chemical libraries for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Strategy Selection

A successful synthesis requires a strategy that is not only high-yielding but also reproducible and scalable. Our retrosynthetic analysis identifies the commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as an optimal starting point. This precursor is readily synthesized from simple starting materials like 6-aminouracil.[4]

The core challenge lies in the selective differentiation of the two chloro-substituents and the subsequent installation of the carboxylic acid functionality. The C4 position of the pyrrolo[2,3-d]pyrimidine ring system is known to be more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[5] This inherent reactivity differential is the lynchpin of our strategy.

Our forward-synthesis plan involves four key transformations:

  • Protection: Masking the acidic N7 proton of the pyrrole ring to prevent side reactions and improve solubility.

  • Selective Cyanation: Replacing the more reactive C4-chloro group with a nitrile (-CN) group.

  • Hydrolysis: Converting the nitrile at C4 into the desired carboxylic acid.

  • Deprotection: Removing the N7 protecting group to yield the final product.

G Target Target Molecule This compound Protected_Acid N7-Protected Acid Target->Protected_Acid Deprotection Protected_Nitrile N7-Protected Nitrile Protected_Acid->Protected_Nitrile Hydrolysis Protected_Dichloro N7-Protected Dichloro Protected_Nitrile->Protected_Dichloro Selective C4 Cyanation (SNAr) Starting_Material Starting Material 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Protected_Dichloro->Starting_Material N7-Protection

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Pathway and Protocols

The following sections provide a step-by-step guide for the synthesis, complete with mechanistic rationale and detailed experimental procedures.

G cluster_0 Overall Synthetic Workflow A 2,4-dichloro-7H-pyrrolo [2,3-d]pyrimidine (Start) B N7-Boc Protected Intermediate A->B Step 1 Boc2O, DMAP C C4-Nitrile Intermediate B->C Step 2 NaCN, DMSO D C4-Carboxylic Acid Intermediate C->D Step 3 HCl (aq), Heat E 2-chloro-7H-pyrrolo [2,3-d]pyrimidine-4-carboxylic acid (Final Product) D->E Step 4 TFA, DCM

Caption: The four-step synthetic workflow.

Step 1: N7-Protection

Reaction: Synthesis of 7-(tert-butoxycarbonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Causality & Rationale: The pyrrole N-H proton is acidic and can be deprotonated by bases used in subsequent steps, leading to undesired side reactions. We employ di-tert-butyl dicarbonate (Boc₂O) for protection. The Boc group is robust enough to withstand the conditions of cyanation and hydrolysis but can be removed cleanly under acidic conditions. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction.[6]

Experimental Protocol:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv).

  • Add anhydrous Dichloromethane (DCM) to form a suspension (approx. 0.2 M).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and DMAP (0.1 equiv).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel or recrystallization to yield the title compound as a white solid.

Step 2: Selective C4-Cyanation

Reaction: Synthesis of 7-(tert-butoxycarbonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile.

Causality & Rationale: This step leverages the differential electrophilicity between the C4 and C2 positions. The C4 carbon is more electron-deficient and thus more susceptible to nucleophilic attack by the cyanide ion. Sodium cyanide (NaCN) is a cost-effective and potent nucleophile for this SNAr reaction. Dimethyl sulfoxide (DMSO) is an excellent solvent for this transformation due to its polar aprotic nature, which solvates the cation (Na⁺) while leaving the cyanide nucleophile highly reactive.

Experimental Protocol:

  • In a round-bottom flask, dissolve the N-Boc protected intermediate (1.0 equiv) in anhydrous DMSO.

  • Add sodium cyanide (NaCN, 1.5 equiv) portion-wise. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully pour it into a beaker of ice water, which will precipitate the product.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove residual DMSO and inorganic salts.

  • Dry the product under vacuum to afford the nitrile intermediate, which is often pure enough for the next step.

Step 3: Nitrile Hydrolysis

Reaction: Synthesis of 7-(tert-butoxycarbonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid.

Causality & Rationale: The conversion of a nitrile to a carboxylic acid is a classic transformation that can be achieved under acidic or basic conditions. We opt for acidic hydrolysis using concentrated hydrochloric acid. This method is advantageous as it prevents potential side reactions on the chlorinated pyrimidine ring that might occur under strong basic conditions and allows for simultaneous deprotection if heated for a prolonged period. For a controlled process, we perform this step first, followed by a dedicated deprotection step.

Experimental Protocol:

  • Suspend the nitrile intermediate (1.0 equiv) in a mixture of acetic acid and concentrated HCl (e.g., a 2:1 v/v mixture).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.

  • Cool the reaction mixture to room temperature and pour it onto ice.

  • The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Step 4: N7-Deprotection

Reaction: Synthesis of this compound (Target Molecule).

Causality & Rationale: The final step is the removal of the Boc protecting group. This is efficiently accomplished under strong acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective reagent system for this purpose. The reaction proceeds via cleavage of the tert-butyl carbocation, which is scavenged by the solvent or TFA, releasing CO₂ and the deprotected product.

Experimental Protocol:

  • Dissolve the Boc-protected carboxylic acid (1.0 equiv) in DCM.

  • Cool the solution in an ice bath (0 °C).

  • Add Trifluoroacetic acid (TFA) dropwise (typically 5-10 equivalents, or as a 20-50% solution in DCM).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC analysis shows complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The crude residue can be triturated with diethyl ether or a mixture of ether/hexanes to induce precipitation of the product.

  • Collect the solid by filtration, wash with a cold non-polar solvent, and dry under vacuum to yield the final product, this compound.

Process Data and Troubleshooting

StepReactionKey ReagentsTypical YieldPurity (Crude)Key Considerations
1 N-ProtectionBoc₂O, DMAP85-95%>90%Ensure anhydrous conditions to prevent Boc₂O hydrolysis.
2 CyanationNaCN, DMSO70-85%>85%Highly toxic reagent. Temperature control is critical to avoid side reactions.
3 HydrolysisConc. HCl65-80%>90%Long reaction times may be needed. Monitor for potential deprotection.
4 DeprotectionTFA, DCM90-98%>95%Ensure complete removal of TFA as it can be difficult to remove from the final product.

Troubleshooting:

  • Incomplete Chlorination/Hydrolysis of Chloro-groups: The 2- and 4-chloro positions are susceptible to hydrolysis, especially during aqueous workups with strong bases.[7] It is crucial to maintain neutral or slightly acidic pH during extractions and to use weak bases like NaHCO₃ for neutralization.

  • Low Yield in Cyanation: Ensure the DMSO is anhydrous. Water can compete as a nucleophile, leading to the formation of the 4-hydroxy byproduct.

  • Difficulty in Final Product Precipitation: If the final product is difficult to precipitate, purification by reverse-phase HPLC may be required.

Conclusion

This guide has detailed a logical, robust, and scalable synthesis of this compound from the readily available 2,4-dichloro analog. By understanding the underlying chemical principles of each step—from protection and selective SNAr to hydrolysis and deprotection—researchers can confidently and efficiently produce this invaluable building block. The presented protocols, grounded in established chemical literature and practical experience, provide a solid foundation for the synthesis of this and other complex heterocyclic intermediates essential for the advancement of modern drug discovery.

References

physicochemical properties of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Executive Summary

This compound is a heterocyclic compound built upon the 7-deazapurine scaffold. This core structure is of significant interest in medicinal chemistry, frequently appearing in molecules targeting a range of biological pathways, particularly as kinase inhibitors.[1][2][3] The physicochemical properties of this molecule, such as solubility, ionization (pKa), and lipophilicity (logP), are fundamental parameters that dictate its behavior in biological systems. Understanding and accurately measuring these properties is a critical step in the drug discovery and development process, influencing everything from initial screening and formulation to absorption, distribution, metabolism, and excretion (ADME).

This guide provides a comprehensive overview of the core . It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a summary of available data but also detailed, field-proven experimental protocols for their determination. The emphasis is on the causality behind methodological choices, ensuring a robust and scientifically sound approach to characterization.

Molecular Structure and Core Identifiers

The foundational structure is the pyrrolo[2,3-d]pyrimidine ring system, an analog of purine where the nitrogen at position 7 is replaced by a carbon. This modification significantly alters the electronic and steric properties of the molecule. The subject of this guide is substituted with a chlorine atom at the C2 position and a carboxylic acid at the C4 position.

Caption: Chemical structure of the title compound.

IdentifierValueReference
IUPAC Name This compound
CAS Number 1292287-11-6[4]
Molecular Formula C₇H₄ClN₃O₂
Molecular Weight 197.58 g/mol [5]

The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a molecule from a laboratory curiosity to a therapeutic agent is heavily governed by its physical and chemical characteristics. For a compound like this compound, three parameters are paramount:

  • Aqueous Solubility: This property dictates how well a compound dissolves in an aqueous environment, which is fundamental for its absorption in the gastrointestinal tract and its distribution in the bloodstream. Poor solubility is a leading cause of failure for promising drug candidates.[6]

  • Ionization Constant (pKa): The pKa value defines the extent to which a molecule is ionized at a given pH. The subject compound possesses both an acidic functional group (carboxylic acid) and basic nitrogen atoms in the pyrimidine ring. Its ionization state will therefore change dramatically across the physiological pH range (e.g., stomach vs. intestine), which in turn profoundly impacts its solubility, membrane permeability, and binding to its biological target.[7]

  • Lipophilicity (logP/logD): Lipophilicity, often measured as the partition coefficient between octanol and water (logP), is a key indicator of a molecule's ability to cross biological membranes.[8][9] The distribution coefficient (logD) is a pH-dependent measure of lipophilicity that is more physiologically relevant for ionizable compounds. An optimal balance of hydrophilicity and lipophilicity is essential for effective drug action.[9]

Summary of Physicochemical Data

Comprehensive experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes known identifiers and provides an expert assessment of expected properties based on its structure and data from closely related analogs.

PropertyValue / Expected BehaviorRationale / Notes
Appearance Expected to be an off-white to tan crystalline solid.Based on analogs like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[10]
Melting Point Not experimentally determined in searched literature.Will be significantly influenced by the crystalline packing enabled by the carboxylic acid.
Aqueous Solubility Poorly soluble in water, with solubility being highly pH-dependent. Soluble in organic solvents like DMSO and DMF.The planar, heterocyclic core contributes to low aqueous solubility. The carboxylic acid will increase solubility at higher pH values upon deprotonation.[10]
pKa (Predicted) Acidic pKa: ~3-5 (from carboxylic acid). Basic pKa: Multiple basic nitrogens; the most basic is likely to have a pKa in the range of 1-3.The precise pKa values require experimental determination as they are influenced by the electron-withdrawing effects of the chloro and pyrimidine groups.
logP (Predicted) ~1.5 - 2.5This is an estimate for the neutral form. The effective lipophilicity (logD) will be significantly lower at pH values where the molecule is ionized.

Authoritative Experimental Protocols

Given the scarcity of public data, direct experimental determination is necessary. The following protocols are presented as self-validating systems, grounded in established methodologies.

Determination of Thermodynamic Aqueous Solubility

Expertise & Experience: The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility because it allows the system to reach a true equilibrium between the dissolved and solid states of the compound.[11][12] This is more representative of in vivo conditions than kinetic solubility assays, which can overestimate solubility.[13]

Caption: Shake-Flask Method for Solubility.

Step-by-Step Protocol:

  • Preparation: Prepare a series of aqueous buffers (e.g., pH 2.0, 5.0, 7.4) to assess pH-dependent solubility.

  • Addition of Compound: Add an excess of solid this compound to a known volume of each buffer in a glass vial. A visual confirmation of undissolved solid should be made.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, typically 24-48 hours.[6]

  • Phase Separation: After equilibration, allow the samples to stand, then separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[14]

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.[13]

  • Trustworthiness Check: The presence of remaining solid material at the end of the experiment validates that a saturated solution was achieved.[6]

Determination of pKa by Potentiometric Titration

Expertise & Experience: Potentiometric titration is a highly accurate and direct method for pKa determination.[15] It relies on monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of inflection points that correspond to the pKa values of the ionizable groups.[16] For compounds with low aqueous solubility, a co-solvent method is often employed.

pKa_Titration Potentiometric Titration Concept A pH C Inflection Point pH = pKa B Volume of Titrant D Equivalence Point start start E Dissolve sample in water/co-solvent F Titrate with standardized acid or base E->F G Record pH vs. Volume of Titrant F->G H Analyze curve to find inflection points G->H H->C

Caption: pKa Determination via Titration Curve Analysis.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[16]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a solution of constant ionic strength (e.g., using 0.15 M KCl).[15] If solubility is an issue, a co-solvent like methanol or acetonitrile can be used, and the aqueous pKa is then extrapolated.

  • Titration: Place the solution in a temperature-controlled vessel. Titrate the solution with a standardized solution of HCl (to determine basic pKa's) or NaOH (to determine acidic pKa's).[15] Add the titrant in small increments.

  • Data Recording: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units per minute).[16]

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[7]

  • Trustworthiness Check: Perform a minimum of three replicate titrations to ensure the reliability and reproducibility of the determined pKa values.[15]

Determination of Lipophilicity (logP)

Expertise & Experience: The shake-flask method is the traditional and most reliable method for logP determination, directly measuring the partitioning of a compound between n-octanol and water.[8] This provides a foundational measure of a compound's lipophilicity, which is a key driver of its ADME properties.

Caption: Shake-Flask Method for LogP.

Step-by-Step Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Use a pH 7.4 buffer for the aqueous phase to determine logD, which is more physiologically relevant.[17]

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

  • Partitioning: Add a known volume of the n-octanol to the aqueous solution. Seal the container and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure a complete and clean separation of the two phases.[17]

  • Quantification: Carefully sample both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.[17]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[9]

  • Trustworthiness Check: Ensure the total amount of compound recovered from both phases matches the initial amount added to account for any potential degradation or adsorption.

References

The Privileged Scaffold: A Technical Guide to the Mechanism of Action of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the mechanistic principles underlying the biological activity of compounds derived from 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. While this molecule is primarily a key intermediate in chemical synthesis, its core structure, the 7H-pyrrolo[2,3-d]pyrimidine, is a "privileged scaffold" in modern drug discovery.[1][2][3] This guide will elucidate the predominant mechanism of action of its derivatives – kinase inhibition – and provide the scientific rationale and experimental workflows for their characterization.

The 7H-pyrrolo[2,3-d]pyrimidine Core: A Purine Isostere

The 7H-pyrrolo[2,3-d]pyrimidine nucleus is classified as a 7-deazapurine, meaning it is a structural mimic of the natural purines found in essential biomolecules like DNA and ATP.[1][4] This structural similarity allows compounds incorporating this scaffold to interact with the ATP-binding sites of a large family of enzymes known as protein kinases.[2][4] By occupying this site, these molecules can potently and often selectively block the kinase's activity, thereby interrupting cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.[5][6]

Primary Mechanism of Action: ATP-Competitive Kinase Inhibition

The vast majority of biologically active molecules synthesized from the this compound intermediate function as ATP-competitive kinase inhibitors.[2] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signal transduction. The pyrrolo[2,3-d]pyrimidine derivatives, due to their purine-like structure, can bind to the ATP pocket on the kinase, preventing the binding of the natural substrate, ATP. This inhibition blocks the phosphorylation of downstream target proteins, thereby disrupting the signaling cascade.[2]

A diverse range of kinases have been successfully targeted by derivatives of this scaffold, including:

  • Interleukin-2-inducible T-cell Kinase (Itk): Important in T-cell signaling, making it a target for autoimmune diseases and T-cell malignancies.[5]

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cancer cell proliferation, survival, and migration.[6][7]

  • p21-activated kinase 4 (PAK4): Overexpressed in various cancers and plays a role in tumor growth and metastasis.[2]

  • Multi-targeted Kinase Inhibitors: Some derivatives have been designed to inhibit multiple kinases simultaneously, such as EGFR, Her2, VEGFR2, and CDK2, offering a broader anti-cancer activity.[4]

The following diagram illustrates the general principle of ATP-competitive inhibition by a 7H-pyrrolo[2,3-d]pyrimidine derivative.

G cluster_0 Kinase Active Site cluster_1 Normal Kinase Activity cluster_2 Inhibition by Pyrrolo[2,3-d]pyrimidine Derivative Kinase Kinase ATP_Binding_Pocket ATP Binding Pocket Phosphorylated_Protein Phosphorylated Protein No_Phosphorylation No Phosphorylation Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Binding_Pocket ATP->Phosphorylated_Protein Phosphorylation Protein_Substrate Protein Substrate Protein_Substrate->Substrate_Binding_Site Protein_Substrate->Phosphorylated_Protein ADP ADP Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->ATP_Binding_Pocket Competitive Binding

Caption: ATP-Competitive Kinase Inhibition.

Experimental Characterization of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

A multi-step experimental workflow is employed to identify and characterize the mechanism of action of novel kinase inhibitors derived from this compound.

G cluster_CellAssays Cellular Activity Assessment Start Synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine -4-carboxylic acid derivatives Biochemical_Assay In Vitro Kinase Inhibition Assay Start->Biochemical_Assay Determine IC50 Cell_Based_Assay Cell-Based Assays Biochemical_Assay->Cell_Based_Assay Confirm Cellular Potency Molecular_Docking In Silico Molecular Docking Biochemical_Assay->Molecular_Docking Predict Binding Mode Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) Cell_Based_Assay->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Cell_Based_Assay->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) Cell_Based_Assay->Cell_Cycle Molecular_Docking->Lead_Optimization

Caption: Experimental Workflow for Kinase Inhibitor Characterization.

In Vitro Kinase Inhibition Assays

Rationale: The initial step is to determine the direct inhibitory activity of the synthesized compounds against a specific kinase or a panel of kinases. This provides the half-maximal inhibitory concentration (IC50), a quantitative measure of the compound's potency.

Protocol Example: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine the kinase, the pyrrolo[2,3-d]pyrimidine derivative (at varying concentrations), the kinase's substrate peptide, and ATP.

  • Incubation: Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection: Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which then drives a luciferase/luciferin reaction.

  • Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP formed and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays

Rationale: Once in vitro potency is established, it is crucial to determine if the compound can inhibit the kinase within a cellular context and elicit a biological response.

3.2.1. Cell Proliferation Assays

Rationale: Since many targeted kinases are involved in cell growth and proliferation, their inhibition is expected to reduce the rate of cell division.

Protocol Example: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine derivative for a set period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 for cell proliferation.

3.2.2. Apoptosis Assays

Rationale: Inhibition of survival-promoting kinases can lead to programmed cell death (apoptosis).

Protocol Example: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the compound for a specified time (e.g., 24-48 hours).

  • Cell Staining: Harvest the cells and stain them with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to assess the induction of apoptosis by the compound.

3.2.3. Cell Cycle Analysis

Rationale: Kinases like cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle. Their inhibition can cause cells to arrest at specific phases of the cell cycle.

Protocol Example: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment and Fixation: Treat cells with the compound, then harvest and fix them in cold ethanol.

  • Staining: Treat the fixed cells with RNase and stain with PI, which stoichiometrically binds to DNA.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.

In Silico Molecular Docking

Rationale: Computational modeling is used to predict and visualize how the inhibitor binds to the ATP-binding pocket of the kinase. This can provide insights into the specific amino acid interactions that are crucial for binding and can guide further chemical modifications to improve potency and selectivity.[6][7]

Workflow Example:

  • Protein and Ligand Preparation: Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB) and prepare the 3D structure of the pyrrolo[2,3-d]pyrimidine derivative.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to place the ligand into the defined ATP-binding site of the kinase and calculate the most favorable binding poses based on a scoring function.

  • Analysis of Binding Mode: Analyze the predicted binding poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the kinase.

Quantitative Data Summary

The following table summarizes the inhibitory activities of some representative 7H-pyrrolo[2,3-d]pyrimidine derivatives against various kinases, demonstrating the versatility of this scaffold.

Compound IDTarget Kinase(s)IC50 (nM)Reference
Compound 9 ItkPotent activity (specific IC50 not stated)[5]
Compound 5k EGFR79[4]
Her240[4]
VEGFR2136[4]
Compound 18h FAK19.1[7]
Compound 25b FAK5.4[6]

Conclusion

This compound is a foundational building block for the synthesis of a powerful class of kinase inhibitors. The 7H-pyrrolo[2,3-d]pyrimidine core acts as a purine isostere, enabling its derivatives to competitively inhibit the ATP-binding site of a wide array of protein kinases. This mechanism of action has been exploited to develop potent and selective inhibitors for various therapeutic targets, particularly in oncology and immunology. The systematic application of in vitro, cellular, and in silico methods is essential for the comprehensive characterization of these compounds and for guiding the development of the next generation of targeted therapies.

References

The Strategic Core: A Technical Guide to the Biological Significance of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility in targeting a wide array of biological macromolecules. This technical guide delves into the specific role and biological relevance of a key derivative, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid . While direct biological activity of this compound is not extensively reported, its profound importance lies in its function as a pivotal intermediate in the synthesis of potent and selective kinase inhibitors. This document will explore the latent biological potential of this molecule by examining the downstream biological effects of its derivatives,

The Strategic Synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-deazapurine scaffold, specifically the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core, represents a privileged structure in modern medicinal chemistry. Its structural resemblance to adenine allows for its strategic incorporation into molecules designed to interact with ATP-binding sites, leading to the development of potent and selective kinase inhibitors.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid and its derivatives. Moving beyond a mere recitation of protocols, this guide elucidates the underlying chemical principles, compares and contrasts key synthetic strategies, and offers field-proven insights into experimental choices, ensuring a robust and reproducible execution of these critical synthetic transformations.

Introduction: The 7-Deazapurine Scaffold in Drug Discovery

The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of purine, where the nitrogen at position 7 is replaced by a carbon atom. This seemingly subtle modification has profound implications for the molecule's physicochemical properties and its interactions with biological targets. The absence of the N7 nitrogen removes a hydrogen bond donor and alters the electron distribution within the heterocyclic system, which can be exploited to fine-tune binding affinity and selectivity for specific enzyme active sites.

Notably, this scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[1][2][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous pathologies. By competitively binding to the ATP-binding pocket of kinases, inhibitors bearing the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core can effectively block downstream signaling and arrest disease progression.[3][4] The 2-chloro substituent serves as a versatile synthetic handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[5]

This guide will focus on the synthesis of derivatives bearing a carboxylic acid at the 4-position, a key functional group that can be readily converted into a variety of amides and esters to further probe the SAR of this important class of molecules.

Core Synthetic Strategies: A Comparative Analysis

Several synthetic routes to this compound and its derivatives have been reported, each with its own set of advantages and disadvantages. The choice of a particular strategy often depends on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents. Here, we will dissect three prominent approaches.

Route A: The Sonogashira Coupling Approach

This classic and widely employed route commences with a suitably substituted pyrimidine, typically a di- or tri-halogenated derivative. A key step is the palladium- and copper-cocatalyzed Sonogashira coupling of a terminal alkyne to the pyrimidine core, followed by an intramolecular cyclization to construct the fused pyrrole ring.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is crucial for the efficiency of the Sonogashira reaction. The palladium complex undergoes oxidative addition to the aryl halide, while the copper acetylide, formed in situ, participates in a transmetalation step.[6] While effective, the cost and potential toxicity of palladium have led to the exploration of more economical and greener alternatives. Recent advancements have demonstrated the utility of copper-catalyzed systems, which can offer a more sustainable approach.[7] Nickel catalysts have also been explored as a cost-effective alternative to palladium.[8]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the HX formed during the reaction and to facilitate the formation of the copper acetylide. The choice of solvent is critical and is often an aprotic polar solvent like DMF or DMSO to ensure the solubility of the reactants.

Workflow Diagram:

sonogashira_route start 5-Bromo-2,4-dichloropyrimidine step1 Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) start->step1 intermediate1 Alkynylpyrimidine Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine derivative step2->intermediate2 step3 Selective Dechlorination/Functionalization intermediate2->step3 product 2-chloro-7H-pyrrolo[2,3-d]pyrimidine -4-carboxylic acid derivative step3->product

Caption: Sonogashira coupling route to the target scaffold.

Route B: Synthesis from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This approach utilizes the commercially available or readily synthesized 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate. The synthesis of this intermediate itself can be achieved through various methods, including the cyclization of 1,3-dihydroxy-5-aminophenylamine with chloroacetaldehyde followed by chlorination.[9] A key challenge in this route is the selective functionalization at the C4 position while retaining the chloro group at C2.

Causality Behind Experimental Choices:

  • Protecting Groups: To achieve selective manipulation, the pyrrole nitrogen is often protected, for example, with a di-tert-butyl dicarbonate (Boc) group.[10] This prevents unwanted side reactions and directs the subsequent transformations to the desired positions. The choice of protecting group is critical and should be orthogonal to the subsequent reaction conditions.

  • Selective Dechlorination: A crucial step in one variation of this route is the selective dechlorination at the C4 position. This can be achieved through catalytic hydrogenation under controlled conditions.[10] The choice of catalyst and reaction time is paramount to avoid over-reduction and removal of the C2 chloro group.

Workflow Diagram:

dichloro_route start 2,4-dichloro-7H-pyrrolo [2,3-d]pyrimidine step1 N-Protection (e.g., Boc) start->step1 intermediate1 N-Protected Intermediate step1->intermediate1 step2 Selective C4 Functionalization or Dechlorination intermediate1->step2 intermediate2 C4-Functionalized Intermediate step2->intermediate2 step3 Functional Group Interconversion (e.g., to COOH) intermediate2->step3 step4 N-Deprotection step3->step4 product 2-chloro-7H-pyrrolo[2,3-d]pyrimidine -4-carboxylic acid derivative step4->product

Caption: Synthetic pathway starting from the dichlorinated core.

Route C: Construction from 6-Aminouracil

A convergent and efficient approach involves the condensation of 6-aminouracil with chloroacetaldehyde to form the pyrrolo[2,3-d]pyrimidine core.[11] This is followed by chlorination to introduce the necessary chloro substituents.

Causality Behind Experimental Choices:

  • Reaction Conditions for Cyclization: The initial condensation is typically carried out in an aqueous medium with a mild base like sodium bicarbonate to facilitate the reaction.[11]

  • Chlorinating Agent: A strong chlorinating agent such as phosphorus oxychloride (POCl₃) is then used to convert the hydroxyl groups of the uracil moiety into chloro groups.[11] This reaction is often performed at elevated temperatures.

Workflow Diagram:

aminouracil_route start 6-Aminouracil step1 Condensation with Chloroacetaldehyde start->step1 intermediate1 Pyrrolopyrimidine-2,4-dione step1->intermediate1 step2 Chlorination (e.g., POCl₃) intermediate1->step2 intermediate2 2,4-dichloro-7H-pyrrolo [2,3-d]pyrimidine step2->intermediate2 step3 Selective C4 Functionalization intermediate2->step3 product 2-chloro-7H-pyrrolo[2,3-d]pyrimidine -4-carboxylic acid derivative step3->product

Caption: Synthesis commencing with 6-aminouracil.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and available laboratory equipment.

Synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

This protocol is an example of the Sonogashira coupling approach followed by functional group manipulation.

Step 1: Synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

This intermediate is a key precursor to the target carboxylic acid. Its synthesis often involves a Sonogashira coupling followed by cyclization and hydrolysis.[7]

Step 2: Oxidation of the Aldehyde to the Carboxylic Acid

  • Reagents and Equipment:

    • 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

    • Oxone® (potassium peroxymonosulfate)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask with magnetic stirrer

    • Standard work-up and filtration apparatus

  • Procedure:

    • Dissolve 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (1.0 eq) in DMF in a round-bottom flask.[12]

    • To this solution, add Oxone® (approximately 1.1 eq) portion-wise while stirring at room temperature.[12]

    • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC or LC-MS.[12]

    • Upon completion, add water to the reaction mixture to precipitate the product.[12]

    • Collect the solid product by filtration, wash with water, and dry under vacuum to yield 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.[12]

Synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

This protocol demonstrates the conversion of the carboxylic acid to an amide derivative.

  • Reagents and Equipment:

    • 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • Dimethylamine solution (e.g., 2.0 M in THF)

    • Triethylamine

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask with magnetic stirrer and inert atmosphere setup

    • Standard extraction and purification apparatus

  • Procedure:

    • To a solution of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (1.0 eq) in DMF, add triethylamine (2.0-3.0 eq).[13]

    • Add a coupling agent such as EDCI (1.2 eq) or HBTU (1.1 eq) and stir for a short period at room temperature.[13]

    • Add the dimethylamine solution (1.5 eq) and continue stirring at room temperature for 6-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.[13]

    • Perform an aqueous work-up by diluting the reaction mixture with ethyl acetate and washing with water and brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide.[13]

Data Presentation: Key Compound Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (DMSO-d6, δ ppm)ESI-MS (m/z)
2-Chloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₄ClN₃153.57Signals corresponding to the pyrrole and pyrimidine protons.[M+H]⁺ calculated for C₆H₅ClN₃: 154.02
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehydeC₁₂H₁₂ClN₃O249.70Signals for the aldehyde proton, pyrimidine proton, pyrrole proton, and cyclopentyl group protons.250.1 [M+H]⁺[7]
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acidC₁₂H₁₂ClN₃O₂265.7013.71 (br. s, 1H, COOH), 9.07 (s, 1H, pyrimidine-H), 7.37 (s, 1H, pyrrole-H), 5.85–5.65 (m, 1H, cyclopentyl-CH), 2.35–2.20 (m, 2H, cyclopentyl-CH₂), 2.07–1.93 (m, 4H, cyclopentyl-CH₂), 1.70–1.57 (m, 2H, cyclopentyl-CH₂).[7]266.1 [M+H]⁺[7]
2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamideC₁₄H₁₇ClN₄O292.77Signals for the pyrimidine proton, pyrrole proton, cyclopentyl group protons, and N,N-dimethyl protons.293.4 [M+H]⁺[13]

Safety and Handling

  • Halogenated Pyrimidines: Starting materials such as 2,4-dichloropyrimidine are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Organometallic Catalysts: Palladium, copper, and nickel catalysts are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Reagents: Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme caution in a dry environment. Amine bases are often corrosive and have strong odors.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use. Ensure that appropriate quenching procedures are in place for reactive reagents.

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is a cornerstone of modern medicinal chemistry, providing a versatile platform for the development of targeted therapeutics. The synthetic routes outlined in this guide, from the classic Sonogashira coupling to more convergent strategies, offer a range of options for the discerning chemist. A thorough understanding of the rationale behind the choice of catalysts, reagents, and reaction conditions is paramount to achieving efficient and reproducible syntheses.

The future of this field will likely focus on the development of even more sustainable and cost-effective synthetic methods, such as the broader implementation of base metal catalysis and flow chemistry. Furthermore, the continued exploration of the structure-activity relationships of novel derivatives will undoubtedly lead to the discovery of next-generation kinase inhibitors with enhanced potency, selectivity, and clinical efficacy.

References

An In-depth Technical Guide to the Synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine core, also known as the 7-deazapurine scaffold, is a privileged heterocyclic system in medicinal chemistry.[1] Its structural resemblance to purine has made it a valuable building block for a wide array of biologically active molecules, including inhibitors of kinases such as Janus kinases (JAKs), Aurora kinases, and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[2] The title compound, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, is a key intermediate in the synthesis of many of these potent therapeutic agents. The chloro-substituent at the 2-position and the carboxylic acid at the 4-position provide versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel drug candidates. This guide provides a comprehensive overview of the primary synthetic strategies for preparing this important intermediate, with a focus on the rationale behind the selection of starting materials and reaction conditions.

Strategic Synthetic Approaches

The synthesis of this compound can be broadly categorized into two main strategies:

  • Construction of the Pyrrolo[2,3-d]pyrimidine Core followed by Functionalization: This approach involves first assembling the bicyclic ring system and then introducing or modifying the substituents at the 2 and 4-positions.

  • Concurrent Construction and Functionalization: In this strategy, the desired functional groups are introduced during the formation of the pyrrolo[2,3-d]pyrimidine scaffold.

The choice of strategy often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Synthetic Pathway I: From Substituted Pyrimidines

A prevalent and versatile approach commences with a suitably substituted pyrimidine ring, onto which the pyrrole ring is subsequently fused.

Starting Material: 2,4-Dichloro-5-bromopyrimidine

A common and commercially available starting material for this pathway is 2,4-dichloro-5-bromopyrimidine. The synthesis from this precursor generally involves a Sonogashira coupling followed by a tandem cyclization.

G A 2,4-Dichloro-5-bromopyrimidine C Sonogashira Coupling Product A->C Pd Catalyst, Cu(I) co-catalyst, Base B Terminal Alkyne Derivative B->C D 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Derivative C->D TBAF, Heat E Selective Dechlorination Product D->E Selective Dechlorination (e.g., Hydrogenation) F This compound E->F Oxidation

Caption: Synthetic pathway from 2,4-dichloro-5-bromopyrimidine.

Experimental Protocol: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine derivatives [2]

  • Sonogashira Coupling: To a solution of 5-bromo-2,4-dichloropyrimidine and a suitable terminal alkyne in a solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are added. A base, typically an amine like triethylamine or diisopropylethylamine, is used to neutralize the hydrogen halide formed during the reaction. The reaction is typically stirred at room temperature until completion.

  • Tandem Cyclization: The crude product from the Sonogashira coupling is treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a suitable solvent and heated. This promotes the intramolecular cyclization to form the pyrrolo[2,3-d]pyrimidine core.

Causality Behind Experimental Choices:

  • Palladium and Copper Catalysis: The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms. The palladium catalyst is essential for the catalytic cycle, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • TBAF in Cyclization: The fluoride ion in TBAF acts as a base to deprotonate the terminal alkyne (if a protecting group like TMS was used) or facilitates the cyclization through a mechanism that is still debated but is highly effective for this transformation.

Starting Material: 6-Aminouracil

An alternative and often more economical approach begins with 6-aminouracil. This method involves the construction of the pyrrole ring onto the existing pyrimidine core.

G A 6-Aminouracil C 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione A->C Sodium Bicarbonate, Heat B Chloroacetaldehyde B->C D 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine C->D POCl3, DIPEA E Selective Dechlorination Product D->E Selective Dechlorination (e.g., Hydrogenation) F Functionalization at C4 E->F Introduction of Carboxylic Acid Precursor G This compound F->G Oxidation

Caption: Synthetic pathway from 6-aminouracil.

Experimental Protocol: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine [3]

  • Pyrrole Ring Formation: 6-aminouracil is reacted with chloroacetaldehyde in the presence of a base such as sodium bicarbonate in an aqueous medium. The reaction mixture is heated to facilitate the condensation and cyclization to form 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione.

  • Chlorination: The resulting dione is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of an organic base like N,N-diisopropylethylamine (DIPEA), to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[3][4]

Causality Behind Experimental Choices:

  • Chloroacetaldehyde: This reagent provides the two-carbon unit necessary to form the pyrrole ring upon reaction with the enamine-like functionality of 6-aminouracil.

  • POCl₃ and DIPEA: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that converts the amide-like functional groups of the pyrimidine-2,4-dione into chloro substituents. The addition of a high-boiling organic base like DIPEA can accelerate the reaction and improve yields by scavenging the HCl generated.

Synthetic Pathway II: Functional Group Interconversion on the Pre-formed Scaffold

Once a suitable 2-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is obtained, the final step is the introduction of the carboxylic acid at the 4-position. This is typically achieved through oxidation of a precursor functional group.

From 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

A common intermediate that can be synthesized via multiple routes is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[5][6] From this intermediate, a selective reaction at the more reactive 4-position is required.

Experimental Protocol: Selective Dechlorination and Functionalization [7]

  • Protection of the Pyrrole Nitrogen: The pyrrole nitrogen is often protected, for example, with a di-tert-butyl dicarbonate (Boc) group, to improve solubility and prevent side reactions.

  • Selective Dechlorination: The 4-chloro group is more susceptible to nucleophilic substitution and reduction than the 2-chloro group. Selective dechlorination at the 4-position can be achieved through catalytic hydrogenation.

  • Introduction of the Carboxylic Acid: The resulting 2-chloro-7H-pyrrolo[2,3-d]pyrimidine can then be functionalized at the 4-position. This can be a multi-step process involving, for example, a Vilsmeier-Haack reaction to introduce a formyl group, followed by oxidation to the carboxylic acid.

Oxidation of a C4-Substituent

A more direct approach involves the oxidation of a pre-existing functional group at the 4-position, such as an aldehyde or a hydroxymethyl group.

Experimental Protocol: Oxidation to the Carboxylic Acid [2][8]

  • Starting Material: A precursor such as 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde or (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol is used. Note that in this nomenclature, the position is numbered differently, with the carboxylic acid at the 6-position. For the parent 7H-pyrrolo[2,3-d]pyrimidine system, this corresponds to the 4-position.

  • Oxidation: The aldehyde can be oxidized to the carboxylic acid using an oxidizing agent like Oxone® in DMF.[8] The alcohol can be oxidized using reagents such as TEMPO in the presence of sodium chlorite and bleach.[2]

Causality Behind Experimental Choices:

  • Oxone®: This is a versatile and relatively mild oxidizing agent that is effective for the conversion of aldehydes to carboxylic acids.

  • TEMPO-mediated Oxidation: This system is highly selective for the oxidation of primary alcohols to aldehydes or, under the right conditions, to carboxylic acids, and it avoids the use of heavy metal oxidants.

Quantitative Data Summary

Starting MaterialKey IntermediatesReagents and ConditionsTypical YieldReference
5-Bromo-2,4-dichloropyrimidineSonogashira coupling product, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine derivativePd catalyst, Cu(I) co-catalyst, Terminal alkyne, TBAFModerate[2]
6-Aminouracil7H-pyrrolo[2,3-d]pyrimidine-2,4-dione, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineChloroacetaldehyde, NaHCO₃, POCl₃, DIPEAGood[3]
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine2-Chloro-7H-pyrrolo[2,3-d]pyrimidineBoc₂O, Catalytic HydrogenationHigh[7]
Precursor with C4-aldehyde/alcoholThis compoundOxone® or TEMPO/NaClO₂/Bleach80-85%[2][8]

Conclusion

The synthesis of this compound is a well-established yet continuously optimized area of organic synthesis, driven by the importance of this intermediate in the pharmaceutical industry. The choice of the synthetic route is a strategic decision based on factors such as the cost and availability of starting materials, scalability, and overall efficiency. The methods outlined in this guide, starting from substituted pyrimidines or involving the functionalization of a pre-formed 7-deazapurine core, represent robust and field-proven strategies for accessing this valuable building block. A thorough understanding of the underlying reaction mechanisms and the rationale for the choice of reagents is crucial for successful and reproducible synthesis in a research and drug development setting.

References

An In-depth Technical Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid and its Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical properties and applications of CAS number 1292287-11-6, identified as 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. While specific data for this particular molecule is limited, its true significance is revealed when viewed as a key synthetic intermediate. It belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, a scaffold of immense importance in medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors.

This document will first detail the known properties of this compound and then expand to the broader significance of the pyrrolo[2,3-d]pyrimidine core, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this important chemical entity.

Part 1: Profile of this compound (CAS 1292287-11-6)

This compound is a heterocyclic organic compound. Its structure features a fused pyrrole and pyrimidine ring system, forming the 7-deazapurine core. This core structure is an analogue of purine, a fundamental component of nucleic acids, which allows it to interact with a wide range of biological targets. The chloro and carboxylic acid substitutions provide reactive handles for further chemical modifications, making it a valuable building block in multi-step organic synthesis.

Physicochemical Properties

While exhaustive experimental data for this specific compound is not widely published, we can infer its general properties based on its structure and data from closely related analogues.

PropertyValueSource
CAS Number 1292287-11-6Merck[1]
Molecular Formula C₇H₄ClN₃O₂MySkinRecipes[2]
Molecular Weight 197.58 g/mol Merck[1], MySkinRecipes[2]
Appearance Likely a solidInferred
Solubility Expected to be soluble in polar organic solvents like DMSO and DMFInferred from related compounds[3][4]
Purity Commercially available up to >95%Virtuous Lifesciences[5]
Safety and Handling

Safety data for the close analogue, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, indicates the following hazards[6]:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Part 2: The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The true value of this compound lies in its core scaffold, which is a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in successful drug molecules.

The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of adenine, the nitrogenous base of ATP. This structural mimicry allows it to function as a competitive inhibitor at the ATP-binding site of a large family of enzymes known as kinases.

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis, by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and chronic inflammatory conditions.

Pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as inhibitors for a variety of kinases, including:

  • Janus Kinases (JAKs): Tofacitinib, a JAK inhibitor for rheumatoid arthritis, is based on this scaffold.

  • Epidermal Growth Factor Receptor (EGFR): Mutated EGFR is a key driver in non-small cell lung cancer, and pyrrolo[2,3-d]pyrimidines have been developed as potent inhibitors.[7]

  • Protein Kinase B (Akt): This kinase is central to cell survival pathways and is a target in cancer therapy.[8]

  • p21-Activated Kinase 4 (PAK4): An emerging target in oncology.[9]

  • Interleukin-2-inducible T-cell Kinase (Itk): A target for inflammatory and autoimmune diseases.[10]

  • Colony-Stimulating Factor-1 Receptor (CSF1R): Involved in macrophage regulation and a target in oncology and inflammatory diseases.[10]

The general mechanism involves the pyrrolo[2,3-d]pyrimidine core sitting in the adenine-binding pocket of the kinase, with substituents at various positions making specific interactions with the surrounding amino acid residues to confer potency and selectivity.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibition Inhibition Pathway ATP ATP Substrate Substrate ATP->Substrate Phosphorylation ADP ADP ATP->ADP Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Pyrrolo_Pyrimidine Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo_Pyrimidine->ATP Competitive Binding Synthesis_Workflow A Substituted Pyrimidine Precursor B Pyrrole Ring Annulation A->B Cyclization C Functional Group Interconversion B->C Halogenation/ Carboxylation D Target Molecule: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine -4-carboxylic acid C->D E Coupling to Bioactive Moiety D->E Amide Coupling or Nucleophilic Substitution F Final Drug Candidate E->F

References

Technical Guide: Spectroscopic and Analytical Characterization of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analytical framework for the characterization of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS 1292287-11-6), a key heterocyclic building block in medicinal chemistry. Due to the limited availability of public domain spectroscopic data for this specific molecule, this document leverages expert analysis of close structural analogs and foundational spectroscopic principles to present a detailed set of predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. Furthermore, this guide furnishes detailed, field-proven protocols for acquiring and interpreting this data, establishing a self-validating system for researchers. The objective is to equip scientists in drug discovery and chemical synthesis with the necessary tools to reliably identify, purify, and utilize this compound in their research endeavors.

Introduction

The 7-deazapurine core, chemically known as the pyrrolo[2,3-d]pyrimidine scaffold, is a privileged structure in modern medicinal chemistry.[1] Its resemblance to endogenous purines allows molecules incorporating this scaffold to interact with a wide array of biological targets, most notably protein kinases. Consequently, this core is central to numerous approved drugs and clinical candidates. This compound is a highly functionalized derivative, serving as a critical intermediate for the synthesis of complex kinase inhibitors and other targeted therapeutics.[2][3][4]

The precise substitution pattern—a chloro group at the 2-position and a carboxylic acid at the 4-position—offers distinct synthetic handles for further molecular elaboration. The chlorine can be displaced via nucleophilic aromatic substitution, while the carboxylic acid allows for amide bond formation, enabling the systematic exploration of chemical space.

Given its role as a foundational starting material, unambiguous structural confirmation and purity assessment are paramount. This guide provides the essential spectroscopic roadmap for researchers working with this compound.

Molecular Structure and Physicochemical Properties

The structural integrity of a synthetic intermediate is the bedrock of any successful drug discovery campaign. The key physicochemical properties of this compound are summarized below.

Diagram of this compound

Caption: Chemical structure of the title compound.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name This compound N/A
CAS Number 1292287-11-6 [5]
Molecular Formula C₇H₄ClN₃O₂ [5]
Molecular Weight 197.58 g/mol [5]

| Exact Mass | 196.99920 Da |[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Theoretical Principles & Experimental Rationale

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of the covalent structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR will confirm the connectivity and chemical environment of every atom in the molecule.

  • Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the polar carboxylic acid, and its ability to form hydrogen bonds allows for the observation of exchangeable protons from the pyrrole N-H and the carboxylic acid O-H, which might otherwise be broadened or unobservable in solvents like chloroform-d.

  • Reference Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm.

3.2. Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds and established chemical shift principles.[7][8] The spectrum is expected to show four distinct signals in the aromatic/amide region.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.5 - 14.5 br s 1H COOH The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.
~12.5 - 13.0 br s 1H N7-H The pyrrole N-H proton is deshielded by the aromatic system and will appear as a broad singlet. Its chemical shift is sensitive to concentration and temperature.
~7.60 d, J ≈ 3.5 Hz 1H C6-H This proton is part of the five-membered pyrrole ring and is coupled to the C5-H proton.

| ~6.90 | d, J ≈ 3.5 Hz | 1H | C5-H | Coupled to the C6-H proton, this signal appears upfield relative to its coupling partner due to the electronic environment. |

3.3. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon backbone. Nine distinct signals are predicted for the unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~165.0 C=O The carboxylic acid carbon is significantly deshielded.
~154.5 C4 A quaternary carbon attached to the carboxylic acid and nitrogen.
~153.0 C2 A quaternary carbon attached to chlorine and two nitrogens, leading to significant deshielding.
~152.0 C7a The quaternary bridgehead carbon of the fused ring system.
~129.0 C6 The methine carbon in the pyrrole ring, downfield from C5.
~114.0 C4a The second quaternary bridgehead carbon.

| ~101.0 | C5 | The methine carbon in the pyrrole ring, typically upfield in this scaffold. |

3.4. Standard Protocol for NMR Data Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Dissolution: Add ~0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

  • Solubilization: Cap the tube and vortex or sonicate gently until the sample is completely dissolved.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A longer acquisition time (several hundred to thousands of scans) will be necessary due to the low natural abundance and longer relaxation times of ¹³C nuclei.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the residual DMSO-d₆ quintet to 39.52 ppm.

Mass Spectrometry (MS)

4.1. Rationale for MS Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) is the gold standard.

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method due to the polar nature of the molecule. Given the acidic proton of the carboxylic acid, analysis in negative ion mode ([M-H]⁻) is expected to be highly sensitive and produce a clean spectrum. Positive ion mode ([M+H]⁺) is also viable.

  • Key Diagnostic Feature: The presence of a single chlorine atom provides a definitive isotopic signature. The spectrum will show two major peaks for the molecular ion: the M peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl) in an approximate intensity ratio of 3:1. This pattern is a powerful diagnostic tool for confirming the presence of chlorine.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ion Formula Ion Mode Calculated m/z Observed m/z
[C₇H₃ClN₃O₂]⁻ ESI- 196.9919 Expected within 5 ppm

| [C₇H₅ClN₃O₂]⁺ | ESI+ | 198.0065 | Expected within 5 ppm |

4.2. Standard Protocol for ESI-MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Tuning: Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal intensity of the molecular ion.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-500 amu). Ensure the mass analyzer is calibrated to provide high-resolution data (<5 ppm mass accuracy).

  • Data Analysis: Identify the molecular ion peak ([M-H]⁻ or [M+H]⁺) and confirm its exact mass against the calculated value. Verify the presence and correct 3:1 ratio of the M and M+2 isotopic peaks.

Infrared (IR) Spectroscopy

5.1. Principles of IR for Functional Group Identification

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive technique used to identify key functional groups by measuring the absorption of infrared radiation by specific molecular vibrations.

Table 5: Predicted Key IR Absorption Bands

Frequency (cm⁻¹) Functional Group Vibration Type
3300 - 2500 (broad) O-H Carboxylic acid stretch
~3100 N-H Pyrrole stretch
~1700 C=O Carboxylic acid carbonyl stretch
1620 - 1550 C=N, C=C Aromatic ring stretches
~1250 C-O Carboxylic acid stretch

| ~750 | C-Cl | Chloroalkene stretch |

5.2. Standard Protocol for ATR-FTIR Data Acquisition

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Integrated Analytical Workflow

A robust quality control (QC) process is essential to ensure the identity, purity, and consistency of a critical intermediate. The following workflow represents a best-practice approach for the characterization of newly synthesized or procured batches of this compound.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Confirmation cluster_2 Purity & Release synthesis Chemical Synthesis workup Aqueous Workup & Extraction synthesis->workup cryst Crystallization or Chromatography workup->cryst nmr ¹H & ¹³C NMR cryst->nmr ms HRMS (ESI) cryst->ms ir ATR-FTIR cryst->ir hplc HPLC-UV/LAD (Purity >95%) nmr->hplc ms->hplc release Batch Release hplc->release

Caption: A typical quality control workflow for a synthetic intermediate.

Conclusion

While publicly accessible experimental spectra for this compound are scarce, a robust analytical characterization can be achieved by applying fundamental spectroscopic principles and referencing data from close structural analogs. The predicted data tables and detailed protocols in this guide provide a comprehensive framework for researchers to confirm the structure and assess the purity of this valuable synthetic building block. The combination of NMR for structural elucidation, HRMS for molecular formula confirmation (including the key chlorine isotope pattern), and IR for functional group identification constitutes a thorough and reliable characterization strategy essential for advancing drug discovery programs.

References

2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid as a Kinase Inhibitor Scaffold

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, targeting a vast family of enzymes implicated in diseases ranging from cancer to inflammatory disorders. Within the medicinal chemist's arsenal, certain molecular frameworks, known as "privileged scaffolds," consistently yield successful drug candidates. The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, nucleus is a prominent example of such a scaffold. Its structural resemblance to the native adenine core of ATP allows it to effectively compete for the enzyme's active site.

This guide focuses on a specific, highly versatile derivative: This compound . The strategic placement of the chloro group at the C2-position and a carboxylic acid at the C4-position provides crucial chemical handles for synthetic elaboration. These reactive sites enable the systematic exploration of a kinase's ATP-binding pocket, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document serves as a technical deep-dive into the synthesis, structure-activity relationships (SAR), and experimental evaluation of inhibitors derived from this powerful scaffold.

The Scaffold's Core Attributes and Mechanism of Action

The this compound scaffold primarily functions as an ATP-competitive inhibitor . Its efficacy stems from the 7-deazapurine core, which mimics the adenine base of ATP and forms critical hydrogen bond interactions with the "hinge" region of the kinase domain. This interaction anchors the inhibitor within the active site.

The true power of this scaffold lies in its substituents:

  • C4-Carboxylic Acid: This functional group is an invaluable synthetic handle. It is most commonly converted into a diverse array of amides through coupling reactions. The substituents introduced via the amide bond can then explore the solvent-exposed region of the ATP pocket, often leading to significant gains in potency and selectivity.

  • C2-Chloro Group: The chlorine atom serves as a leaving group, enabling nucleophilic aromatic substitution reactions. This position allows for the introduction of various moieties that can project into deeper pockets of the active site, further enhancing binding affinity and tailoring the inhibitor's profile against specific kinases.

  • N7-Position: The nitrogen of the pyrrole ring can be protected or functionalized. While often protected during synthesis with groups like pivaloyloxymethyl (POM), it can also be a site for introducing substituents to improve physicochemical properties or explore additional binding interactions.[1]

The combination of these features allows for a three-pronged approach to inhibitor design, making it a highly adaptable and successful scaffold in kinase drug discovery.

Synthetic Pathways and Derivatization Strategies

The synthesis of kinase inhibitors from this scaffold involves a multi-step process that begins with the construction of the core and is followed by systematic derivatization.

Synthesis of the Core Scaffold

A common route to the core structure begins with commercially available starting materials like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[1] The synthesis involves selective reactions to differentiate the C2 and C4 positions and introduce the carboxylic acid functionality.

A generalized synthetic workflow is depicted below. This process often involves protection of the N7-position, selective manipulation of the chloro groups, and final deprotection steps.

G A 2,4-dichloro-7H- pyrrolo[2,3-d]pyrimidine B N7-Protected Intermediate A->B N7-Protection (e.g., POM-Cl) C Selective C4 Functionalization (e.g., Hydrolysis/Oxidation) B->C Selective Reaction at C4 D 2-chloro-N7-protected-pyrrolo [2,3-d]pyrimidine-4-carboxylic acid C->D E Final Deprotection D->E Removal of Protecting Group F Core Scaffold: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine -4-carboxylic acid E->F

Caption: Generalized Synthetic Workflow for the Core Scaffold.

Key Derivatization Reactions

With the core scaffold in hand, medicinal chemists can employ a range of reactions to build a library of inhibitors.

  • Amide Coupling at C4: This is the most prevalent modification. Using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the C4-carboxylic acid is reacted with a diverse panel of primary or secondary amines to generate the final amide products.[2] This allows for extensive exploration of the solvent-front region of the kinase.

  • Nucleophilic Substitution at C2: The C2-chloro group can be displaced by various nucleophiles (e.g., amines, thiols) to introduce substituents that can target the deeper hydrophobic regions of the ATP-binding site.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed at either the C2-chloro position or other halogenated intermediates to form carbon-carbon or carbon-nitrogen bonds, respectively, significantly expanding the chemical diversity of the synthesized library.[3][4]

Structure-Activity Relationship (SAR) and Key Kinase Targets

Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against a wide range of clinically relevant kinases. The SAR is highly dependent on the nature of the substituents introduced at the C2, C4, and N7 positions.

Key Kinase Targets Include:

  • Epidermal Growth Factor Receptor (EGFR): This is a crucial target in non-small cell lung cancer (NSCLC). Derivatives of this scaffold have been developed as highly potent and selective inhibitors of mutant forms of EGFR, such as the T790M resistance mutation.[3] Some compounds have shown exceptional potency, with IC50 values in the sub-nanomolar range.[1][3]

  • RET (Rearranged during Transfection) Kinase: Activating mutations and fusions of the RET gene are oncogenic drivers in thyroid and lung cancers. The pyrrolo[2,3-d]pyrimidine core has been successfully used to develop potent RET inhibitors.[2]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): As a key regulator of macrophage differentiation and survival, CSF1R is a target for various inflammatory diseases and cancers. This scaffold has yielded highly selective CSF1R inhibitors that bind to the inactive, DFG-out conformation of the kinase.[5][6]

  • Interleukin-2-inducible T-cell Kinase (ITK): ITK is a key signaling molecule in T-cells and is a therapeutic target for autoimmune and inflammatory diseases. Covalent inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed to target ITK with high selectivity.[7]

  • Multi-Targeted Kinase Inhibition: The versatility of the scaffold allows for the development of inhibitors that target multiple kinases simultaneously. Certain derivatives have shown activity against EGFR, Her2, VEGFR2, and CDK2, which can be advantageous for treating complex diseases like cancer.[8][9]

Data Presentation: Representative Inhibitor Potency

The table below summarizes the inhibitory activity (IC50 values) of selected compounds based on the pyrrolo[2,3-d]pyrimidine scaffold against various kinases, as reported in the literature.

Compound Class/ReferenceTarget KinaseIC50 (nM)Notes
EGFR Inhibitor (Compound 12i)[3]EGFR (T790M mutant)0.21Highly selective over wild-type EGFR (IC50 = 22 nM).
EGFR Inhibitor (Compound 12i)[3]EGFR (wild-type)22Demonstrates selectivity for the mutant form.
Multi-targeted Inhibitor (5k)[8]EGFR79Comparable potency to erlotinib.
Multi-targeted Inhibitor (5k)[8]Her240Potency similar to staurosporine.
Multi-targeted Inhibitor (5k)[8]VEGFR2136Two-fold more potent than sunitinib in the same study.
CSF1R Inhibitor (Pexidartinib)[5]CSF1R9.7Reference compound for CSF1R inhibition.
RET Inhibitor (Lead Compound 59)[2]RET (wild-type)Low nMPotent inhibitor of both wild-type and mutant RET.
RET Inhibitor (Lead Compound 59)[2]RET (V804M mutant)Low nMActive against a common drug-resistant mutant.

Experimental Protocols and Methodologies

The development of inhibitors from this scaffold relies on robust synthetic and analytical methods. Below are representative protocols for key experimental workflows.

Protocol 1: General Procedure for Amide Coupling at the C4-Carboxylic Acid

This protocol describes a standard method for synthesizing a library of amide derivatives from the core scaffold.

Materials:

  • This compound (1 equivalent)

  • Desired amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.5 equivalents)

  • Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in anhydrous DMF, add EDC, HOBt, and DIPEA.

  • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the IC50 value of a synthesized inhibitor. This example uses a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

G A Prepare serial dilution of inhibitor compound in DMSO. C Add diluted inhibitor to wells. Include positive (no inhibitor) and negative (no kinase) controls. A->C B Add kinase, substrate peptide, and ATP to microplate wells. B->C D Incubate at 30°C for 1 hour to allow kinase reaction. C->D E Add Kinase-Glo® Reagent to stop the reaction and generate luminescent signal. D->E F Incubate at room temperature for 10 minutes. E->F G Measure luminescence using a plate reader. F->G H Calculate % inhibition and plot against inhibitor concentration to determine IC50 value. G->H

Caption: Workflow for a Luminescence-Based Kinase Inhibition Assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.

  • Reaction Setup: In a 384-well microplate, add the kinase enzyme, the specific peptide substrate, and ATP in an appropriate kinase buffer. The ATP concentration is often set near its Michaelis-Menten constant (Km) for the specific kinase.

  • Initiate Reaction: Add the diluted test compound to the wells. For controls, add DMSO vehicle (100% activity) and buffer without kinase (0% activity).

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

  • Signal Generation: Add a commercial kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo®). This reagent stops the enzymatic reaction and contains luciferase/luciferin to generate a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Signal Detection: After a brief incubation period (10-20 minutes) at room temperature, measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a highly validated and versatile starting point for the design of potent and selective kinase inhibitors. Its synthetic tractability, coupled with a proven ability to target a diverse range of kinases, ensures its continued relevance in drug discovery. The clinical success of drugs based on the broader 7-deazapurine core, such as Tofacitinib and Ruxolitinib, provides a strong foundation for the development of new therapeutics based on this specific scaffold.[1]

Future efforts will likely focus on several key areas:

  • Enhanced Selectivity: Designing inhibitors that can distinguish between closely related kinases to minimize off-target effects and improve safety profiles.

  • Targeting Resistance Mutations: As with the EGFR T790M inhibitors, this scaffold will be instrumental in developing next-generation drugs that overcome clinical resistance.

  • Novel Modalities: Expanding beyond simple ATP-competitive inhibition to develop covalent inhibitors, allosteric modulators, or proteolysis-targeting chimeras (PROTACs) based on this core structure.

For researchers and drug development professionals, the this compound scaffold remains a field of rich opportunity, providing a robust chemical framework to address unmet medical needs across oncology, immunology, and beyond.

References

Methodological & Application

Application Notes and Protocols for Amide Coupling with 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry. As a 7-deazapurine isostere, it is a key structural component in numerous biologically active molecules, including highly selective kinase inhibitors used in targeted therapies for cancers and inflammatory diseases.[1] The ability to efficiently and reliably synthesize amide derivatives from its carboxylic acid functionalized form, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, is paramount for the development of new chemical entities and the optimization of lead compounds in drug discovery programs.

This guide provides a detailed examination of experimental protocols for the amide coupling of this specific heterocyclic carboxylic acid. We will delve into the rationale behind reagent selection, provide step-by-step procedures for two robust coupling methods, and offer insights into potential challenges and troubleshooting strategies.

Navigating the Coupling: Understanding the Substrate

The amide coupling of this compound presents a unique set of challenges that must be considered for successful synthesis. The electron-deficient nature of the pyrimidine ring system can decrease the nucleophilicity of the carboxylate, potentially slowing the activation step. Furthermore, the chloro-substituent, while a crucial handle for subsequent cross-coupling reactions, must remain intact during the amide bond formation. Therefore, the choice of coupling reagent and reaction conditions is critical to ensure high yields and purity.

Comparative Analysis of Recommended Coupling Reagents

Two of the most reliable and widely used methods for this type of transformation are EDC/HOBt-mediated coupling and HATU-mediated coupling. The selection between these two should be based on the specific amine being used, the scale of the reaction, and cost considerations.

FeatureEDC/HOBt SystemHATU System
Activating Agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
Additive 1-Hydroxybenzotriazole (HOBt)None required (HOAt is part of the HATU structure)
Mechanism Forms a reactive O-acylisourea intermediate, which is converted to a more stable HOBt-ester to minimize side reactions and racemization.[2][3]Forms a highly reactive OAt-active ester, with the reaction rate enhanced by a neighboring group effect from the pyridine nitrogen.[4][5]
Reactivity Generally effective for a wide range of substrates. May be sluggish with electron-deficient amines or sterically hindered partners.[6]Highly efficient and often faster than EDC/HOBt, particularly for challenging couplings.[4]
Byproducts Water-soluble N,N'-disubstituted urea, which can be easily removed with an aqueous workup.[7]Tetramethylurea (TMU), which is soluble in many organic solvents and may require specific workup procedures (e.g., washing with aqueous LiCl) for complete removal.
Side Reactions Potential for rearrangement of the O-acylisourea to an inactive N-acylurea if HOBt is not used.[8]Potential for guanidinylation of the primary amine if HATU is used in large excess.[9]
Cost Generally more cost-effective.More expensive than the EDC/HOBt system.

Experimental Protocols

The following protocols are designed as a starting point for the amide coupling of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific amine substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines. It is based on a successful coupling with a structurally similar substrate, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.[10]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.5 eq)

  • EDCI (EDC hydrochloride, 1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the desired amine (1.1 - 1.5 eq) to the solution.

  • Add HOBt (1.2 eq) and EDCI (1.2 eq) to the stirred solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA or TEA (2.0 - 3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for more challenging substrates, such as sterically hindered or electron-deficient amines, where the EDC/HOBt method may be sluggish.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution (optional, for TMU removal)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.0 - 3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with HATU are often complete within 1-4 hours.[11]

  • Workup: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous LiCl solution (3x, optional, to remove DMF and TMU), water (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system.

Visualizing the Process

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF prep_amine Add Amine (1.1-1.5 eq) prep_acid->prep_amine add_reagents Add Coupling Reagents (e.g., EDC/HOBt or HATU) prep_amine->add_reagents add_base Add Base (DIPEA/TEA) at 0°C to RT add_reagents->add_base monitor Monitor Reaction (TLC or LC-MS) add_base->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Aqueous Washes (Acid, Base, Brine) dilute->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for amide coupling.

Mechanistic Insights: The 'Why' Behind the 'How'

Understanding the reaction mechanisms allows for more effective troubleshooting and optimization.

EDC/HOBt Coupling Mechanism

The EDC/HOBt coupling proceeds in a stepwise manner to ensure efficient amide bond formation while minimizing side reactions.[2][3]

G RCOOH R-COOH O_acylisourea [O-Acylisourea Intermediate] (Reactive, Prone to Racemization) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-Ester (Active Ester, More Stable) O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct (Water Soluble) O_acylisourea->Urea Side Reaction (N-acylurea) HOBt HOBt Amide Amide Product HOBt_ester->Amide + R'-NH₂ RNH2 R'-NH₂ HOBt_regen HOBt (regenerated)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • HOBt Intervention: Before this unstable intermediate can rearrange into an inactive N-acylurea byproduct, HOBt rapidly intercepts it to form a more stable HOBt active ester.[8]

  • Nucleophilic Attack: The amine then attacks the carbonyl of the HOBt-ester, forming the desired amide bond and regenerating HOBt.

HATU Coupling Mechanism

HATU is a uronium/aminium salt-based reagent that leverages the reactivity of 1-hydroxy-7-azabenzotriazole (HOAt).[4]

G RCOO R-COO⁻ (from R-COOH + Base) OAt_ester OAt-Active Ester (Highly Reactive) RCOO->OAt_ester + HATU HATU HATU TMU Tetramethylurea Amide Amide Product OAt_ester->Amide + R'-NH₂ RNH2 R'-NH₂ HOAt HOAt

References

Application Notes & Protocols: Strategic Use of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the 7-Azaindole Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-azaindole, core is a privileged scaffold in modern medicinal chemistry. It serves as the central framework for a multitude of targeted therapeutics, most notably as a hinge-binding motif in kinase inhibitors such as Tofacitinib (a JAK inhibitor).[1] The strategic functionalization of this core allows for the precise tuning of a compound's pharmacological profile. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents.

This guide provides an in-depth analysis and detailed protocols for the Suzuki-Miyaura coupling of a specific, challenging substrate: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid . We will explore the inherent reactivity of this molecule, the rationale behind selecting optimal reaction parameters, and step-by-step procedures for successful execution in a research and development setting.

Understanding the Substrate: Reactivity and Challenges

The structure of this compound presents several distinct chemical features that must be addressed for successful cross-coupling at the C2 position.

  • The C2-Chloro Leaving Group: Compared to aryl bromides and iodides, aryl chlorides are significantly less reactive in the Suzuki-Miyaura reaction. The carbon-chlorine bond is stronger, making the rate-limiting oxidative addition step more challenging.[2][3]

  • Electronic Heterogeneity: The pyrimidine ring is electron-deficient, while the fused pyrrole ring is electron-rich. In related 2,4-dichloropyrrolo[2,3-d]pyrimidines, the C4-chloride is significantly more reactive than the C2-chloride due to its position between two electron-withdrawing nitrogen atoms.[4] This inherent low reactivity at C2 necessitates carefully optimized, highly active catalytic systems.

  • The Carboxylic Acid Moiety: The acidic proton of the carboxylic acid will be deprotonated by the base used in the reaction. This requires the use of at least one additional equivalent of base. The resulting carboxylate may also interact with the palladium catalyst.

  • The N7-H Proton: The pyrrole nitrogen has an acidic proton (pKa ≈ 16-17) that can lead to catalyst inhibition or deactivation, a known issue with unprotected nitrogen-rich heterocycles.[5] While coupling can often be achieved without protection, this feature may necessitate specific ligand choices or N-protection strategies for particularly difficult transformations.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established palladium-catalyzed cycle. Understanding these fundamental steps is crucial for rational troubleshooting and optimization.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrrolopyrimidine, forming a Pd(II) complex. This is typically the rate-limiting step for chloro-heteroaryl substrates.

  • Transmetalation: The organoboron species (e.g., boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition hetcl R¹-Cl (Pyrrolopyrimidine) hetcl->oxidative_addition pd2_complex L | R¹-Pd(II)-Cl | L oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation pd2_biaryl L | R¹-Pd(II)-R² | L transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination product R¹-R² (Coupled Product) reductive_elimination->product product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters: A Scientist's Guide

Achieving high yields with this compound requires a rational approach to selecting and optimizing reaction parameters.[8][9]

Catalyst & Ligand Selection

The choice of catalyst, and more importantly the ligand, is the single most critical factor for successfully coupling an unactivated heteroaryl chloride.

  • Palladium Source: Standard Pd(0) or Pd(II) precatalysts are effective. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Palladium(II) acetate (Pd(OAc)₂).

  • The Crucial Role of Ligands: To overcome the high activation barrier of the C-Cl bond, highly active catalyst systems are required. This is achieved by using bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, monoligated Pd(0) species that readily undergoes oxidative addition. For this substrate, standard ligands like triphenylphosphine (PPh₃) are often insufficient.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands are the gold standard. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are excellent starting points, known for their high activity in challenging couplings.[5]

Base and Solvent Systems

The base activates the boronic acid for transmetalation, while the solvent system influences solubility and reaction kinetics.

  • Base: A moderately strong inorganic base is typically required. Remember to account for the carboxylic acid proton with an extra equivalent.

    • Potassium Carbonate (K₂CO₃): A common and effective choice, often used in aqueous solvent mixtures.[10]

    • Potassium Phosphate (K₃PO₄): A stronger base that can be advantageous for less reactive boronic acids or challenging substrates.[11]

    • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive option, often providing superior results in difficult couplings.[6]

  • Solvent: A polar, aprotic solvent, often with water as a co-solvent, is standard. The solvent mixture must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • 1,4-Dioxane/Water: A versatile and widely used system.[2]

    • Toluene/Water or DMF/Water: Alternative systems that can be effective depending on substrate solubility.[12]

Data Presentation: Typical Reaction Conditions

The table below summarizes common starting points for the Suzuki coupling of challenging heteroaryl chlorides.

ParameterRecommended ConditionsRationale / Expert Insight
Palladium Precatalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)Stable and reliable sources of Pd(0) upon reduction in situ.
Ligand SPhos or XPhos (2-10 mol%)Bulky, electron-rich ligands are essential to accelerate the rate-limiting oxidative addition of the C-Cl bond.[5]
Base K₃PO₄ or Cs₂CO₃ (2.5 - 3.5 equiv)A strong base is often needed. At least 2.5 equivalents are required to deprotonate the boronic acid, the carboxylic acid, and facilitate the catalytic cycle.
Boronic Acid Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)A slight excess ensures complete consumption of the limiting pyrrolopyrimidine substrate.
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)A polar aprotic/aqueous mixture effectively solubilizes both organic and inorganic reagents. Must be rigorously degassed.[2][11]
Temperature 80 - 110 °CHigher temperatures are typically required to overcome the activation energy for C-Cl bond cleavage.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Reagent Setup (Flask, Stir Bar, Reagents) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert reagents 3. Add Reagents (Substrate, Boronic Acid, Base, Catalyst) inert->reagents solvent 4. Add Degassed Solvent reagents->solvent heat 5. Heat to Temperature (e.g., 100 °C) solvent->heat monitor 6. Monitor Reaction (TLC / LC-MS) heat->monitor quench 7. Cool & Quench Reaction monitor->quench extract 8. Liquid-Liquid Extraction quench->extract purify 9. Column Chromatography extract->purify analyze 10. Characterize Product (NMR, MS) purify->analyze

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 100 mg, 0.47 mmol), the arylboronic acid (0.61 mmol), and potassium phosphate (499 mg, 1.41 mmol).

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (8.6 mg, 0.0094 mmol) and SPhos (19.3 mg, 0.0207 mmol) before adding them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 20-30 minutes. Add the degassed solvent (e.g., 5 mL) to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take between 4 to 24 hours for completion.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Carefully add 1M HCl to acidify the mixture to pH ~3-4, which will protonate the carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently active ligand.3. Reaction temperature too low.1. Ensure rigorous degassing of solvents and use of inert atmosphere.2. Switch to a more active ligand (e.g., from SPhos to XPhos).3. Increase temperature in 10 °C increments (e.g., to 110 °C).
Significant Starting Material Remaining Reaction time is too short or conditions are not forcing enough.Increase reaction time. If no change, consider re-optimizing using a different base (e.g., Cs₂CO₃) or ligand.
Formation of Deboronated Side Product Protodeboronation of the boronic acid is competing with transmetalation.Use the boronic acid pinacol ester (BPin) instead of the free acid. Ensure the base is dry.
Formation of Dechlorinated Starting Material Hydrodehalogenation side reaction.This can sometimes occur with highly active catalysts. Try slightly lowering the catalyst loading or temperature.
Low Isolated Yield after Purification Product may be highly polar due to the free N-H and carboxylic acid, leading to issues with extraction or chromatography.During workup, ensure the aqueous phase is thoroughly acidified to protonate the carboxylate. Use a more polar solvent system for chromatography (e.g., DCM/Methanol).

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success hinges on overcoming the low reactivity of the C2-chloro group through the rational selection of a highly active catalytic system, typically involving a bulky, electron-rich biaryl phosphine ligand. By understanding the underlying mechanism and carefully controlling reaction parameters such as the base, solvent, and temperature, researchers can effectively leverage this reaction to build molecular complexity and access novel derivatives of the medicinally vital 7-azaindole scaffold.

References

Application Notes & Protocols: Synthesis of Novel JAK3 Inhibitors from a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Here is a detailed technical guide on the synthesis of JAK3 inhibitors from 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative of JAK3 Inhibition

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—represents a class of intracellular tyrosine kinases essential for cytokine signaling.[1] This signaling cascade, the JAK-STAT pathway, is a critical regulator of cellular immunity, proliferation, and differentiation.[1][2] Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis and psoriasis.[3][4]

JAK3, in particular, presents a compelling therapeutic target. Its expression is largely restricted to hematopoietic cells, and it pairs exclusively with the common gamma chain (γc) of cytokine receptors. This specificity suggests that inhibiting JAK3 could offer a targeted immunomodulatory effect with a potentially reduced side-effect profile compared to broader-acting immunosuppressants.[5][6]

The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, mimicking the adenine hinge-binding motif of ATP.[7][8] This guide focuses on a versatile starting material, This compound , detailing its strategic conversion into diverse potential JAK3 inhibitors. The chloro and carboxylic acid functionalities at the C2 and C4 positions, respectively, serve as orthogonal synthetic handles for introducing molecular diversity through robust and well-characterized chemical transformations.

The JAK-STAT Signaling Pathway: The Target Environment

Understanding the biological context is paramount. The diagram below illustrates the canonical JAK-STAT pathway, which is the target of the inhibitors synthesized in this guide.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation

Caption: The canonical JAK-STAT signaling pathway, initiated by cytokine binding.[2][3]

Core Synthetic Strategy: A Divergent Approach

The synthetic utility of this compound lies in its two distinct reactive sites. Our overarching strategy involves a sequential, two-step diversification process:

  • Amide Bond Formation at C4: The carboxylic acid is first coupled with a diverse library of primary or secondary amines. This step is prioritized as amide coupling conditions are generally robust and do not interfere with the C2-chloro group.

  • Palladium-Catalyzed Cross-Coupling at C2: The resulting amide intermediate is then subjected to a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to install a second element of diversity at the C2 position. This modular approach allows for the rapid generation of a matrix of compounds from a common intermediate.

Synthetic_Workflow Start 2-chloro-7H-pyrrolo[2,3-d] pyrimidine-4-carboxylic acid Intermediate Intermediate Amide Start->Intermediate Step 1: Amide Coupling (HATU, DIPEA) Amine R1-NH-R2 (Amine Library) Amine->Intermediate Final_Product Final JAK3 Inhibitor Library Intermediate->Final_Product Step 2: Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Coupling_Partner R3-M (Coupling Partner Library) [M = B(OH)2, NHR', C≡CH] Coupling_Partner->Final_Product

Caption: A divergent synthetic workflow for generating a library of JAK3 inhibitors.

Experimental Protocols

Protocol 1: Amide Bond Formation at the C4 Position

Rationale: This initial step connects the pyrrolopyrimidine core to a variety of amine-containing fragments, which are crucial for establishing interactions with the solvent-exposed regions of the JAK3 kinase domain. We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent due to its high efficiency, rapid reaction times, and low propensity for racemization.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion. The reaction mixture may turn yellow.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide intermediate.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Yields typically range from 70-95%.

Protocol 2: Palladium-Catalyzed Cross-Coupling at the C2 Position

Rationale: With the C4-amide in place, the C2-chloro group serves as an excellent handle for introducing further complexity via palladium-catalyzed cross-coupling. This position is critical for achieving selectivity and potency, as it often projects into the ribose-binding pocket of the ATP-binding site. All reactions must be performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.

A. Suzuki-Miyaura Coupling (for C-C Bond Formation)

This reaction is ideal for introducing aryl or heteroaryl moieties, which can form key π-stacking or hydrogen bond interactions within the kinase active site.[9][10]

Materials:

  • C4-Amide Intermediate (1.0 eq)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the C4-amide intermediate (1.0 eq), boronic acid/ester (1.5 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add [Pd(PPh₃)₄] (0.05 eq) against a positive flow of argon.

  • Add the degassed solvent mixture (Dioxane:Water, 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 6-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the organic filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purify via flash chromatography to yield the final C2-arylated product.

  • Validation: Confirm structure by NMR and HRMS.

B. Buchwald-Hartwig Amination (for C-N Bond Formation)

This powerful transformation allows for the synthesis of C2-amino-pyrrolopyrimidines, introducing a key hydrogen bond donor/acceptor group. The choice of ligand is critical for reaction efficiency.

Materials:

  • C4-Amide Intermediate (1.0 eq)

  • Desired primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a strict argon atmosphere, add NaOtBu (1.4 eq), Xantphos (0.04 eq), and Pd₂(dba)₃ (0.02 eq) to a dry Schlenk tube.

  • Add the C4-amide intermediate (1.0 eq).

  • Add anhydrous, degassed toluene, followed by the amine (1.2 eq).

  • Seal the tube and heat to 110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute with EtOAc and quench carefully with water.

  • Filter through Celite®, separate the layers, and extract the aqueous phase with EtOAc.

  • Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography.

  • Validation: Confirm structure by NMR and HRMS.

C. Sonogashira Coupling (for C-C Alkyne Formation)

This reaction introduces a rigid alkyne linker, which can be used to probe deeper pockets within the enzyme or as a handle for further functionalization (e.g., click chemistry).[11][12]

Materials:

  • C4-Amide Intermediate (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add the C4-amide intermediate (1.0 eq), [PdCl₂(PPh₃)₂] (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill with argon three times.

  • Add anhydrous THF and anhydrous TEA (2.0 eq).

  • Add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Stir at room temperature or heat gently (40-50 °C) for 4-12 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography to obtain the final C2-alkynylated product.

  • Validation: Confirm structure by NMR and HRMS.

Data Summary: A Matrix Approach to Inhibitor Design

The described protocols enable a modular synthesis approach. By combining different amines in Protocol 1 with various coupling partners in Protocol 2, a diverse library of potential JAK3 inhibitors can be rapidly assembled.

EntryStep 1: Amine (R¹R²NH) Step 2: Coupling Reaction Step 2: Coupling Partner (R³-M) Resulting C2-Substituent
1PiperazineSuzuki-Miyaura4-Fluorophenylboronic acid4-Fluorophenyl
2(R)-3-aminopyrrolidineBuchwald-HartwigMorpholineMorpholin-4-yl
3CyclopropylamineSonogashiraEthynyltrimethylsilaneTrimethylsilylethynyl
44-MethylpiperidineSuzuki-MiyauraPyridine-3-boronic acidPyridin-3-yl
5AzetidineBuchwald-HartwigN-MethylanilineN-Methyl-N-phenylamino

This table exemplifies how the strategic combination of building blocks can lead to a wide array of final structures for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structural resemblance to purine has led to its incorporation into a multitude of biologically active molecules, including potent kinase inhibitors, antiviral agents, and anticancer therapeutics.[2][3][4][5][6] The substitution pattern on the pyrrolo[2,3-d]pyrimidine core, particularly at the N-7 position of the pyrrole ring, is a critical determinant of biological activity and selectivity. Consequently, the development of robust and versatile N-alkylation methods is of paramount importance for the synthesis of novel and effective drug candidates.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the most effective and commonly employed methods for the N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine core. This guide delves into the mechanistic underpinnings of each method, offers detailed, field-proven protocols, and presents data to facilitate experimental design and execution.

I. Foundational Principles of N-Alkylation

The N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine core involves the formation of a new carbon-nitrogen bond at the N-7 position. The choice of alkylation strategy is dictated by several factors, including the nature of the alkylating agent, the functional group tolerance of the substrate, and the desired regioselectivity. The pyrrole nitrogen (N-7) is generally more nucleophilic than the pyrimidine nitrogens, facilitating selective alkylation under appropriate conditions. However, careful optimization is often necessary to avoid competing reactions at other positions.

This guide will focus on three primary methodologies:

  • Direct N-Alkylation with Alkyl Halides: A classical and straightforward approach.

  • Mitsunobu Reaction: A versatile method for the alkylation with a broad range of alcohols.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the introduction of aryl and other substituents.

  • Phase-Transfer Catalysis (PTC): An environmentally benign and efficient alternative.

II. Direct N-Alkylation with Alkyl Halides under Basic Conditions

Direct alkylation is a widely used method for introducing simple alkyl groups onto the 7H-pyrrolo[2,3-d]pyrimidine core. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the deprotonated pyrrole nitrogen attacks an electrophilic alkyl halide. The selection of a suitable base and solvent system is crucial for achieving high yields and minimizing side reactions.

Mechanism:

The reaction is initiated by the deprotonation of the N-7 proton of the pyrrolo[2,3-d]pyrimidine by a base, generating a nucleophilic anion. This anion then attacks the alkyl halide in a concerted SN2 fashion, displacing the halide and forming the N-alkylated product.

Diagram: Direct N-Alkylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Substrate 7H-pyrrolo[2,3-d]pyrimidine Start->Substrate Base e.g., K2CO3, Cs2CO3, NaH Substrate->Base Add Solvent e.g., DMF, Acetonitrile Base->Solvent Suspend in AlkylHalide Add Alkyl Halide (R-X) Solvent->AlkylHalide Heating Heat to specified temp. (e.g., 70-80 °C) AlkylHalide->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench with water Monitoring->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography Concentrate->Purify Product N-7 Alkylated Product Purify->Product

Caption: Workflow for direct N-alkylation.

Experimental Protocol: N-Benzylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from procedures described for analogous heterocyclic systems.[7][8]

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)[8]

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF, add cesium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70 °C and monitor the progress by TLC.[8]

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-benzylated product.

Quantitative Data Summary:

Alkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
Alkyl bromides/tosylatesCs₂CO₃DMF701859-79[8]
Methyl, isopropyl, benzyl halidesK₂CO₃/NaHDMFRT - 602-12Good[9]
Benzyl bromideK₂CO₃AcetonitrileReflux4-6N/A[7]

III. Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for the N-alkylation of 7H-pyrrolo[2,3-d]pyrimidines with a wide range of primary and secondary alcohols.[10] This reaction proceeds under mild, neutral conditions, making it compatible with substrates bearing sensitive functional groups. The reaction involves the in-situ activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Mechanism:

The Mitsunobu reaction is initiated by the reaction of the phosphine with the azodicarboxylate to form a phosphonium salt. The alcohol then adds to this species to form an alkoxyphosphonium salt. The deprotonated pyrrole nitrogen acts as the nucleophile, attacking the alkoxyphosphonium salt to displace the phosphine oxide and form the desired N-alkylated product. The regioselectivity (N- vs. O-alkylation) can be influenced by the solvent and the specific substrate.[11][12]

Diagram: Mitsunobu Reaction Mechanism

G PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R-OH ROH Alcohol (R-OH) Product N-Alkylated Product Alkoxyphosphonium->Product + Pyrrolo[2,3-d]pyrimidine Pyrrolo 7H-pyrrolo[2,3-d]pyrimidine OPPh3 Triphenylphosphine oxide Hydrazide Reduced DEAD

Caption: Simplified Mitsunobu reaction mechanism.

Experimental Protocol: General Procedure for Mitsunobu N-Alkylation

This protocol is based on general procedures for the Mitsunobu reaction.[10][13]

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq)

  • Alcohol (1.2-1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Dissolve the 7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change and/or precipitation of triphenylphosphine oxide may be observed.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 12-24 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and the hydrazide byproduct.

IV. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[14] This method is particularly useful for the N-arylation of the 7H-pyrrolo[2,3-d]pyrimidine core, a transformation that is challenging to achieve through classical methods. The reaction involves the coupling of an aryl halide or triflate with the pyrrole nitrogen in the presence of a palladium catalyst, a phosphine ligand, and a base.

Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination involves:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The pyrrolo[2,3-d]pyrimidine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium amide complex.

  • Reductive Elimination: The aryl group and the pyrrole nitrogen reductively eliminate from the palladium center, forming the N-arylated product and regenerating the Pd(0) catalyst.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

G Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)(L_n)-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amide Ar-Pd(II)(L_n)-NR_2 PdII_ArX->PdII_Amide Amine Coordination & Deprotonation (HNR_2, Base) Product Ar-NR_2 PdII_Amide->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol: N-Phenylation of 7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from general procedures for Buchwald-Hartwig amination.[7][14]

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq)

  • Bromobenzene (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Celite®

Procedure:

  • In an oven-dried Schlenk tube, combine the 7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add sodium tert-butoxide (1.4 eq).

  • Add anhydrous, degassed toluene, followed by bromobenzene (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 18-24 hours).[7]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the combined filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-phenylated product.

V. Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a greener and often more efficient alternative for the N-alkylation of heterocycles.[15] This methodology is particularly advantageous for large-scale synthesis as it can be performed under solvent-free or in more environmentally benign solvents, using inexpensive inorganic bases.[15][16] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the deprotonated pyrrolo[2,3-d]pyrimidine anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.

Experimental Protocol: N-Alkylation using Phase-Transfer Catalysis

This protocol is a general guideline based on the principles of phase-transfer catalysis.[15][17]

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq)

  • Alkyl halide (1.1-1.5 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) (solid, powdered) (2.0-3.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05-0.1 eq)

  • Toluene or acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a mixture of the 7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq) and powdered potassium carbonate (2.0 eq) in toluene, add tetrabutylammonium bromide (0.05 eq).

  • Add the alkyl halide (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

VI. Conclusion

The N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine core is a critical transformation in the synthesis of a wide array of biologically active molecules. This guide has detailed several robust and versatile methods, including direct alkylation, the Mitsunobu reaction, Buchwald-Hartwig amination, and phase-transfer catalysis. The choice of method will depend on the specific substrate, the desired alkyl group, and the scale of the reaction. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently synthesize novel N-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives for further investigation in drug discovery and development.

VII. References

  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 7-Aminoindole. Retrieved from 7

  • ResearchGate. (n.d.). Selective N7 Alkylation of 7-Azaindazoles. Retrieved from --INVALID-LINK--

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from --INVALID-LINK--

  • Journal of Applied Pharmaceutical Science. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. Retrieved from --INVALID-LINK--

  • PMC - NIH. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (a) Synthesis of N-alkylated pyrrolopyrimidines under basic conditions.... Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2019). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Retrieved from --INVALID-LINK--

  • ACS Publications. (1970). Pyrrolopyrimidine Nucleosides. I. The Synthesis of 4-Substituted 7-(β-D-Ribofuranosyl)pyrrolo[2,3-d]pyrimidines from Tubercidin. Retrieved from --INVALID-LINK--

  • PMC - NIH. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from --INVALID-LINK--

  • PMC - PubMed Central. (n.d.). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Retrieved from --INVALID-LINK--

  • PubMed. (2023). Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from --INVALID-LINK--

  • OUCI. (n.d.). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluat.... Retrieved from --INVALID-LINK--

  • MDPI. (2023). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Retrieved from --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Retrieved from --INVALID-LINK--

  • European Patent Office. (2020). PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. Retrieved from --INVALID-LINK--

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from --INVALID-LINK--

  • PMC - PubMed Central. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from --INVALID-LINK--

  • Indian Academy of Sciences. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of Carbocyclic Pyrimidine Nucleosides Using the Mitsunobu Reaction: O2‐ vs. N1‐Alkylation. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Phase Transfer Catalysis Aided Synthesis of Pyrazolopyrimidineamines by Chemoselective Reductive Ring Opening. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Retrieved from --INVALID-LINK--

  • Journal of the Mexican Chemical Society. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines. Retrieved from --INVALID-LINK--

  • Véronique Gouverneur Research Group. (n.d.). Method Development and Catalysis. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from --INVALID-LINK--

  • NIH. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Retrieved from --INVALID-LINK--

  • PubMed. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2022). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Retrieved from --INVALID-LINK--

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Unique Regioselective C-H Diacetoxylation of Pyrrolo[2,3-d]pyrimidine Derivatives Promoted by Sodium Iodide. Retrieved from --INVALID-LINK--

  • Bioorganic & Medicinal Chemistry Letters. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Retrieved from --INVALID-LINK--

References

The Strategic Application of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Deazapurine Scaffold in Kinase Inhibition

In the landscape of contemporary medicinal chemistry, the 7-deazapurine core, scientifically known as the 7H-pyrrolo[2,3-d]pyrimidine scaffold, has emerged as a "privileged" structure. Its remarkable versatility and ability to form key interactions within the ATP-binding sites of various protein kinases have cemented its importance in the development of targeted therapies.[1] This core is central to a number of approved drugs and clinical candidates, particularly in the realm of Janus kinase (JAK) inhibitors for autoimmune diseases and certain cancers.[2] The strategic functionalization of this scaffold is paramount to achieving potency and selectivity. This application note focuses on a key derivative, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid , a versatile building block that offers medicinal chemists a powerful handle for the synthesis of next-generation kinase inhibitors. The presence of the chloro group at the 2-position provides a site for further chemical modification, while the carboxylic acid at the 4-position is primed for amide bond formation, a cornerstone of modern drug design.[3][4]

Synthetic Strategy: A Reliable Pathway to a Key Intermediate

The synthesis of this compound can be logically approached from the readily available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This common starting material allows for selective manipulation of the chloro groups at the 2 and 4 positions. A plausible and efficient synthetic route is outlined below, drawing inspiration from established methodologies for related pyrrolo[2,3-d]pyrimidine derivatives.[5][6]

Protocol 1: Synthesis of this compound

This protocol details a two-step process starting from the commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The first step involves the selective formylation at the 4-position, followed by oxidation to the desired carboxylic acid.

Step 1: Formylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Vilsmeier-Haack Reagent Formation: In a separate flask, slowly add phosphorus oxychloride (POCl3, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF) at 0 °C. Stir for 30 minutes to form the Vilsmeier-Haack reagent.

  • Formylation: Slowly add the freshly prepared Vilsmeier-Haack reagent to the solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and sodium bicarbonate solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-formyl-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Oxidation to this compound

  • Reaction Setup: Dissolve the 2-chloro-4-formyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) from the previous step in a mixture of tert-butanol and water.

  • Oxidation: Add sodium chlorite (NaClO2, 3.0 eq) and 2-methyl-2-butene (4.0 eq) to the solution. Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation: Acidify the reaction mixture with a 1 M HCl solution to pH 2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the desired this compound as a solid.

Application in Drug Discovery: Building Potent Kinase Inhibitors

The true utility of this compound lies in its application as a scaffold for generating libraries of potential drug candidates. The carboxylic acid functionality is an ideal handle for amide coupling reactions, allowing for the introduction of a wide variety of amine-containing fragments to explore the chemical space around the kinase active site.

Protocol 2: Amide Coupling for Kinase Inhibitor Synthesis

This protocol outlines a general procedure for the amide coupling of this compound with a representative amine, a crucial step in the synthesis of many kinase inhibitors.

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add a suitable amine (1.1 eq).

  • Coupling Reagents: Add a peptide coupling reagent such as HATU (1-(bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. For kinase inhibitors, a primary in vitro assay is a kinase inhibition assay to determine the compound's potency against the target kinase.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: JAK3)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase, using JAK3 as an example.

  • Reagents and Materials: Recombinant human JAK3 enzyme, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

    • In a 96-well or 384-well plate, add the JAK3 enzyme, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

Compound IDTarget KinaseIC50 (nM)
Example-01 JAK150
Example-01 JAK2150
Example-01 JAK315
Example-02 CDK280
Example-02 CDK925

Table 1: Representative inhibitory activities of compounds derived from this compound against various protein kinases.

Visualizing the Workflow and Biological Context

Synthetic Workflow

G A 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine C 2-chloro-4-formyl-7H-pyrrolo[2,3-d]pyrimidine A->C Formylation B Vilsmeier-Haack Reagent (POCl3, DMF) B->C E This compound C->E Oxidation D Oxidation (NaClO2, 2-methyl-2-butene) D->E H Kinase Inhibitor Library E->H Amidation F Amine (R-NH2) F->H G Amide Coupling (HATU, DIPEA) G->H

Caption: Synthetic pathway to kinase inhibitors.

JAK-STAT Signaling Pathway

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in drug discovery. Its synthesis is achievable through robust chemical transformations, and its inherent functionalities provide a gateway to a vast chemical space of potential kinase inhibitors. The protocols outlined in this application note offer a foundational framework for researchers to synthesize and evaluate novel compounds based on this versatile scaffold. As our understanding of the kinome and its role in disease continues to expand, the demand for such well-designed chemical building blocks will undoubtedly grow, paving the way for the discovery of new and more effective targeted therapies.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Deazapurine Core in Modern Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents. Its structural resemblance to purine enables it to interact with a wide array of biological targets, including protein kinases. Consequently, derivatives of this scaffold have been successfully developed as potent inhibitors for the treatment of cancers, inflammatory disorders, and viral infections. The 2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of many of these active pharmaceutical ingredients (APIs), making a robust and scalable synthesis of this building block a critical endeavor for the pharmaceutical industry.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine. The protocols and discussions herein are grounded in established chemical principles and process safety, aiming to provide a practical framework for transitioning from laboratory-scale experiments to pilot plant and industrial production.

Strategic Approach to a Scalable Synthesis

A successful scale-up campaign requires a synthetic route that is not only high-yielding but also safe, cost-effective, and environmentally conscious. For the synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, a particularly effective strategy commences with the commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This approach is advantageous due to the selective reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring.

The overall synthetic workflow can be visualized as follows:

A Starting Material: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine B Step 1: N-Protection (e.g., Boc Anhydride) A->B Protection of Pyrrole Nitrogen C Step 2: Selective Dechlorination (Catalytic Hydrogenation) B->C Selective Removal of C4-Cl D Step 3: N-Deprotection (Acidic Conditions) C->D Removal of Protecting Group E Final Product: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine D->E Isolation and Purification cluster_0 PAT Implementation Strategy A Step 1: N-Protection PAT1 In-line FTIR/Raman: Monitor disappearance of N-H stretch and appearance of Boc-carbonyl stretch A->PAT1 B Step 2: Selective Dechlorination PAT2 On-line HPLC: Track conversion of dichloro to monochloro intermediate B->PAT2 C Step 3: N-Deprotection PAT3 In-line FTIR: Monitor disappearance of Boc-carbonyl stretch C->PAT3 D Final Product Crystallization PAT4 FBRM/PVM: Monitor crystal size distribution and morphology D->PAT4

Application Notes and Protocols for the Functionalization of the C5 Position of the Pyrrolo[2,3-d]pyrimidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases.[1][2] This has led to the development of numerous clinically significant drugs for treating cancers, inflammatory conditions, and other diseases.[2][3] Functionalization of this core at specific positions is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. The C5 position of the pyrrole ring, in particular, offers a crucial vector for chemical modification to enhance therapeutic efficacy. This guide provides an in-depth overview of the primary strategies and detailed protocols for the targeted functionalization of the C5 position.

Strategic Approaches to C5 Functionalization

The direct functionalization of the C5 position can be challenging due to the electronic nature of the heterocyclic system. Often, direct C-H activation methods favor the more electron-rich C6 position.[4][5][6][7] Therefore, a common and highly effective strategy involves a two-step process: initial halogenation at the C5 position to create a reactive "handle," followed by transition-metal-catalyzed cross-coupling reactions to introduce a diverse range of substituents.

G cluster_main C5 Functionalization Workflow Start Pyrrolo[2,3-d]pyrimidine Core Halogenation C5-Halogenation (NBS, NIS) Start->Halogenation Electrophilic Substitution Intermediate C5-Halo-Pyrrolo[2,3-d]pyrimidine Halogenation->Intermediate Formation of Reactive Handle CrossCoupling Transition-Metal-Catalyzed Cross-Coupling Intermediate->CrossCoupling Substrate for Coupling Final C5-Functionalized Products CrossCoupling->Final C-C, C-N, C-O, C-S Bond Formation

Caption: General workflow for C5 functionalization.

Part 1: C5-Halogenation - Creating the Synthetic Handle

Electrophilic halogenation is the most direct and widely used method to install a reactive group at the C5 position. N-halosuccinimides (NCS, NBS, NIS) are common reagents for this transformation.[8][9][10] The choice of halogenating agent can influence reactivity in subsequent cross-coupling steps, with iodides generally being more reactive than bromides or chlorides.

Protocol 1: C5-Bromination using N-Bromosuccinimide (NBS)

This protocol describes a general procedure for the regioselective bromination of a protected pyrrolo[2,3-d]pyrimidine at the C5 position. Protection of the pyrrole nitrogen (N7) is often recommended to improve solubility and prevent side reactions.

Materials:

  • N7-protected pyrrolo[2,3-d]pyrimidine (e.g., N7-methyl)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the N7-protected pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-bromo-pyrrolo[2,3-d]pyrimidine.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C5-Iodination using N-Iodosuccinimide (NIS)

This protocol is suitable for introducing an iodine atom at the C5 position, creating a highly reactive intermediate for cross-coupling reactions.

Materials:

  • N7-protected pyrrolo[2,3-d]pyrimidine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the N7-protected pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (NIS) (1.1 eq).[11]

  • Stir the reaction mixture at 50 °C for 2 hours, or until TLC/LC-MS indicates complete consumption of the starting material.[11]

  • Cool the reaction to room temperature and quench with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Add saturated aqueous sodium bicarbonate solution and extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by silica gel chromatography to afford the 5-iodo-pyrrolo[2,3-d]pyrimidine.

Halogenating AgentTypical ConditionsReactivity of C5-XReference
NBS DCM, 0°C to rtGood for Suzuki, Sonogashira[1]
NIS Acetonitrile, 50°CExcellent for most cross-couplings[11]
NCS DMF, rtLower reactivity, may require stronger coupling conditions[8]

Table 1. Comparison of common C5-halogenation reagents.

Part 2: Transition-Metal-Catalyzed Cross-Coupling at C5

With a C5-halo-pyrrolo[2,3-d]pyrimidine in hand, a vast array of functionalities can be introduced using palladium-catalyzed cross-coupling reactions. The most common and versatile of these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the C5-halide with an organoboron species, typically a boronic acid or boronic ester.

Caption: Schematic of the Suzuki-Miyaura reaction at C5.

This protocol details a typical Suzuki-Miyaura reaction for the arylation of a C5-iodo-pyrrolo[2,3-d]pyrimidine.

Materials:

  • C5-Iodo-N7-protected-pyrrolo[2,3-d]pyrimidine

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a reaction vessel, add the C5-iodo-pyrrolo[2,3-d]pyrimidine (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1).

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the C5-aryl product.

Sonogashira Coupling: C-C Alkyne Bond Formation

The Sonogashira coupling enables the installation of alkyne moieties at the C5 position, a valuable functional group for further transformations or as a pharmacophore element. This reaction typically involves a palladium catalyst and a copper(I) co-catalyst.

Materials:

  • C5-Iodo-N7-protected-pyrrolo[2,3-d]pyrimidine

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Nitrogen or Argon source

Procedure:

  • Dissolve the C5-iodo-pyrrolo[2,3-d]pyrimidine (1.0 eq) in the anhydrous solvent (DMF or THF) in a reaction flask.

  • Add the terminal alkyne (1.5 eq) and the base (e.g., TEA, 3.0 eq).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add CuI (0.1 eq) and Pd(PPh₃)₂Cl₂ (0.05 eq) to the mixture under the inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.[12] The reaction is often rapid.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via silica gel chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. It allows for the coupling of C5-halides with a wide variety of primary and secondary amines.[13]

Materials:

  • C5-Chloro-N7-protected-pyrrolo[2,3-d]pyrimidine

  • Amine (primary or secondary, 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon source

Procedure:

  • In a reaction vessel, combine the C5-chloro-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired amine (1.5 eq), and cesium carbonate (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.1 eq) and BINAP (0.1 eq) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the main reaction vessel via syringe.

  • Add additional anhydrous 1,4-dioxane to the reaction.

  • Heat the mixture to 100-110 °C and stir for the required time (typically 1-6 hours), monitoring by TLC/LC-MS.[3][14]

  • After cooling, evaporate the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude material by column chromatography.

Coupling ReactionBond FormedKey ReagentsTypical Catalyst/Ligand
Suzuki-Miyaura C(sp²)-C(sp²), C(sp²)-C(sp³)Boronic acid/ester, BasePd(dppf)Cl₂, SPhos
Sonogashira C(sp²)-C(sp)Terminal alkyne, Base, Cu(I) saltPd(PPh₃)₂Cl₂
Buchwald-Hartwig C(sp²)-NAmine, Strong BasePd(OAc)₂ / BINAP or Xantphos

Table 2. Overview of key C5 cross-coupling reactions.

Conclusion and Future Perspectives

The functionalization of the C5 position of the pyrrolo[2,3-d]pyrimidine ring is a critical aspect of modern drug discovery. The halogenation-cross-coupling sequence provides a robust and versatile platform for accessing a wide chemical space. While direct C-H functionalization at C5 remains a challenge, the development of new catalysts and directing group strategies may provide more direct routes in the future. The protocols outlined in this guide offer reliable methods for researchers to synthesize novel C5-substituted pyrrolo[2,3-d]pyrimidine derivatives for biological evaluation.

References

Application Notes and Protocols: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 7-Deazapurine Scaffold

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine nucleus, also known as the 7-deazapurine scaffold, stands out as a "privileged" structure. Its resemblance to the endogenous purine core allows it to competitively bind to the ATP-binding sites of numerous protein kinases, a family of enzymes frequently dysregulated in cancer, inflammatory disorders, and other proliferative diseases.[1][2] The strategic removal of the N7 nitrogen atom from the purine structure imparts favorable physicochemical properties, including altered hydrogen bonding capacity and metabolic stability, which can be exploited by medicinal chemists to achieve enhanced selectivity and potency.[1]

This guide focuses on a particularly valuable, functionalized derivative: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid . The presence of three distinct, orthogonally reactive handles—the C2-chloro group, the C4-carboxylic acid, and the N7-pyrrolic proton—makes this molecule a highly versatile and powerful building block for the synthesis of sophisticated kinase inhibitors and other targeted therapeutics. The C2-chlorine is a prime site for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, the C4-carboxylic acid is ideal for forming amide bonds to explore the solvent-exposed region of the kinase ATP pocket, and the N7-position can be functionalized to modulate solubility and target specific protein residues.

These application notes provide a comprehensive overview of the synthesis and utilization of this key intermediate, offering field-proven protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Part 1: Synthesis of the Core Intermediate

A robust and scalable synthesis of the title compound is paramount for its effective use in drug discovery campaigns. While multiple routes to the pyrrolo[2,3-d]pyrimidine core exist, a common and effective strategy involves the construction of the pyrimidine ring followed by the annulation of the pyrrole ring. The introduction of the C4-carboxylic acid can be achieved through various methods, including oxidation of a corresponding aldehyde or alcohol, or through a carboxylation reaction.

Below is a representative, multi-step synthetic protocol adapted from established literature procedures for analogous compounds.[3][4][5]

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic sequence starting from a commercially available dichloropyrimidine.

Workflow Diagram:

G A 2,4-Dichloropyrimidine B 2,4-Dichloro-5-iodopyrimidine A->B  Iodination  (NIS, Acetonitrile) C 2,4-Dichloro-5-(trimethylsilylethynyl) -pyrimidine B->C  Sonogashira Coupling  (TMS-acetylene, Pd(PPh₃)₄, CuI, TEA) D 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine C->D  Cyclization  (TBAF, THF) E tert-Butyl 2,4-dichloro-7H-pyrrolo [2,3-d]pyrimidine-7-carboxylate D->E  N-Protection  (Boc₂O, DMAP, THF) F tert-Butyl 2-chloro-4-hydroxy-7H-pyrrolo [2,3-d]pyrimidine-7-carboxylate E->F  Hydrolysis  (NaOH, Dioxane/H₂O) G tert-Butyl 2-chloro-4-(((trifluoromethyl)sulfonyl)oxy) -7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate F->G  Triflation  (Tf₂O, Pyridine) H tert-Butyl 2-chloro-4-(methoxycarbonyl) -7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate G->H  Carbonylation  (Pd(OAc)₂, dppf, CO, MeOH) I 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine -4-carboxylic acid H->I  Hydrolysis & Deprotection  (LiOH, then TFA)

Caption: Plausible synthetic route to the target carboxylic acid.

Step-by-Step Procedure:

  • Iodination of 2,4-Dichloropyrimidine (A -> B):

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq).

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench with aqueous sodium thiosulfate solution, and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-5-iodopyrimidine.

  • Sonogashira Coupling (B -> C):

    • To a solution of 2,4-dichloro-5-iodopyrimidine (1.0 eq) in triethylamine (TEA), add ethynyltrimethylsilane (1.2 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Degas the mixture and stir under an inert atmosphere (Argon or Nitrogen) at 60 °C for 4-6 hours.

    • After cooling, filter the reaction mixture through celite and concentrate the filtrate. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Annulation to form the Pyrrolopyrimidine Core (C -> D):

    • Dissolve the silyl-protected alkyne (1.0 eq) in tetrahydrofuran (THF).

    • Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. The crude 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is often used directly in the next step.

  • N-Protection of the Pyrrole (D -> E):

    • To a solution of crude 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in THF, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir at room temperature for 2-4 hours until the starting material is consumed.

    • Concentrate the mixture and purify by column chromatography to isolate the N-Boc protected intermediate.

  • Selective Hydrolysis at C4 (E -> F):

    • Dissolve the N-Boc protected dichloro-pyrrolopyrimidine (1.0 eq) in a mixture of dioxane and water.

    • Add sodium hydroxide (1.1 eq) and heat the mixture to 80-90 °C for 1-2 hours. The C4-chloro is more susceptible to hydrolysis than the C2-chloro.

    • Cool the mixture and acidify with 1N HCl to precipitate the product. Filter and dry the solid.

  • Triflation of the C4-Hydroxyl Group (F -> G):

    • Dissolve the C4-hydroxy intermediate (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

    • Add pyridine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq).

    • Stir at 0 °C for 1 hour. Wash the reaction mixture with cold water and brine, dry over sodium sulfate, and concentrate to yield the C4-triflate.

  • Palladium-Catalyzed Carbonylation (G -> H):

    • In a pressure vessel, combine the C4-triflate (1.0 eq), palladium(II) acetate (0.1 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.2 eq), and triethylamine (2.0 eq) in methanol.

    • Pressurize the vessel with carbon monoxide (CO) gas (50-100 psi) and heat to 70 °C for 12-18 hours.

    • After cooling and venting, filter the reaction mixture and concentrate. Purify the residue by column chromatography to obtain the methyl ester.

  • Hydrolysis and Deprotection (H -> I):

    • Dissolve the methyl ester (1.0 eq) in a THF/water mixture. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours.

    • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

    • Concentrate the organic layer and dissolve the residue in dichloromethane. Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours to remove the Boc protecting group.

    • Concentrate the mixture to dryness to yield the final product, this compound.

Part 2: Application in Kinase Inhibitor Synthesis via Amide Coupling

The C4-carboxylic acid is a versatile handle for constructing libraries of potential kinase inhibitors. Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.[6] By coupling the carboxylic acid with a diverse range of amines, chemists can systematically probe the solvent-exposed region of the kinase ATP binding site to enhance potency and selectivity.

Protocol 2: General Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is effective even with sterically hindered or electron-deficient amines.[6]

Workflow Diagram:

G cluster_0 Amide Coupling Workflow A 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine -4-carboxylic acid C Activated O-Acylisourea Intermediate A->C  Activation B HATU + DIPEA in DMF E Target Amide Product C->E  Nucleophilic Attack D Primary or Secondary Amine (R-NH₂ or R₂NH)

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a dry flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add HATU (1.1 eq) to the solution.

    • Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq). The solution may change color.

  • Pre-activation:

    • Stir the mixture at room temperature for 15-30 minutes. This step allows for the formation of the activated acylisourea ester intermediate. Causality: Pre-activation ensures the carboxylic acid is fully converted to the reactive species before the amine is introduced, which can be critical for slow or challenging couplings.

  • Amine Addition:

    • Add the desired primary or secondary amine (1.0-1.2 eq) to the pre-activated mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. The reaction time can vary from 1 to 12 hours depending on the reactivity of the amine.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous lithium chloride (to help remove DMF), saturated aqueous sodium bicarbonate (to remove unreacted acid and acidic byproducts), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel or by preparative HPLC to yield the pure amide product.

Part 3: Mechanistic Insight & Structure-Activity Relationship (SAR)

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold typically function as ATP-competitive inhibitors. They bind to the hinge region of the kinase's ATP-binding pocket, mimicking the hydrogen bonding interactions of the adenine portion of ATP.

Representative Kinase Binding Diagram:

G cluster_0 Kinase ATP Binding Site cluster_1 Hinge Hinge Region (e.g., NH of backbone) Gatekeeper Gatekeeper Residue SolventFront Solvent Front HydrophobicPocket Hydrophobic Pocket Core Pyrrolo[2,3-d]pyrimidine Core Core->Hinge H-Bond Amide C4-Amide Group (R-CONH-) Amide->SolventFront Vectors into solvent C2Sub C2-Substituent (e.g., from SₙAr) C2Sub->HydrophobicPocket Occupies pocket

References

Application Note: Determining the Solubility of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS: 1292287-11-6; MW: 197.58 g/mol ).[1] Given the critical role of solubility in drug discovery—influencing everything from in vitro assay reliability to in vivo bioavailability—this guide outlines detailed protocols for both thermodynamic and kinetic solubility assessment.[2][3][4] We present a rationale for solvent selection, step-by-step methodologies for experimental execution, and best practices for data interpretation and stock solution preparation.

Introduction: The Criticality of Solubility Profiling

This compound is a heterocyclic compound that belongs to a class of structures often investigated as building blocks in medicinal chemistry.[1] The physicochemical properties of such compounds are paramount, with solubility being a primary determinant of a potential drug candidate's success.[4][5] Poor aqueous solubility can lead to erratic results in biological assays, hinder formulation development, and result in low or variable oral bioavailability.[3][4][6]

Therefore, establishing a robust solubility profile in a range of common laboratory solvents is a foundational step in the pre-formulation and early development stages. This application note distinguishes between two key types of solubility measurements:

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic stock (typically DMSO) to an aqueous buffer. It reflects the compound's propensity to precipitate under non-equilibrium conditions and is often used for high-throughput screening in early discovery.[2][3][6]

  • Thermodynamic Solubility: Represents the true equilibrium saturation concentration of a compound in a solvent. This measurement is achieved by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. It is considered the "gold standard" for lead optimization and formulation studies.[7][8]

This guide will focus on a detailed protocol for determining thermodynamic solubility, which provides the most accurate and relevant data for downstream applications.

Physicochemical Properties & Predicted Behavior

  • Compound: this compound

  • CAS Number: 1292287-11-6[1]

  • Molecular Formula: C₇H₄ClN₃O₂[1]

  • Molecular Weight: 197.58 g/mol [1]

Structural Analysis: The molecule contains a carboxylic acid group, which is ionizable. This suggests that its aqueous solubility will be highly dependent on the pH of the medium.[4] The pyrrolo[2,3-d]pyrimidine core is relatively planar and aromatic, contributing to its crystalline nature and potentially limiting its solubility in highly polar solvents like water. The chloro-substituent further adds to the molecule's hydrophobicity. Based on these features, we can predict poor solubility in neutral water and non-polar solvents, and potentially higher solubility in polar aprotic solvents and at basic pH where the carboxylic acid is deprotonated. A related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is noted to be poorly soluble in water but exhibits better solubility in organic solvents like DMSO, ethanol, and methanol, which supports this hypothesis.[9]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted and recommended technique for determining equilibrium solubility.[10] This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the analytical method is accurate.

Materials and Equipment
  • This compound (solid, ≥97% purity)[1]

  • Solvents:

    • Dimethyl Sulfoxide (DMSO), Anhydrous

    • N,N-Dimethylformamide (DMF)

    • Methanol (MeOH)

    • Ethanol (EtOH, 200 proof)

    • Acetonitrile (ACN)

    • Acetone

    • Tetrahydrofuran (THF)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Deionized Water (Type 1)

  • Analytical balance (4-decimal place)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge capable of >10,000 x g

  • 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • HPLC or UPLC system with a UV detector

  • Pipettes and general lab consumables

Workflow Diagram

G cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_separation Step 3: Separation cluster_analysis Step 4: Analysis & Quantification weigh Weigh excess solid (e.g., 2-5 mg) add_solvent Add precise volume of solvent (e.g., 1 mL) to vials weigh->add_solvent Dispense into vials shake Incubate and shake at constant temp (e.g., 25°C for 24-48h) add_solvent->shake check Visually confirm excess solid remains shake->check centrifuge Centrifuge vials at high speed (>10,000 x g, 15 min) check->centrifuge filter Filter supernatant using 0.22 µm syringe filter centrifuge->filter Careful aspiration dilute Serially dilute filtrate filter->dilute hplc Analyze via HPLC-UV dilute->hplc quantify Quantify against calibration curve hplc->quantify

Caption: Thermodynamic Solubility Workflow.

Step-by-Step Methodology
  • Preparation of Calibration Standards: a. Prepare a 10 mM primary stock solution of the compound in DMSO. This requires accurately weighing the solid and dissolving it in a known volume of DMSO. b. From the primary stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting with the mobile phase to be used in the HPLC analysis. This curve is essential for accurate quantification.[5]

  • Sample Preparation: a. Accurately weigh approximately 2-5 mg of solid this compound into a 2 mL glass vial. The key is to ensure there is a visible excess of solid that will not fully dissolve.[7] b. Prepare triplicate vials for each solvent to be tested. c. Precisely add 1.0 mL of the desired solvent to each vial.

  • Equilibration: a. Tightly cap the vials to prevent solvent evaporation. b. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). c. Agitate the samples for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.[3][7] The concentration of the dissolved compound should not change between the 24h and 48h measurements if equilibrium is achieved.[8]

  • Separation of Undissolved Solid: a. After incubation, visually confirm that excess solid material remains in each vial. If a sample has fully dissolved, the experiment for that solvent must be repeated with more starting material. b. Centrifuge the vials at a high speed (e.g., 12,000 x g for 15 minutes) to pellet the undissolved solid. c. Carefully aspirate the supernatant, taking care not to disturb the pellet. d. For an additional layer of certainty, filter the aspirated supernatant through a 0.22 µm syringe filter to remove any remaining particulates.[6][7] Adsorption to the filter should be checked and accounted for if significant.

  • Quantification: a. The clear, filtered solution is the saturated solution. b. Based on the expected solubility, serially dilute the saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve. c. Analyze the diluted samples via a validated HPLC-UV method. d. Calculate the concentration of the saturated solution by applying the dilution factor to the value obtained from the calibration curve.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear, comparative table.

Table 1: Thermodynamic Solubility of this compound at 25°C

SolventRelative Polarity[11]Solubility (mg/mL)Solubility (µM)Classification
Water1.000Record Data HereRecord Data Heree.g., Insoluble
PBS (pH 7.4)~1.0Record Data HereRecord Data Heree.g., Sparingly Soluble
Methanol0.762Record Data HereRecord Data Heree.g., Soluble
Ethanol0.654Record Data HereRecord Data Heree.g., Soluble
Acetonitrile0.460Record Data HereRecord Data Heree.g., Moderately Soluble
DMSO0.444Record Data HereRecord Data Heree.g., Freely Soluble
DMF0.386Record Data HereRecord Data Heree.g., Freely Soluble
Acetone0.355Record Data HereRecord Data Heree.g., Sparingly Soluble
THF0.207Record Data HereRecord Data Heree.g., Sparingly Soluble

Classification based on USP standards: Freely Soluble (>100 mg/mL), Soluble (10-100 mg/mL), Sparingly Soluble (1-10 mg/mL), Insoluble (<0.1 mg/mL).

Protocol: Preparation of Stock Solutions

For most in vitro biological assays, a high-concentration stock solution in an organic solvent like DMSO is required.[12][13]

Rationale for DMSO

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules that are poorly soluble in water.[9] It is a common choice for creating primary stock solutions in drug discovery.

Step-by-Step Protocol for 10 mM Stock Solution
  • Calculation:

    • Target Concentration (C): 10 mM = 0.010 mol/L

    • Molecular Weight (MW): 197.58 g/mol

    • Target Volume (V): 10 mL = 0.010 L

    • Mass (m) required = C x V x MW

    • Mass = 0.010 mol/L * 0.010 L * 197.58 g/mol = 0.019758 g = 19.76 mg

  • Preparation: a. Accurately weigh 19.76 mg of this compound into a 15 mL conical tube or a suitable glass vial. b. Add approximately 8 mL of anhydrous DMSO. c. Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but stability should be confirmed. d. Once dissolved, carefully add DMSO to reach a final total volume of 10.0 mL.[14] e. Mix thoroughly by inversion. f. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Caption: Stock Solution Preparation Workflow.

Conclusion and Best Practices

Understanding the solubility of this compound is not merely an academic exercise; it is a practical necessity for advancing any research or development program involving this compound. The thermodynamic solubility data generated using the protocol herein will provide a definitive baseline for all subsequent work. Researchers should always use this data to ensure that compound concentrations in biological assays do not exceed the solubility limit in the final assay medium, as precipitation can lead to false-positive or false-negative results. When preparing working solutions from a DMSO stock, the final percentage of DMSO should be kept to a minimum (typically <0.5%) and be consistent across all experiments.[2]

References

Troubleshooting & Optimization

Technical Support Center: Crystallization and Purification of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining this key intermediate in high purity through crystallization.

Introduction: The Critical Role of Purity

This compound is a vital building block in the synthesis of numerous pharmacologically active compounds. Its purity is paramount, as even minor impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Crystallization is a powerful and scalable technique for achieving the desired purity. This guide will equip you with the knowledge to optimize your crystallization process and troubleshoot common issues.

Troubleshooting Guide: From Common Issues to Effective Solutions

This section addresses specific problems you may encounter during the crystallization of this compound.

Issue 1: The Compound "Oils Out" Instead of Crystallizing.

  • Question: Upon cooling my solution, the compound separates as a viscous liquid or oil, not as solid crystals. What is causing this and how can I fix it?

  • Answer: "Oiling out" is a common problem that occurs when the solute's solubility is exceeded at a temperature above its melting point in the chosen solvent system. The highly concentrated solution becomes supersaturated, but instead of nucleating and growing into a crystalline lattice, it phase-separates into a liquid.

    Causality & Solution Workflow:

    • High Supersaturation: You may be cooling the solution too rapidly or the initial concentration is too high.

      • Solution: Slow down the cooling rate. Allow the solution to cool gradually to room temperature, and then transfer it to a cooler environment (e.g., a refrigerator or ice bath). A slower cooling rate provides more time for proper nucleation and crystal growth. Consider starting with a slightly more dilute solution.

    • Inappropriate Solvent Choice: The solvent may be too good a solvent, preventing the compound from precipitating effectively.

      • Solution: Introduce an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution at a slightly elevated temperature until slight turbidity is observed. Then, reheat the mixture until the solution becomes clear again and allow it to cool slowly. Common anti-solvents for polar compounds include hexanes or water.

    • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote oiling out.

      • Solution: Attempt to purify the crude material using a preliminary method like a charcoal treatment to remove colored impurities or a quick filtration of the hot solution to remove insoluble matter before proceeding with the crystallization.

Issue 2: Poor or No Crystal Yield After Cooling.

  • Question: I've followed the cooling procedure, but very few or no crystals have formed. What are the likely reasons for this low yield?

  • Answer: Low crystal yield is typically due to either the compound remaining too soluble in the solvent even at low temperatures, or issues with nucleation.

    Causality & Solution Workflow:

    • High Solubility: The chosen solvent may be too effective at keeping your compound in solution.

      • Solution:

        • Solvent System Modification: If you are using a single solvent, consider a mixed solvent system. A good solvent system for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1]

        • Volume Reduction: Carefully evaporate some of the solvent to increase the concentration of your compound and induce precipitation upon cooling.

    • Nucleation Failure: The solution may be supersaturated, but crystal growth has not been initiated.

      • Solution:

        • Scratching Method: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

        • Seeding: If you have a small amount of pure crystalline product, add a "seed crystal" to the cooled, supersaturated solution. This provides a template for further crystal growth.

Issue 3: The Purified Crystals Show Low Purity by HPLC or NMR.

  • Question: My crystallized product still contains significant levels of impurities. How can I improve the purity?

  • Answer: Co-precipitation of impurities is a common issue that can often be resolved by optimizing the crystallization conditions.

    Causality & Solution Workflow:

    • Inadequate Solvent Selection: The chosen solvent may not effectively differentiate between your desired compound and the impurities in terms of solubility.

      • Solution: A thorough solvent screen is recommended. The ideal solvent will have high solubility for the target compound when hot and low solubility when cold, while impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble even when hot (allowing for removal by hot filtration).

    • Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice.

      • Solution: Employ a slower cooling rate. A gradual decrease in temperature allows for more selective crystallization of the desired compound.

    • Insufficient Washing: Residual mother liquor on the crystal surface is a primary source of contamination.

      • Solution: After filtration, wash the collected crystals with a small amount of the cold crystallization solvent. This will wash away the impurity-rich mother liquor without dissolving a significant amount of your product. Ensure the wash solvent is chilled to minimize product loss.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for selecting a crystallization solvent for this compound?

    • A1: Given the presence of a carboxylic acid and a heterocyclic system, polar protic and aprotic solvents are good candidates. Based on the properties of similar pyrrolopyrimidine derivatives, solvents like ethanol, methanol, or mixtures such as ethyl acetate/heptane or THF/heptane are excellent starting points.[1] A general rule of thumb is that "like dissolves like," so solvents that can engage in hydrogen bonding are often suitable for carboxylic acids.

  • Q2: How can I determine the optimal solvent ratio in a mixed solvent system?

    • A2: This is typically determined empirically. A good method is to dissolve the crude compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (the anti-solvent) dropwise until you observe persistent cloudiness. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

    • A3: Potential impurities can arise from starting materials, side reactions, or subsequent degradation. For instance, if synthesizing from a precursor like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, you might have residual starting material or isomers. Incomplete hydrolysis of an ester precursor would lead to the corresponding ester impurity. Being aware of the synthetic route is crucial for identifying potential impurities.

  • Q4: What analytical techniques are best for assessing the purity of the final product?

    • A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and identifying impurities with different proton or carbon environments. Melting point analysis can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity, while a broad melting range often indicates the presence of impurities.

Data & Protocols

Solubility Profile (Qualitative)

The following table provides a general guide to the solubility of this compound and related compounds in common laboratory solvents. This should be used as a starting point for your own solvent screening experiments.

SolventPolarity IndexSolubility at Room Temp.Solubility at Elevated Temp.Comments
Water10.2Sparingly SolubleSlightly SolublePotential as an anti-solvent.
Methanol5.1SolubleVery SolubleGood candidate for single-solvent crystallization.
Ethanol4.3SolubleVery SolubleSimilar to methanol, a good choice.[2]
Tetrahydrofuran (THF)4.0SolubleVery SolubleOften used in mixed-solvent systems with an anti-solvent like heptane.
Ethyl Acetate (EtOAc)4.4Moderately SolubleSolubleGood for mixed-solvent systems.
Dichloromethane (DCM)3.1Slightly SolubleModerately SolubleMay be suitable for purification of less polar impurities.
Heptane/Hexane0.1InsolubleInsolubleExcellent as an anti-solvent.
Dimethylformamide (DMF)6.4Very SolubleVery SolubleGenerally too good of a solvent for crystallization, but can be used to precipitate the product by adding an anti-solvent like water.[2]
Dimethyl Sulfoxide (DMSO)7.2Very SolubleVery SolubleSimilar to DMF, typically used for analysis rather than crystallization.[2]
General Crystallization Protocol

This protocol provides a starting point for the purification of this compound. Optimization will be necessary based on the purity of your crude material and the scale of your experiment.

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath or refrigerator for a period of time.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Visualizing the Workflow

Crystallization Workflow Diagram

CrystallizationWorkflow cluster_prep Preparation cluster_process Crystallization Process cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop Crude Crude Product Solvent Select Solvent System Crude->Solvent Dissolve Dissolve in Minimal Hot Solvent Solvent->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Nucleation HotFilter->Cool FilterWash Filter & Wash with Cold Solvent Cool->FilterWash Dry Dry Crystals FilterWash->Dry Pure Pure Crystalline Product Dry->Pure Analysis Purity Analysis (HPLC, NMR, MP) Pure->Analysis Troubleshoot Low Yield/Purity? Re-evaluate Solvent/ Cooling Rate Analysis->Troubleshoot Troubleshoot->Solvent

Caption: A workflow for the purification of this compound by crystallization.

References

Technical Support Center: Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Welcome to the technical support center for the synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance yield and purity in your experiments.

I. Introduction

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical intermediate in the synthesis of numerous pharmaceutical compounds, particularly kinase inhibitors. The efficiency of its synthesis is paramount for the successful development of these therapeutics. This guide provides practical, field-proven insights to overcome common challenges encountered during its preparation.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, which often begins with the formation of a dichlorinated precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Q1: My yield of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is consistently low. What are the likely causes?

A1: Low yields in the synthesis of the dichloro intermediate often stem from incomplete reaction or decomposition. Key factors to consider are:

  • Reagent Quality: Ensure that your phosphoryl chloride (POCl₃) is fresh and has not been exposed to moisture, which can lead to deactivation.

  • Temperature Control: The reaction is typically exothermic. Maintaining the recommended temperature throughout the addition of reagents and during the reaction period is crucial.[1] Runaway temperatures can lead to side reactions and decomposition.

  • Reaction Time: Insufficient reaction time can result in incomplete conversion. Monitor the reaction progress using an appropriate analytical method like TLC or LC-MS.

Q2: I'm observing the formation of significant impurities during the chlorination step. How can I minimize these?

A2: Impurity generation is often linked to the harsh conditions of the chlorination reaction.

  • Side Reactions: Overheating can promote the formation of tarry byproducts.

  • Work-up Procedure: The quenching of excess POCl₃ is a critical step. Pouring the reaction mixture slowly into ice-water can help control the exotherm and minimize the degradation of the product.[1]

Q3: How can I selectively reduce 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine to the desired 2-chloro-7H-pyrrolo[2,3-d]pyrimidine?

A3: Selective dechlorination at the 4-position is a common strategy. This is typically achieved through catalytic hydrogenation.

  • Catalyst Selection: Palladium-based catalysts are often used for this transformation.

  • Reaction Conditions: Careful control of hydrogen pressure, temperature, and reaction time is necessary to achieve selective reduction without over-reducing the molecule. A method involving hydrogenation under atmospheric pressure has been reported to be effective.[2]

Q4: What is the best way to purify the final 2-chloro-7H-pyrrolo[2,3-d]pyrimidine product?

A4: The purification method will depend on the nature of the impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective method for removing minor impurities.

  • Column Chromatography: For mixtures with impurities of similar polarity to the product, silica gel column chromatography is often necessary.[3]

III. Troubleshooting Guide

This section provides a more detailed, step-by-step approach to troubleshoot and optimize the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a key precursor.

Issue: Low Yield in the Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol

The conversion of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine using a chlorinating agent like phosphoryl chloride (POCl₃) is a critical step. Here’s a systematic approach to troubleshooting low yields.

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low yield.

Detailed Protocol and Causality

1. Reagent Preparation and Reaction Setup:

  • Protocol: To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol in a suitable solvent like toluene, slowly add phosphoryl chloride (POCl₃). Following this, add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) dropwise, maintaining a controlled temperature.[1]

  • Causality: The use of a solvent can help to moderate the reaction temperature. The slow, dropwise addition of DIPEA is critical to control the exothermic nature of the reaction.[1] A rapid increase in temperature can lead to the formation of intractable tars and a significant reduction in yield.

2. Reaction Execution and Monitoring:

  • Protocol: After the addition of the base, the reaction mixture is typically heated to a specific temperature (e.g., 106°C) and stirred for a prolonged period (e.g., 16 hours).[1] The reaction should be monitored for the consumption of the starting material by TLC or LC-MS.

  • Causality: The elevated temperature is necessary to drive the chlorination reaction to completion. Inadequate heating or insufficient reaction time will result in a mixture of starting material and partially chlorinated intermediates.

3. Work-up and Product Isolation:

  • Protocol: Upon completion, the reaction mixture is cooled and then slowly poured into a flask containing a mixture of water and an extraction solvent like ethyl acetate.[1] The mixture is stirred, and the layers are separated. The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are then washed, dried, and concentrated.

  • Causality: The slow quenching into an ice/water and solvent mixture is crucial to dissipate the heat from the hydrolysis of excess POCl₃ and to prevent the hydrolysis of the desired product back to the starting material. The multiple extractions ensure maximum recovery of the product from the aqueous phase.

4. Purification:

  • Protocol: The crude product can be purified by techniques such as recrystallization or column chromatography. In some procedures, treatment with activated carbon (like Darco KBB) is used to remove colored impurities before final concentration.[1]

  • Causality: The choice of purification method depends on the purity of the crude product. Activated carbon is effective at adsorbing high molecular weight, colored byproducts.

Alternative Synthetic Approaches

While the chlorination of the diol is a common route, other methods have been developed. For instance, a method starting from 6-aminouracil has been reported. This involves a reaction with chloroacetaldehyde followed by treatment with POCl₃ in the presence of DIPEA.[4] Another approach involves the selective dechlorination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This can be achieved by first protecting the pyrrole nitrogen, followed by selective hydrogenation to remove the chlorine at the 4-position, and finally deprotection.[2]

IV. Data Summary

The following table summarizes typical reaction parameters for the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

ParameterValue/ConditionRationale
Starting Material 7H-pyrrolo[2,3-d]pyrimidine-2,4-diolCommercially available or readily synthesized precursor.
Chlorinating Agent Phosphoryl chloride (POCl₃)A common and effective reagent for this transformation.
Base N,N-diisopropylethylamine (DIPEA)A non-nucleophilic base to neutralize the HCl generated.
Solvent TolueneAn inert solvent that can handle the required reaction temperatures.
Reaction Temperature 70°C during addition, then 106°CControlled heating is essential for reaction completion and to minimize side reactions.
Reaction Time ~16 hoursSufficient time for the reaction to go to completion.
Typical Yield ~52%A representative yield for this transformation.[1]

V. Mechanistic Insights: The Vilsmeier-Haack Reaction Connection

The reaction of a substituted amide with phosphoryl chloride to form a chloroiminium ion is known as the Vilsmeier reagent.[5] This electrophilic species is central to the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds.[6][7] The underlying principle of activating a carbonyl group with POCl₃ is analogous to the chlorination of the pyrimidinone tautomer in the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Caption: Analogy to the Vilsmeier-Haack reaction.

VI. Conclusion

Improving the yield in the synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine requires a systematic approach to optimizing each step of the reaction sequence. By carefully controlling reaction parameters, ensuring the quality of reagents, and employing appropriate work-up and purification techniques, researchers can significantly enhance the efficiency of this critical synthesis.

References

Technical Support Center: Pyrrolo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold, a core component of many therapeutic agents, is a well-established field. However, like any complex organic synthesis, it is not without its challenges. This technical support center provides a comprehensive guide to common side reactions and troubleshooting strategies encountered during the synthesis of these important heterocyclic compounds. The information is presented in a question-and-answer format to directly address specific issues you may encounter in your laboratory.

I. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses frequently encountered problems during the synthesis and functionalization of the pyrrolo[2,3-d]pyrimidine core. Each entry details the problem, its probable cause, and recommended solutions with explanations grounded in chemical principles.

Q1: My yield of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is consistently low, and I isolate a significant amount of the starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-one, after workup. What's going wrong?

This is a classic and frequently encountered issue stemming from the hydrolysis of the 4-chloro product back to the corresponding pyrimidin-4-one. The C4 position of the pyrrolo[2,3-d]pyrimidine scaffold is highly susceptible to nucleophilic attack, and the chlorine atom is a good leaving group. During aqueous workup, especially under non-neutral pH conditions, water can act as a nucleophile, leading to the reformation of the starting material.

Probable Cause:

  • Hydrolysis during aqueous workup: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is moisture-sensitive and can readily hydrolyze back to the more thermodynamically stable 7H-pyrrolo[2,3-d]pyrimidin-4-one, particularly in the presence of acid or base. The quenching of excess chlorinating agent, such as phosphorus oxychloride (POCl₃), is a critical step where hydrolysis can occur if not performed correctly.

Recommended Solutions & Protocol:

  • Careful Quenching of the Reaction: The quenching of excess POCl₃ is highly exothermic and generates acidic byproducts, which can catalyze the hydrolysis of the product.

    • Protocol: After the reaction is complete, cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice or into a vigorously stirred ice-water slurry. This "reverse quench" helps to dissipate the heat of reaction and dilute the acidic byproducts.

  • Neutralization with a Weak Base: Avoid using strong bases like sodium hydroxide (NaOH) for neutralization, as they can also promote hydrolysis.

    • Protocol: After quenching, neutralize the acidic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the pH is neutral to slightly basic (pH 7-8).

  • Minimize Contact with Water: Once the product is synthesized, minimize its exposure to water and protic solvents.

    • Protocol: Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) after neutralization. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.

Experimental Protocol: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) and optionally a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux (typically around 110 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly add the cooled reaction mixture to a beaker of crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture to pH 7-8 by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Chlorination_Troubleshooting

Caption: Troubleshooting workflow for the hydrolysis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Q2: I am attempting an N-alkylation of a 4-amino-7H-pyrrolo[2,3-d]pyrimidine, but I am getting a mixture of products alkylated at different nitrogen atoms. How can I control the regioselectivity?

The pyrrolo[2,3-d]pyrimidine core has multiple nucleophilic nitrogen atoms: N1, N7, and any exocyclic amino groups. The relative nucleophilicity of these positions can be influenced by electronic and steric factors, as well as the reaction conditions, leading to a mixture of regioisomers.

Probable Causes of Poor Regioselectivity:

  • Similar Nucleophilicity of Nitrogen Atoms: The pKa values of the N-H protons at the N1 and N7 positions are often similar, leading to competitive deprotonation and subsequent alkylation at both sites. The exocyclic amino group can also be alkylated, especially under more forcing conditions.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of the alkylation.

Recommended Solutions & Strategies:

  • Use of Protecting Groups: The most reliable method to achieve regioselectivity is to use protecting groups to block the undesired nitrogen atoms from reacting.

    • N7-Protection: The N7 position is often the most accessible and can be selectively protected. Common protecting groups for the pyrrole nitrogen include tosyl (Ts), 2-(trimethylsilyl)ethoxymethyl (SEM), and tert-butyloxycarbonyl (Boc). After protection, alkylation will be directed to the remaining available nitrogen atoms.

    • Exocyclic Amino Group Protection: If alkylation of the exocyclic amino group is a concern, it can be protected with groups like Boc or acetyl (Ac).

  • Mitsunobu Reaction: For the regioselective N7-alkylation of the pyrrole ring, the Mitsunobu reaction can be highly effective, particularly when other nitrogen atoms are less nucleophilic or sterically hindered.

  • Controlling Reaction Conditions:

    • Base Selection: The choice of base can influence which proton is abstracted. For example, a milder base like K₂CO₃ might favor alkylation at one position, while a stronger base like NaH could lead to a different product distribution.

    • Solvent Effects: The polarity of the solvent can influence the reactivity of the different nitrogen atoms. Experimenting with solvents like DMF, THF, and acetonitrile can sometimes improve regioselectivity.

Experimental Protocol: Regioselective N7-Alkylation via SEM Protection

  • Protection: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq). Allow the reaction to warm to room temperature and stir until complete. Quench with water and extract with ethyl acetate. Purify by column chromatography to obtain 4-chloro-7-(2-(trimethylsilyl)ethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine.

  • Nucleophilic Substitution: React the SEM-protected intermediate with the desired amine to install the C4-substituent.

  • Deprotection: Remove the SEM group using conditions such as tetrabutylammonium fluoride (TBAF) in THF or acidic conditions (e.g., HCl in an alcohol). This will yield the N7-unsubstituted product, which can then be selectively alkylated at a different position if desired.

N_Alkylation

Caption: Strategies to control regioselectivity in the N-alkylation of pyrrolo[2,3-d]pyrimidines.

Q3: My Suzuki or Buchwald-Hartwig cross-coupling reaction on a halo-pyrrolo[2,3-d]pyrimidine is giving low yields and I observe dehalogenation of my starting material. How can I improve this?

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the pyrrolo[2,3-d]pyrimidine core. However, these reactions can be sensitive, and side reactions like dehalogenation (hydrodehalogenation) can significantly reduce the yield of the desired product.

Probable Causes:

  • Inefficient Catalytic Cycle: The choice of palladium catalyst, ligand, base, and solvent is crucial for an efficient catalytic cycle. An inefficient catalyst system can lead to side reactions.

  • Dehalogenation: This is a common side reaction in cross-coupling chemistry, where the halogen atom is replaced by a hydrogen atom. It can be promoted by certain palladium catalysts, the presence of water or other protic impurities, or the use of certain bases.

  • Poor Reactivity of the Halide: Aryl chlorides are generally less reactive than bromides and iodides in cross-coupling reactions. If you are using a 4-chloro-pyrrolo[2,3-d]pyrimidine, more forcing conditions or specialized catalyst systems may be required, which can also increase the likelihood of side reactions.

Recommended Solutions & Strategies:

  • Optimize the Catalyst System:

    • Ligand Choice: For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective. For Suzuki couplings, ligands like SPhos or XPhos can also be beneficial.

    • Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common choices. Using a pre-catalyst like an XPhos-palladium G2, G3, or G4 pre-catalyst can sometimes improve results.

  • Choice of Base and Solvent:

    • Base: The choice of base is critical. For Suzuki reactions, K₂CO₃ or K₃PO₄ are commonly used. For Buchwald-Hartwig reactions, NaOtBu or Cs₂CO₃ are often effective. The base should be anhydrous.

    • Solvent: Ensure the use of anhydrous, degassed solvents such as dioxane, toluene, or DMF. Oxygen can deactivate the palladium catalyst.

  • Consider a Different Halide: If possible, starting with a 4-bromo- or 4-iodo-pyrrolo[2,3-d]pyrimidine will likely result in a more efficient cross-coupling reaction with fewer side reactions compared to the corresponding chloride.

  • Minimize Water: Ensure all reagents and solvents are scrupulously dried to minimize hydrodehalogenation.

ParameterRecommendation for Suzuki CouplingRecommendation for Buchwald-Hartwig AminationRationale
Halide I > Br >> ClI > Br >> ClReactivity in oxidative addition.
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors.
Ligand SPhos, XPhos, P(tBu)₃XPhos, SPhos, RuPhos, BINAPBulky, electron-rich ligands facilitate the catalytic cycle.
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, K₃PO₄, Cs₂CO₃The choice of base is crucial for efficiency and minimizing side reactions.
Solvent Dioxane, Toluene, DMF (anhydrous, degassed)Dioxane, Toluene (anhydrous, degassed)Anhydrous and oxygen-free conditions are critical for catalyst stability.

II. Frequently Asked Questions (FAQs)

Q: I am trying to synthesize a pyrrolo[2,3-d]pyrimidine by building the pyrrole ring onto a pre-existing pyrimidine. I am observing incomplete cyclization. What are some common reasons for this?

A: Incomplete cyclization when forming the pyrrole ring, for instance, in a Traube-like synthesis, can be due to several factors. The starting diaminopyrimidine might be impure, or the cyclizing agent (e.g., a halo-aldehyde or halo-ketone) might be unstable under the reaction conditions. The reaction conditions themselves, such as temperature and pH, are also critical. Ensure your starting materials are pure, consider using a more reactive cyclizing agent, and optimize the reaction temperature and time. In some cases, the intermediate may be stable and require more forcing conditions to cyclize.

Q: Are there any common isomeric impurities I should be aware of?

A: Yes, depending on your synthetic route, the formation of isomeric byproducts is possible. For example, if you are synthesizing a pyrrolo[2,3-d]pyrimidine from a pyrimidine precursor, there is a possibility of forming a pyrazolo[3,4-d]pyrimidine isomer if the starting materials and reaction conditions allow for an alternative cyclization pathway. Careful control of the reaction and thorough characterization of the product (e.g., by 2D NMR) are essential to confirm the correct isomer has been formed.

Q: My pyrrolo[2,3-d]pyrimidine product is very polar and difficult to purify by silica gel chromatography. What are some alternative purification strategies?

A: The polar nature of many pyrrolo[2,3-d]pyrimidine derivatives, often due to the presence of multiple nitrogen atoms and other heteroatoms, can make them challenging to purify on standard silica gel. If you are experiencing streaking or poor separation, consider the following:

  • Reverse-Phase Chromatography: C18-functionalized silica is a good alternative for purifying polar compounds. A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and a polar organic solvent like acetonitrile or methanol is typically used.

  • Alternative Normal-Phase Sorbents: Alumina (basic or neutral) can sometimes provide better separation than silica for nitrogen-containing heterocycles.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method of purification.

  • Ion-Exchange Chromatography: If your compound has a basic or acidic handle, ion-exchange chromatography can be a powerful purification technique.

Q: I have observed the formation of a dimeric byproduct in my reaction. Is this a common issue?

A: While not as frequently reported as other side reactions, the formation of dimeric byproducts can occur, especially if the starting materials or intermediates have multiple reactive sites. For example, a halo-pyrrolo[2,3-d]pyrimidine could potentially react with another molecule of itself under certain cross-coupling conditions if the catalyst is not efficient. If you suspect dimerization, techniques like mass spectrometry can help to confirm the presence of the dimer. Optimizing reaction conditions, such as using a higher dilution or a more efficient catalyst system, can help to minimize the formation of such byproducts.

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling for Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the pyrrolopyrimidine scaffold. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic core. Pyrrolopyrimidines, often referred to as 7-deazapurines, are central to numerous biologically active compounds, making their functionalization a critical step in medicinal chemistry.[1][2][3] However, the presence of multiple nitrogen atoms in the ring system presents unique challenges, primarily related to catalyst inhibition and deactivation.[4][5]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The advice herein is based on established literature and aims to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Troubleshooting Guide

This section addresses common problems encountered during the palladium-catalyzed cross-coupling of pyrrolopyrimidines. Each issue is presented in a question-and-answer format, providing a diagnosis of the problem and a systematic approach to finding a solution.

Problem 1: Low or No Product Yield

Q: My cross-coupling reaction with a halo-pyrrolopyrimidine is giving very low conversion or no desired product at all. What are the likely causes and how can I fix it?

A: This is the most common issue and can stem from several factors, often related to catalyst deactivation or suboptimal reaction conditions. The nitrogen atoms in the pyrrolopyrimidine ring can coordinate to the palladium center, poisoning the catalyst and pulling it out of the catalytic cycle.[4]

Here is a systematic approach to troubleshoot low yield:

Step 1: Diagnose the Catalyst System

The choice of palladium source and, more importantly, the ligand is critical for coupling with N-heterocycles.[6][7]

  • Catalyst Poisoning: The lone pairs on the pyrimidine nitrogens can act as ligands, forming stable, inactive complexes with palladium.[4] This is a primary deactivation pathway.

  • Inefficient Oxidative Addition: The C-X bond (where X is Cl, Br, I) on the pyrrolopyrimidine may not be activated effectively. Reactivity generally follows the order I > Br > Cl. Aryl chlorides can be particularly challenging and may require specialized catalyst systems.[8]

  • Slow Reductive Elimination: The final step to form the C-C or C-N bond may be slow, allowing side reactions or catalyst decomposition to occur.

Troubleshooting Workflow:

G cluster_catalyst Catalyst/Ligand Optimization cluster_base Base Screening cluster_solvent Solvent Optimization cluster_temp Temperature Adjustment start Low or No Yield Observed check_catalyst 1. Evaluate Catalyst/Ligand System start->check_catalyst check_base 2. Screen Bases check_catalyst->check_base No improvement. Try different bases. success Reaction Optimized check_catalyst->success Yield improves. check_solvent 3. Optimize Solvent check_base->check_solvent No improvement. Try different solvents. check_base->success Yield improves. check_temp 4. Adjust Temperature check_solvent->check_temp No improvement. Consider temperature. check_solvent->success Yield improves. check_temp->success Yield improves. cat_details • Switch to bulky, electron-rich phosphine ligands:  XPhos, SPhos, P(t-Bu)₃, RuPhos. • Use pre-catalysts (e.g., XPhos Pd G2/G3). • Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). base_details • For Suzuki: K₃PO₄, Cs₂CO₃, K₂CO₃. • For Buchwald-Hartwig: NaOt-Bu, LHMDS, K₃PO₄. • Use a stronger, non-nucleophilic base if starting  materials persist. solvent_details • Aprotic polar solvents are common:  Dioxane, Toluene, THF, DMF, DMAc. • For Suzuki, aqueous mixtures (e.g., Dioxane/H₂O)  are often effective. • Ensure anhydrous conditions for other couplings. temp_details • Start at moderate temperatures (60-80 °C). • Incrementally increase temperature by 10-20 °C. • High temperatures (>120 °C) can increase  catalyst decomposition.

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Step 2: Re-evaluate Base and Solvent

The base and solvent play crucial roles in the catalytic cycle, particularly in the transmetalation step (for Suzuki) or deprotonation of the amine (for Buchwald-Hartwig).

  • Base: An appropriate base is required to facilitate transmetalation.[6] Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used.[6][9] For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or LHMDS are often necessary.[10] However, overly harsh bases can lead to decomposition of sensitive substrates.[7]

  • Solvent: Aprotic solvents like dioxane, toluene, or THF are standard.[11] For Suzuki-Miyaura couplings, a mixture of an organic solvent and water is typically employed to help dissolve the inorganic base and facilitate the reaction.[6]

Recommended Starting Conditions for Screening (Suzuki Coupling Example):

ParameterCondition A (Standard)Condition B (For Challenging Substrates)Condition C (Alternative Solvents)
Pd Source Pd(OAc)₂ (2 mol%)XPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand SPhos (4 mol%)(none)XPhos (4 mol%)
Base K₂CO₃ (2 equiv)K₃PO₄ (2 equiv)Cs₂CO₃ (2 equiv)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF/H₂O (4:1)
Temperature 80-100 °C110 °C70 °C
Problem 2: Significant Dehalogenation of the Pyrrolopyrimidine Starting Material

Q: I am observing a significant amount of the hydrodehalogenated pyrrolopyrimidine byproduct, where the halide is replaced by hydrogen. How can I suppress this side reaction?

A: Dehalogenation is a common side reaction in palladium-catalyzed couplings, especially with electron-rich heterocycles or highly active catalyst systems.[12] It occurs when a hydride source is present, leading to a competitive reductive pathway.[12]

Primary Causes and Solutions:

  • Hydride Source: The source of the hydride can be the solvent, base, or even the phosphine ligand.

    • Solvent: Alcoholic solvents can be oxidized by the palladium complex to generate hydride species.[12] Solution: Switch to a non-alcoholic solvent like dioxane, toluene, or DMF.

    • Base: Some bases can promote hydride formation. Solution: Use a weaker base or ensure it is anhydrous. K₃PO₄ is often a good choice.

    • Reagents: Boronic acids in Suzuki coupling can sometimes be a source of hydrides. Ensure high purity of your reagents.

  • Catalyst System: The choice of ligand is critical.

    • Ligand Choice: Bulky, electron-rich ligands can promote the desired reductive elimination of the coupled product over the dehalogenation pathway.[12] Solution: Screen ligands like XPhos or SPhos. N-heterocyclic carbene (NHC) ligands have also been shown to be effective in suppressing dehalogenation.[13][14][15]

  • Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[5]

    • Solution: Try running the reaction at the lowest temperature that allows for a reasonable reaction rate.

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture is turning black, and I see a precipitate forming. I suspect this is palladium black. Why is this happening and how can I prevent it?

A: The formation of palladium black is a visual indicator of catalyst decomposition, where the active Pd(0) species agglomerates into inactive palladium metal.[4] This is often caused by an unstable catalytic species or overly rapid reduction of the Pd(II) precatalyst.

Causes and Prevention Strategies:

  • Ligand Instability/Dissociation: If the ligand is not strongly bound to the palladium center, the "naked" Pd(0) can aggregate. The coordinating nature of the pyrrolopyrimidine substrate can sometimes displace the phosphine ligand, leading to decomposition.[7]

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) that form more stable complexes with palladium.[4] These ligands create a sterically hindered environment around the metal center, preventing aggregation.

  • Slow Catalysis: If any step in the catalytic cycle is slow (often due to substrate inhibition), the active Pd(0) species has a longer lifetime in solution, increasing the probability of decomposition.[5]

    • Solution: Address the root cause of the slow catalysis by optimizing the ligand, base, and temperature as described in Problem 1. Using pre-catalysts, which are more stable and generate the active Pd(0) species in a controlled manner, can also help.

  • Presence of Oxygen: Trace oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly before use.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed cross-coupling reactions with pyrrolopyrimidines so challenging?

A1: The main challenge arises from the Lewis basic nitrogen atoms in the pyrimidine ring.[4] These nitrogens can coordinate to the palladium catalyst, acting as a competing ligand. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the reaction.[4][16] This effect is particularly pronounced when the coupling site is adjacent to a ring nitrogen.

Q2: What is the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction?

A2: The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Pd(0)L2->Ar-Pd(II)-X(L)₂ Ar-X Transmetalation Transmetalation Ar-Pd(II)-R(L)₂ Ar-Pd(II)-R(L)₂ Ar-Pd(II)-X(L)₂->Ar-Pd(II)-R(L)₂ R-B(OR)₂ + Base Ar-Pd(II)-R(L)₂->Pd(0)L2 Ar-R Reductive\nElimination Reductive Elimination

References

Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate.[1][2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your synthetic success.

Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a vital building block in medicinal chemistry, serving as a key precursor for a range of therapeutic agents, including Janus kinase (JAK) inhibitors used in the treatment of inflammatory diseases and myeloproliferative disorders.[2][5] Its synthesis, most commonly achieved through the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one, can present several challenges that impact both yield and purity. This guide aims to provide practical solutions to these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

The most prevalent and industrially significant method is the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one (also known as 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine) using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6] This reaction is typically performed at elevated temperatures, either in neat POCl₃ or with a high-boiling point solvent.[6]

Q2: What are the primary challenges I should anticipate in this synthesis?

The main challenges include:

  • Low Yields: Often due to the hydrolysis of the product back to the starting material during aqueous workup.[6]

  • Incomplete Reactions: The starting material may not be fully consumed.

  • Formation of Impurities: Side reactions can lead to byproducts that are difficult to separate.

  • Handling of Reagents: POCl₃ is a hazardous and moisture-sensitive reagent that requires careful handling.

Q3: How stable is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

The compound is stable under normal storage conditions but is sensitive to moisture, strong acids, and bases, which can lead to decomposition or hydrolysis back to the starting material.[1][7] It should be stored in a cool, dry, and well-ventilated area, away from heat and oxidants.[7]

Q4: What are the typical physical properties of this compound?

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white to off-white crystalline solid.[1][7] It has limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[1][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product, with Starting Material Recovered After Workup

Question: My TLC analysis shows complete consumption of the starting material, but after the aqueous workup, I primarily isolate the starting 7H-pyrrolo[2,3-d]pyrimidin-4-one. What's happening?

Answer: This is a classic problem caused by the hydrolysis of the 4-chloro product back to the starting material. The C-Cl bond at the 4-position is susceptible to nucleophilic attack by water, especially under the acidic conditions generated during the quenching of excess POCl₃.[6]

Solutions:

  • Minimize Water Contact During Quench: The most critical step is the workup. Instead of adding the reaction mixture to water, try a "reverse quench" by slowly and carefully pouring the cooled reaction mixture onto crushed ice or ice-water with vigorous stirring.[6]

  • Remove Excess POCl₃: Before quenching, remove the bulk of the excess POCl₃ by distillation under reduced pressure.[6] This dramatically reduces the exothermicity of the quench and the amount of hydrochloric acid generated.

  • Careful Neutralization: Use a mild base like sodium bicarbonate or potassium carbonate for neutralization instead of strong bases like NaOH, which can also promote hydrolysis.[6] Ensure the pH is brought to 7-8.[6]

Issue 2: The Reaction is Sluggish and Fails to Reach Completion

Question: My reaction has been running for several hours at reflux, but TLC analysis still shows a significant amount of starting material. How can I drive the reaction to completion?

Answer: Incomplete conversion can be due to several factors including insufficient reaction temperature, deactivation of the chlorinating agent, or poor solubility of the starting material.

Solutions:

  • Increase Reaction Temperature: Ensure the reaction is heated to an adequate temperature. Chlorination with POCl₃ is often performed at reflux (around 105-110°C).[6]

  • Use a Catalyst/Base: The addition of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or pyridine can act as a catalyst and neutralize the in-situ generated HCl, which can inhibit the reaction.[6]

  • Employ a Co-solvent: While the reaction can be run in neat POCl₃, using a high-boiling inert solvent like toluene or sulfolane can sometimes improve the solubility of the starting material and the overall reaction kinetics.[6]

  • More Potent Chlorinating System: If POCl₃ alone is not effective, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used to increase the chlorinating power.[6]

Issue 3: Formation of Significant Impurities and a Low Purity Product

Question: My crude product shows multiple spots on the TLC plate, and purification by recrystallization is yielding a low recovery. What are the likely side products and how can I avoid them?

Answer: Side reactions can lead to a variety of impurities, including phosphorylated intermediates and dimers.[6]

Solutions:

  • Ensure Complete Reaction: Incomplete reaction can leave behind phosphorylated intermediates.[6] Extend the reaction time or increase the temperature to ensure the reaction goes to completion. A proper workup is also crucial to hydrolyze any remaining intermediates.

  • Control Reaction Temperature: Overheating can lead to decomposition and the formation of tarry materials.[6] Maintain careful control over the reaction temperature.

  • Optimize Reagent Stoichiometry: Using a large excess of POCl₃ can sometimes lead to more side products. While an excess is necessary, using a moderate amount (e.g., 3-5 equivalents) is often sufficient.

  • Purification Strategy: If recrystallization from a single solvent is not effective, consider a solvent/anti-solvent system or column chromatography for purification. Toluene is often a suitable solvent for recrystallization.[6]

Data Presentation

Table 1: Comparison of Reported Reaction Conditions for the Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one

Chlorinating AgentBase/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
POCl₃NoneNeat80-1002-4Not Specified[6]
POCl₃N,N-DiisopropylethylamineToluene50Not Specified84[2][8]
POCl₃PyridineSulfolane70-750.5-1.5High (not quantified)[6]
POCl₃/PCl₅ (3:1)NoneNeatReflux8-10Not Specified[6]

Experimental Protocols

Protocol 1: Chlorination using POCl₃ with a Tertiary Amine Base

This protocol is based on a method reported to provide a high yield.[2][8]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).

  • Addition of Reagents: Add toluene (5-10 volumes) to the flask, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).

  • Addition of Base: Cool the mixture to 0°C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) dropwise, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, warm the reaction mixture to 50°C and stir until the reaction is complete as monitored by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., toluene).[6]

Visualization

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine check_sm Is Starting Material (SM) Recovered After Workup? start->check_sm hydrolysis Likely Cause: Product Hydrolysis during Workup check_sm->hydrolysis Yes incomplete_rxn Is the Reaction Incomplete? (SM present in crude) check_sm->incomplete_rxn No solution_hydrolysis Solutions: 1. Remove excess POCl3 before quench. 2. Use reverse quench (add to ice). 3. Neutralize carefully with NaHCO3. hydrolysis->solution_hydrolysis optimize_rxn Likely Cause: Suboptimal Reaction Conditions incomplete_rxn->optimize_rxn Yes purification_issue Low Yield After Purification incomplete_rxn->purification_issue No solution_incomplete Solutions: 1. Increase reaction temperature. 2. Add a tertiary amine (e.g., DIPEA). 3. Use a co-solvent (e.g., toluene). optimize_rxn->solution_incomplete solution_purification Solutions: 1. Optimize recrystallization solvent. 2. Consider column chromatography. purification_issue->solution_purification

Caption: A troubleshooting workflow for low yield in 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis.

Reaction Scheme: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one

reaction_scheme cluster_reactants Reactants cluster_product Product SM 7H-pyrrolo[2,3-d]pyrimidin-4-one Product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine SM->Product Heat (Δ) SM->Product Reagent POCl3 (with or without base/solvent)

Caption: General reaction scheme for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

References

stability of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this important heterocyclic compound. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4][5] Understanding the stability of this molecule, particularly under acidic conditions, is critical for successful synthesis, purification, and formulation development.

This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter.

Troubleshooting Guide

This section addresses common problems observed during experimental work with this compound, especially in acidic environments.

Issue 1: Low Yield or Product Decomposition During Acid-Mediated Reactions

Symptoms:

  • Significantly lower than expected yield of the desired product.

  • Presence of multiple unknown impurities in TLC or LC-MS analysis.

  • Discoloration of the reaction mixture.

Possible Causes & Solutions:

  • Acid-Catalyzed Hydrolysis: The 2-chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution, including hydrolysis, which can be accelerated under acidic conditions.[6][7][8] The carboxylic acid group can also participate in intramolecular reactions or decarboxylation under harsh acidic conditions and heat.

    • Causality: Protonation of the pyrimidine ring increases the electrophilicity of the carbon atom attached to the chlorine, making it more susceptible to attack by water, which acts as a nucleophile.[7][8]

    • Solution:

      • Use Milder Acids: If the reaction chemistry allows, switch from strong mineral acids (e.g., concentrated HCl, H₂SO₄) to weaker organic acids (e.g., acetic acid, p-toluenesulfonic acid).

      • Control Stoichiometry: Use a catalytic amount of acid rather than a stoichiometric excess. In some cases, even the HCl generated during a reaction can be sufficient, and adding excess acid can be inhibitory.[7][8]

      • Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Acid-catalyzed hydrolysis is often temperature-dependent.[9]

      • Anhydrous Conditions: If water is not a reactant, ensure the reaction is performed under strictly anhydrous conditions to minimize hydrolysis.

  • N-Protonation and Solubility Issues: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core can be protonated in acidic media, which can alter the compound's solubility and reactivity profile.

    • Solution:

      • Solvent Screening: Experiment with a range of solvents to ensure the protonated species remains in solution and is available for the desired reaction.

      • Protecting Groups: For multi-step syntheses where the pyrrolo[2,3-d]pyrimidine core must endure harsh acidic conditions, consider protecting the pyrrole nitrogen (N7). A tert-butyloxycarbonyl (Boc) group can be used, which is later removable under different acidic conditions or other methods.[10]

Issue 2: Inconsistent Analytical Results (HPLC/LC-MS)

Symptoms:

  • Appearance of new peaks or shifting retention times for the main compound upon re-analysis of a sample prepared in an acidic mobile phase.

  • Broad or tailing peaks.

Possible Causes & Solutions:

  • On-Column Degradation: If the HPLC mobile phase is sufficiently acidic, the compound may be degrading on the analytical column.

    • Solution:

      • pH of Mobile Phase: Neutralize or use a less acidic mobile phase if the separation allows. A buffered mobile phase can help maintain a consistent pH.

      • Faster Analysis: Use a shorter run time to minimize the compound's exposure to the acidic mobile phase.

      • Lower Column Temperature: If the HPLC system has a column thermostat, reducing the temperature can slow down potential on-column degradation.

  • Sample Preparation Instability: The compound may be degrading in the acidic diluent used for sample preparation before injection.

    • Solution:

      • Immediate Analysis: Analyze samples immediately after preparation.

      • Neutral Diluent: Prepare samples in a neutral or aprotic solvent like DMSO or DMF, and then dilute into the mobile phase just before injection.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-chloro-7H-pyrrolo[2,3-d]pyrimidines under acidic conditions?

A1: The most probable degradation pathway under acidic conditions is the hydrolysis of the 2-chloro group to a hydroxyl group, forming the corresponding 2-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (a pyrimidone tautomer).[6] This occurs via an acid-catalyzed nucleophilic aromatic substitution (SNAr) mechanism where water acts as the nucleophile.[7][8]

Q2: How does the carboxylic acid group at the 4-position influence the stability of the molecule in acid?

A2: The carboxylic acid is an electron-withdrawing group, which generally deactivates the pyrimidine ring towards electrophilic attack but can influence the pKa of the ring nitrogens. Its presence is less likely to directly affect the hydrolysis of the 2-chloro group compared to the electronic effects of the fused pyrrole ring and the pyrimidine nitrogens. However, under forcing conditions (high temperature and strong acid), decarboxylation could become a competing degradation pathway.

Q3: Are there protective groups that can enhance the stability of the 7H-pyrrolo[2,3-d]pyrimidine core during acidic reactions?

A3: Yes, protecting the nitrogen of the pyrrole ring (N7) can enhance stability and improve solubility in organic solvents. Common protecting groups include:

  • tert-Butyloxycarbonyl (Boc): Can be introduced using di-tert-butyl dicarbonate and is typically removed with trifluoroacetic acid (TFA).[10]

  • Trimethylsilylethoxymethyl (SEM): Often used in multi-step syntheses and can be removed under specific conditions.[11] The choice of protecting group depends on the overall synthetic route and the compatibility with other reagents and conditions.

Q4: At what pH range should I be concerned about the stability of this compound?

Q5: Can I use concentrated HCl to adjust the pH during a reaction or workup?

A5: Using concentrated HCl should be done with caution. Studies on similar chloropyrimidines have shown that high concentrations of HCl (e.g., 6N to 12N) can dramatically increase the rate of hydrolysis of a 2-chloro substituent.[6] If a strong acid is required, it should be added at a low temperature, and the exposure time should be minimized.

Experimental Protocols

Protocol: Forced Degradation Study under Acidic Conditions

This protocol outlines a typical experiment to assess the stability of this compound in an acidic solution.

Objective: To determine the rate of degradation and identify major degradation products.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid

  • 0.1 N Sodium Hydroxide (for neutralization)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC system with a C18 column and UV detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Stress Sample Preparation:

    • In a vial, add a known volume of the stock solution.

    • Add a volume of 0.1 N HCl to achieve the desired final concentration of the compound (e.g., 0.1 mg/mL) and acid.

    • Prepare a control sample by diluting the stock solution with water/organic solvent mixture to the same final concentration.

  • Incubation: Place the stress and control samples in a temperature-controlled environment (e.g., 60 °C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from the stress sample.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 N NaOH to stop the degradation.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the control and time-point samples by reverse-phase HPLC.

    • A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile.

    • Monitor the chromatograms at a suitable wavelength (e.g., determined by a UV scan of the parent compound).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify major degradation products by comparing chromatograms and analyzing the peaks with LC-MS.

Data Presentation:

Time (hours)Parent Compound Remaining (%)Area of Major Degradant 1
01000
295.24.8
490.59.5
881.318.7
2460.139.9

Table 1: Example data from a forced degradation study at 60°C in 0.1 N HCl.

Visualizations

Logical Workflow for Troubleshooting Low Yield

cluster_mitigation start Low Yield or Decomposition Observed check_impurities Analyze Impurities (LC-MS, NMR) start->check_impurities hydrolysis_product Is major impurity the hydrolysis product? check_impurities->hydrolysis_product yes_hydrolysis Yes hydrolysis_product->yes_hydrolysis Yes no_hydrolysis No hydrolysis_product->no_hydrolysis No mitigation Mitigation Strategy yes_hydrolysis->mitigation other_pathway Consider Other Degradation Pathways (e.g., Decarboxylation) no_hydrolysis->other_pathway mild_acid Use Milder Acid (e.g., AcOH) lower_temp Lower Reaction Temperature anhydrous Ensure Anhydrous Conditions reactant This compound Cl COOH protonation Protonated Intermediate Cl COOH reactant->protonation H+ product 2-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid OH COOH protonation->product H2O -HCl

References

Technical Support Center: Alternative Synthetic Routes to 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. As a key intermediate in the synthesis of various kinase inhibitors and other biologically active molecules, robust and flexible synthetic routes are of paramount importance.[1][2][3] This document provides an in-depth analysis of alternative synthetic strategies, complete with detailed protocols, troubleshooting guides, and expert insights to navigate the potential challenges in your experiments.

Introduction: The Significance of the 7-Deazapurine Core

The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, scaffold is a privileged structure in medicinal chemistry.[4] Its structural similarity to adenine allows it to function as a purine isostere, interacting with a wide range of biological targets.[2] Consequently, derivatives of this core are integral to the development of therapeutics for various diseases, including cancer and inflammatory conditions.[2][3] The target molecule, this compound, provides a versatile handle for further chemical modifications, making its efficient synthesis a critical step in many drug discovery programs.

This guide will explore several plausible, alternative synthetic pathways, as a direct, one-pot synthesis is not well-established in the literature. We will focus on strategies starting from the common intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Route 1: Selective Hydrolysis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This approach leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. By carefully controlling the reaction conditions, it is possible to achieve selective hydrolysis at C4 to yield an intermediate that can then be converted to the target carboxylic acid.

Experimental Workflow

A 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine B 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one A->B Selective Hydrolysis C 2-chloro-4-iodo-7H-pyrrolo[2,3-d]pyrimidine B->C Iodination D 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile C->D Cyanation E This compound D->E Hydrolysis

Caption: Synthetic workflow for Route 1.

Detailed Protocol

Step 1: Selective Hydrolysis to 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

  • To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as dioxane or THF, add a mild aqueous base (e.g., 1.1 eq of NaHCO₃ or K₂CO₃).

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Conversion to the Carboxylic Acid (via a Cyano Intermediate)

This is a multi-step conversion that offers a reliable way to introduce the carboxylic acid group.

  • Iodination: Convert the 4-oxo group to a more reactive leaving group. Treat the product from Step 1 with a mixture of PPh₃, imidazole, and iodine in a suitable solvent like toluene at reflux.

  • Cyanation: The resulting 4-iodo intermediate can be subjected to a nucleophilic substitution with a cyanide source (e.g., CuCN or Zn(CN)₂) in a polar aprotic solvent like DMF or NMP at elevated temperatures.

  • Hydrolysis: The 4-cyano intermediate is then hydrolyzed to the carboxylic acid under either acidic (e.g., concentrated HCl) or basic (e.g., aqueous NaOH) conditions, followed by acidic workup.

Troubleshooting & FAQs
Issue Possible Cause Recommended Solution
Low yield of mono-hydrolyzed product Over-reaction leading to the di-hydroxy species or unreacted starting material.Carefully control the reaction temperature and stoichiometry of the base. Use a milder base or a lower temperature. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult separation of mono- and di-hydrolyzed products Similar polarities of the products.Optimize the chromatographic conditions. Consider derivatization of one of the products to alter its polarity before separation.
Low yield in the cyanation step Incomplete conversion or side reactions.Ensure anhydrous conditions. Use a palladium catalyst (e.g., Pd(PPh₃)₄) to facilitate the reaction. Screen different cyanide sources and reaction temperatures.
Incomplete hydrolysis of the nitrile Harsh conditions leading to decomposition or incomplete reaction.For acid hydrolysis, use a mixture of acetic acid and sulfuric acid. For basic hydrolysis, use a higher concentration of NaOH or a co-solvent to improve solubility. Microwave-assisted hydrolysis can also be effective.

Route 2: Grignard/Organolithium Carboxylation

This route involves the formation of an organometallic intermediate at the C4 position, followed by quenching with carbon dioxide. This is a more direct approach but requires careful control of anhydrous and inert conditions.

Experimental Workflow

A 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine B Organomagnesium or Organolithium intermediate A->B Halogen-Metal Exchange C Carboxylate salt B->C Carboxylation with CO2 D This compound C->D Acidic Workup

Caption: Synthetic workflow for Route 2.

Detailed Protocol
  • Protection of the Pyrrole Nitrogen: The acidic proton on the pyrrole nitrogen must be protected before forming the organometallic reagent. Use a suitable protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) or MOM (methoxymethyl).

  • Halogen-Metal Exchange: Dissolve the N-protected 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous THF or diethyl ether and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Add a solution of an organolithium reagent (e.g., n-BuLi or t-BuLi, 1.0-1.2 eq) or a Grignard reagent (e.g., i-PrMgCl·LiCl) dropwise. The more reactive C4 position should undergo selective halogen-metal exchange.

  • Carboxylation: After stirring for a short period (e.g., 30-60 minutes), bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice.

  • Workup and Deprotection: Allow the mixture to warm to room temperature, then quench with saturated aqueous NH₄Cl. Acidify the aqueous layer with dilute HCl to protonate the carboxylate. Extract the product with an organic solvent. The protecting group can be removed under appropriate conditions (e.g., TBAF for SEM, or acidic conditions for MOM).

Troubleshooting & FAQs
Issue Possible Cause Recommended Solution
Low conversion to the organometallic intermediate Inactive organolithium/Grignard reagent or presence of moisture.Titrate the organometallic reagent before use. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere.
Formation of the 2-carboxylated product Non-selective halogen-metal exchange.Use a bulkier organolithium reagent (e.g., t-BuLi) to favor reaction at the less sterically hindered C4 position. Lower the reaction temperature.
Low yield of the carboxylic acid after carboxylation The organometallic intermediate is not stable or the CO₂ is not pure.Use the organometallic intermediate immediately after its formation. Ensure the CO₂ is dry.
Difficulty in removing the protecting group The protecting group is too stable or the deprotection conditions are too harsh.Choose a protecting group that can be removed under mild conditions that are compatible with the carboxylic acid functionality.

Route 3: Oxidation of a C4-Substituted Precursor

This strategy involves first installing a group at the C4 position that can be subsequently oxidized to a carboxylic acid. A methyl or hydroxymethyl group are common precursors.

Experimental Workflow

A 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine B 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine A->B Cross-coupling (e.g., Stille or Suzuki) C This compound B->C Oxidation

Caption: Synthetic workflow for Route 3.

Detailed Protocol

Step 1: Introduction of a C4-Methyl Group

  • Starting with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, perform a selective cross-coupling reaction at the C4 position.

  • A Stille coupling with trimethyl(methyl)stannane or a Suzuki coupling with methylboronic acid in the presence of a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) can be employed. The higher reactivity of the C4-Cl should allow for selective coupling.

Step 2: Oxidation to the Carboxylic Acid

  • The 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine can be oxidized to the carboxylic acid using a strong oxidizing agent.

  • A common method is to use potassium permanganate (KMnO₄) in a mixture of pyridine and water at elevated temperatures.

  • Alternatively, a two-step process involving radical bromination of the methyl group with NBS, followed by hydrolysis and oxidation can be used.

Troubleshooting & FAQs
Issue Possible Cause Recommended Solution
Non-selective cross-coupling Both C2 and C4 positions are reacting.Carefully control the stoichiometry of the coupling partner. Use a catalyst system known for its selectivity. Lowering the reaction temperature may also improve selectivity.
Low yield in the oxidation step Incomplete oxidation or decomposition of the starting material.Screen different oxidizing agents (e.g., KMnO₄, SeO₂, RuCl₃/NaIO₄). Optimize the reaction temperature and time. Protection of the pyrrole nitrogen may be necessary to prevent side reactions.
Purification challenges The carboxylic acid product is often polar and can be difficult to purify by chromatography.Recrystallization is often a good method for purification. If chromatography is necessary, consider using a more polar mobile phase or converting the acid to its methyl ester for easier purification, followed by hydrolysis.

Summary of Alternative Routes

Route Starting Material Key Steps Advantages Disadvantages
1. Selective Hydrolysis 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineSelective hydrolysis, iodination, cyanation, hydrolysisUtilizes a common starting material; well-established transformations.Multi-step; use of toxic cyanide reagents.
2. Grignard/Organolithium Carboxylation 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineN-protection, halogen-metal exchange, carboxylation, deprotectionMore direct route.Requires strictly anhydrous and inert conditions; potential for poor selectivity.
3. Oxidation of a C4-Precursor 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineCross-coupling, oxidationAvoids the use of cyanide; modular approach.Cross-coupling selectivity can be an issue; oxidation may require harsh conditions.

Conclusion

The synthesis of this compound presents several challenges, but with careful planning and execution, the alternative routes outlined in this guide provide viable strategies for its preparation. The choice of route will depend on the specific requirements of your project, including scale, available resources, and safety considerations. We encourage you to use this guide as a starting point and to optimize the conditions for your specific application.

References

Technical Support Center: Optimizing 7H-pyrrolo[2,3-d]pyrimidine Scaffolds for Enhanced Kinase Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural optimization of the 7H-pyrrolo[2,3-d]pyrimidine scaffold. This versatile scaffold is a cornerstone in the development of kinase inhibitors, but achieving high selectivity remains a significant challenge. This guide provides in-depth, experience-driven advice to navigate common experimental hurdles and strategically design more selective compounds.

Frequently Asked Questions (FAQs)

Here, we address some of the high-level questions that frequently arise during the optimization of 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors.

Q1: My 7H-pyrrolo[2,3-d]pyrimidine lead compound shows potent activity but poor kinase selectivity. Where should I start my optimization efforts?

A: This is a common challenge. The 7H-pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP, leading to broad activity across the kinome.[1] To enhance selectivity, focus on exploiting differences in the regions surrounding the ATP-binding pocket of your target kinase versus off-targets. Key strategies include:

  • Targeting the "Gatekeeper" Residue: Kinases have a "gatekeeper" residue that controls access to a hydrophobic pocket. A bulky substituent at the C5 position of the pyrrolo[2,3-d]pyrimidine ring can be designed to interact favorably with a smaller gatekeeper (like threonine or valine) in your target kinase, while sterically clashing with larger gatekeepers (like methionine or phenylalanine) in off-target kinases.[2]

  • Exploring the Solvent-Exposed Region: Modifications at the C4 and N7 positions often extend into the solvent-exposed region, where there is more sequence and conformational diversity among kinases. Introducing polar groups or larger, more complex moieties at these positions can create specific interactions that favor your target.

  • Structure-Based Drug Design (SBDD): If a crystal structure of your lead compound bound to the target kinase is available, it will provide invaluable insights into specific interactions that can be enhanced.[3] If not, consider computational methods like molecular docking to generate hypotheses for optimization.[4][5]

Q2: What are the most common off-target kinases for 7H-pyrrolo[2,3-d]pyrimidine inhibitors, and how can I design against them?

A: Due to the scaffold's ATP-mimetic nature, off-target activity is often seen against structurally related kinases. For example, inhibitors designed for Janus kinases (JAKs) might also show activity against other members of the JAK family or other tyrosine kinases.[6] Similarly, inhibitors targeting RET kinase may have off-target effects on KDR (VEGFR2).[7][8][9]

To mitigate this:

  • Kinome Profiling: Early and comprehensive kinome profiling (screening against a large panel of kinases) is crucial to identify off-target liabilities.

  • Counter-Screening: Once off-targets are identified, set up specific counter-screens to guide your optimization. For instance, if you are targeting JAK3, you should routinely screen your compounds against other JAK family members.[6]

  • Subtle Structural Modifications: Sometimes, minor changes can have a significant impact on selectivity. For example, altering the linker between the core and a side chain can change the vector of a functional group, allowing it to form a specific hydrogen bond in the target kinase that is not possible in an off-target.

Q3: Which positions on the 7H-pyrrolo[2,3-d]pyrimidine core are most critical for modulating selectivity?

A: While the entire molecule contributes to the selectivity profile, certain positions are more amenable to modifications that enhance selectivity:

  • C4-Position: This position is often used to introduce side chains that interact with the hinge region and the solvent-exposed area. The nature of the substituent (e.g., amino, alkoxy) and the groups attached to it can be varied to achieve specific interactions.

  • C5-Position: As mentioned, this position is key for exploiting differences in the gatekeeper residue. Introducing substituents here can be a powerful strategy for achieving selectivity.

  • N7-Position: The N7 position of the pyrrole ring can be substituted to modulate physicochemical properties and to probe interactions in the solvent-exposed region.

The interplay between substituents at these positions is also critical. A modification at one position can influence the optimal substituent at another.

Q4: I'm struggling with the synthesis of novel analogs. What are some reliable synthetic routes?

A: The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives is well-established, with several common strategies. A frequent approach involves starting from a substituted pyrimidine and constructing the pyrrole ring.[10][11] Key reactions often include:

  • Suzuki-Miyaura Coupling: This is a versatile reaction for introducing aryl or heteroaryl groups at the C5 or C6 positions.[12][13]

  • Buchwald-Hartwig Amination: This is commonly used to introduce amines at the C4 position.[13]

  • Nucleophilic Aromatic Substitution (SNAr): A chlorine at the C4 position is often displaced by an amine or other nucleophiles.[12]

For more specific guidance, refer to the detailed synthetic schemes published in the literature.[11][12][14]

Troubleshooting Guides

This section provides a question-and-answer format to address specific experimental issues you might encounter.

Issue 1: Poor Aqueous Solubility of a Promising Analog

Q: My latest compound shows excellent potency and selectivity in biochemical assays, but its poor solubility is hindering further development. What can I do?

A: Poor solubility is a frequent roadblock. Here’s a systematic approach to troubleshoot this:

  • Confirm the Issue:

    • Visual Inspection: Do you see precipitation when preparing stock solutions or diluting into aqueous buffers?

    • Quantitative Measurement: Use techniques like nephelometry or kinetic solubility assays to get a quantitative measure of solubility.

  • Formulation Strategies (for immediate testing):

    • Co-solvents: Can you increase the percentage of DMSO or add other co-solvents like PEG400 to your assay buffer without affecting enzyme activity? Be sure to run appropriate vehicle controls.

    • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer might improve solubility.

  • Structural Modifications (for the next round of synthesis):

    • Introduce Polar Groups: Add polar functional groups (e.g., hydroxyl, amino, morpholine) to the solvent-exposed regions of your molecule (typically at the C4 or N7 positions).

    • Break Up Planarity: High planarity can lead to poor solubility due to crystal packing. Introducing sp3-hybridized linkers or non-planar ring systems can disrupt this.

    • Reduce Lipophilicity: Analyze the calculated logP (cLogP) of your compound. If it's too high (generally >5), consider modifications to reduce it.[15]

Issue 2: Inconsistent or Non-reproducible Kinase Assay Results

Q: I'm getting high variability in my IC50 values between experiments. What could be the cause?

A: Inconsistent assay results can be frustrating. Here's a checklist to diagnose the problem:

  • Compound Integrity and Purity:

    • Action: Re-verify the identity and purity of your compound using LC-MS and NMR. Impurities can interfere with the assay.

    • Protocol: Always use freshly prepared stock solutions. Avoid repeated freeze-thaw cycles.[16]

  • Assay Conditions:

    • ATP Concentration: If your inhibitor is ATP-competitive, high concentrations of ATP in the assay will lead to a higher apparent IC50.[17]

    • Protocol: Run your assay with an ATP concentration close to the Km value for your target kinase to maximize sensitivity to competitive inhibitors.[16][17]

    • Enzyme Activity: Ensure the kinase you are using is active and has not degraded.

    • Protocol: Include a known reference inhibitor as a positive control in every assay plate.[17] Also, run a "no inhibitor" control to establish baseline activity.

  • Experimental Execution:

    • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.

    • Protocol: Use calibrated pipettes and consider preparing a master mix of reagents to be added to the wells.[18]

    • Incubation Times and Temperatures: Ensure consistent incubation times and temperatures for all plates.

Here is a decision tree to help troubleshoot your kinase assays:

G start High Variability in IC50 check_compound Check Compound Integrity (Purity, Fresh Stock) start->check_compound check_assay Review Assay Conditions start->check_assay check_execution Examine Experimental Execution start->check_execution compound_ok Compound OK? check_compound->compound_ok assay_ok Conditions OK? check_assay->assay_ok execution_ok Execution OK? check_execution->execution_ok compound_ok->check_assay Yes fix_compound Synthesize New Batch Verify Purity compound_ok->fix_compound No assay_ok->check_execution Yes fix_assay Optimize ATP Concentration Use Positive Control assay_ok->fix_assay No fix_execution Calibrate Pipettes Use Master Mixes execution_ok->fix_execution No end Consistent Results execution_ok->end Yes

Caption: Troubleshooting decision tree for inconsistent kinase assay results.

Issue 3: Loss of Potency in Cellular Assays Compared to Biochemical Assays

Q: My compound is potent in a biochemical assay, but the activity drops significantly in a cell-based assay. Why is this happening?

A: This is a common and important hurdle, indicating a disconnect between inhibiting the isolated enzyme and affecting its function in a complex cellular environment.

  • Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.[17]

    • Troubleshooting: Perform a cell permeability assay (e.g., PAMPA). Consider structural modifications to improve physicochemical properties (e.g., balancing lipophilicity and polarity).

  • High Intracellular ATP: Intracellular ATP concentrations are in the millimolar range, much higher than in most biochemical assays.[17] This can outcompete your ATP-competitive inhibitor.

    • Troubleshooting: This is an inherent challenge. Your compound needs to have high enough affinity and a slow enough off-rate to be effective. Further optimization for potency might be necessary.

  • Cellular Metabolism or Efflux: The compound could be rapidly metabolized by cellular enzymes or actively pumped out of the cell by efflux transporters.[17]

    • Troubleshooting: Conduct metabolic stability assays using liver microsomes or hepatocytes. If efflux is suspected, co-incubation with known efflux pump inhibitors can be a diagnostic tool.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C5-Position

This protocol provides a general method for introducing an aryl or heteroaryl group at the C5 position of a 5-iodo-7H-pyrrolo[2,3-d]pyrimidine core.

  • To a microwave vial, add the 5-iodo-7H-pyrrolo[2,3-d]pyrimidine starting material (1 equivalent), the desired boronic acid or ester (1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (0.1 equivalents), and a base such as K2CO3 or Cs2CO3 (3 equivalents).

  • Add a suitable solvent mixture, typically dioxane/water (4:1) or DME/water (4:1).

  • Seal the vial and degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture in a microwave reactor at 100-140 °C for 30-60 minutes, or by conventional heating at 80-100 °C for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C4-Position

This protocol describes a general method for coupling an amine to the C4 position of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • In a flame-dried flask under an inert atmosphere (argon or nitrogen), combine the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 0.05 equivalents), a ligand (e.g., Xantphos or BINAP, 0.1 equivalents), and a base (e.g., Cs2CO3 or NaOtBu, 2 equivalents).

  • Add an anhydrous solvent such as dioxane or toluene.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and filter through a pad of Celite, rinsing with an organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the C4-aminated product.

Data Presentation

Table 1: Structure-Activity Relationship (SAR) for Selectivity Optimization

The following table illustrates a hypothetical SAR for a series of 7H-pyrrolo[2,3-d]pyrimidine analogs, demonstrating how modifications at different positions can impact potency and selectivity against a target kinase and a common off-target.

CompoundR4 SubstituentR5 SubstituentTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Fold (Off-Target/Target)
1 (Lead) -NH2-H15302
2 -NH-cyclopropyl-H10252.5
3 -NH2-I501002
4 -NH-cyclopropyl-Phenyl520040
5 -NH-cyclopropyl-3-pyridyl3500167

This hypothetical data shows that while small modifications at R4 (Compound 2) had a minimal effect on selectivity, introducing a bulky group at R5 (Compound 4 and 5) dramatically improved selectivity, likely by exploiting differences in the gatekeeper residue.

Visualization of Optimization Workflow

The following diagram illustrates a typical workflow for the structural optimization of a 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitor.

G cluster_0 Design & Synthesis cluster_1 Screening & Profiling cluster_2 Analysis & Iteration lead_id Identify Lead Compound (e.g., from HTS) sbdd Structure-Based Design (Docking/Crystallography) lead_id->sbdd synthesis Synthesize Analogs (e.g., Suzuki, Buchwald-Hartwig) sbdd->synthesis biochem_assay Biochemical Assay (Target Kinase IC50) synthesis->biochem_assay kinome_profile Kinome Selectivity Screen (Identify Off-Targets) biochem_assay->kinome_profile cellular_assay Cellular Potency Assay (e.g., p-Substrate Levels) biochem_assay->cellular_assay sar_analysis SAR Analysis (Potency & Selectivity) kinome_profile->sar_analysis adme_prop Assess ADME Properties (Solubility, Permeability) cellular_assay->adme_prop sar_analysis->sbdd Iterate Design adme_prop->sar_analysis candidate Select Candidate for Further Development adme_prop->candidate Favorable Profile

Caption: Iterative workflow for kinase inhibitor optimization.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, a heterocyclic compound belonging to the 7-deazapurine family, represents a scaffold of significant interest due to its potential applications in medicinal chemistry. Accurate and comprehensive analytical data is the bedrock upon which its synthetic validation, purity assessment, and subsequent development rests. This guide provides an in-depth comparison of analytical techniques for the characterization of this molecule, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by orthogonal methods including ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as the cornerstone for the structural verification of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons on the pyrrolo[2,3-d]pyrimidine core and the carboxylic acid group.

Predicted ¹H NMR Spectrum

Based on the analysis of structurally related analogs and the fundamental principles of NMR spectroscopy, the following ¹H NMR spectral characteristics are anticipated for this compound, typically recorded in a solvent like DMSO-d₆.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
COOH12.0 - 14.0Broad SingletThe acidic proton signal is often broad and its chemical shift is concentration and solvent dependent. Exchange with D₂O would cause this signal to disappear.
NH (Pyrrole)11.0 - 12.5Broad SingletThe pyrrole NH proton is also exchangeable and its signal can be broad.
H6~7.5DoubletCoupled to H5. The electron-withdrawing nature of the adjacent pyrimidine ring and the carboxylic acid group will shift this proton downfield.
H5~6.8DoubletCoupled to H6. This proton will be upfield relative to H6.

The causality behind these predicted shifts lies in the electronic environment of each proton. The carboxylic acid proton is highly deshielded due to the electronegativity of the attached oxygen atoms.[1] Similarly, the pyrrole NH proton is deshielded. The protons on the pyrrole ring (H5 and H6) form a coupled system, and their chemical shifts are influenced by the electron-withdrawing pyrimidine ring and the carboxylic acid substituent.

Orthogonal and Complementary Analytical Techniques

While ¹H NMR is indispensable, a multi-technique approach is crucial for unambiguous characterization.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, the predicted ¹³C NMR spectrum would show distinct signals for each carbon atom.

Carbon Predicted Chemical Shift (δ, ppm) Notes
C=O (Carboxylic Acid)165 - 175The carbonyl carbon of the carboxylic acid is significantly deshielded.[2][3]
C4150 - 155Attached to the carboxylic acid and part of the pyrimidine ring.
C2150 - 155Attached to the chlorine atom.
C7a145 - 150Bridgehead carbon.
C6~125Pyrrole ring carbon.
C5~100Pyrrole ring carbon.
C4a~115Bridgehead carbon.
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₄ClN₃O₂), the expected exact mass is approximately 197.00 g/mol .[4] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. The fragmentation pattern in the mass spectrum can also offer structural information. Common fragmentation pathways for such heterocyclic systems may involve the loss of CO₂ from the carboxylic acid group and cleavage of the ring system.[5][6][7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of a compound. For a polar molecule like this compound, a reversed-phase HPLC method would be suitable.[9][10][11] A C18 column with a mobile phase consisting of a mixture of water (with an acidic modifier like formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile or methanol would likely provide good separation.[12][13] A purity analysis by HPLC should demonstrate a single major peak, and the purity is typically reported as a percentage of the total peak area. A purity of >99.5% is often desired for compounds intended for biological screening.[14]

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample for ¹H NMR (15-30 mg for ¹³C NMR).[15][16][17]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[16]

  • Cap the NMR tube and label it clearly.

Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 16-64.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-10 seconds.

    • Number of scans: 1024 or more, depending on the sample concentration.

Mass Spectrometry (LC-MS)

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

LC-MS Parameters:

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high percentage of mobile phase B.

  • Flow Rate: 0.2-0.4 mL/min.

  • MS System: Electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap for HRMS).

  • Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization for the molecule.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or a mixture of mobile phases) at a concentration of approximately 1 mg/mL.[18][19][20][21][22]

  • Filter the solution through a 0.22 µm syringe filter before injection.[22]

HPLC Parameters:

  • LC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile.

  • Isocratic or Gradient Elution: An appropriate isocratic or gradient method should be developed to achieve good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV-Vis spectrum of the compound; typically in the range of 254-320 nm for such heterocyclic systems.

  • Injection Volume: 10-20 µL.

Visualization of Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_data Data Analysis & Verification Compound Synthesized Compound (2-chloro-7H-pyrrolo[2,3-d]pyrimidine -4-carboxylic acid) NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry (LC-MS) Compound->MS HPLC HPLC (Purity) Compound->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight Confirmation MS->MW Purity Purity >99.5% HPLC->Purity

Caption: Workflow for the comprehensive analytical characterization of the target compound.

Conclusion

The thorough characterization of this compound is a critical step in its journey from a synthesized molecule to a potential drug candidate. While ¹H NMR provides the most detailed structural information, a combination of orthogonal analytical techniques, including ¹³C NMR, mass spectrometry, and HPLC, is essential for unambiguous confirmation of its structure and assessment of its purity. The protocols and comparative data presented in this guide offer a robust framework for researchers to confidently characterize this and other related heterocyclic compounds, ensuring the integrity and reliability of their scientific findings.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Key Pharmaceutical Building Block

2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, a 7-deazapurine analog, is a scaffold found in a variety of biologically active molecules, including kinase inhibitors used in targeted cancer therapies.[1][2] The precise characterization of this molecule and its analogs is a critical step in the drug discovery and development pipeline, ensuring purity, confirming identity, and elucidating metabolic pathways.

This guide provides an in-depth, experience-driven comparison of mass spectrometry-based approaches for the analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and compare mass spectrometry with alternative analytical techniques to provide a comprehensive framework for researchers, scientists, and drug development professionals.

Part 1: The Core of the Analysis: High-Resolution Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for molecular analysis, prized for its exceptional sensitivity and specificity. The fundamental principle involves the ionization of a target molecule, followed by the separation of the resulting ions based on their mass-to-charge (m/z) ratio. For a molecule like this compound, with its multiple functional groups and potential for thermal instability, the choice of ionization method is paramount.

Choosing the Optimal Ionization Technique: A Comparative Rationale

The selection of an ionization source is dictated by the physicochemical properties of the analyte and the analytical goal.[3] For this specific molecule, "soft" ionization techniques, which impart minimal energy to the molecule, are strongly preferred to preserve the intact molecular ion for accurate mass determination.

  • Electrospray Ionization (ESI): The Premier Choice. ESI is a soft ionization method ideal for polar and thermally labile molecules.[4][5][6] It involves applying a high voltage to a liquid sample to generate an aerosol of charged droplets.[5] Given the presence of a carboxylic acid and multiple nitrogen atoms, this compound is readily ionizable in solution.

    • Negative Ion Mode ([M-H]⁻): This is the most logical and effective mode for this analyte. The carboxylic acid proton is highly acidic and is easily lost, forming a stable deprotonated molecule. The pyrrole N-H proton can also be deprotonated. This results in a very strong and clean signal for the [M-H]⁻ ion, making it the preferred choice for both quantification and fragmentation studies.[7]

    • Positive Ion Mode ([M+H]⁺): The nitrogen atoms on the pyrimidine ring can be protonated to form the [M+H]⁺ ion. While viable, the signal intensity is often lower than in negative mode due to the overwhelming propensity of the carboxylic acid to deprotonate.

  • Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative. APCI is suitable for molecules of medium polarity that are volatile enough to be vaporized in a heated nebulizer.[6][8] While it can be used, ESI is generally superior for pre-ionized molecules in solution, such as carboxylic acids.

  • Electron Ionization (EI): A Tool for Structural Fragments, Not Molecular Weight. EI is a "hard" ionization technique that bombards the analyte with high-energy electrons.[4][5][8] This causes extensive and often complex fragmentation. While the resulting fragmentation pattern can provide structural information, it is generally unsuitable for determining the molecular weight of the intact parent molecule, which would likely not survive the process.[8]

The Power of High-Resolution Mass Spectrometry (HRMS)

To ensure the trustworthiness and accuracy of the identification, High-Resolution Mass Spectrometry (using analyzers like Orbitrap or Time-of-Flight, TOF) is essential. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula of the molecule (C₇H₄ClN₃O₂). This capability is a cornerstone of a self-validating protocol, as it distinguishes the target compound from other potential impurities or isomers with the same nominal mass.

Elucidating Structure Through Tandem Mass Spectrometry (MS/MS)

Tandem MS (or MS/MS) is a powerful technique used to structurally characterize a molecule. In an MS/MS experiment, the molecular ion of interest (the precursor ion) is isolated, fragmented via collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern serves as a structural fingerprint.

For this compound, the deprotonated molecule ([M-H]⁻ at m/z 196.9992) is the ideal precursor for MS/MS analysis. The expected fragmentation pathways are predictable based on fundamental chemical principles:

  • Loss of Carbon Dioxide (CO₂): The most characteristic fragmentation of a deprotonated carboxylic acid is the neutral loss of CO₂ (44.0 Da).[9][10] This is typically the most abundant fragment ion and is a strong diagnostic indicator of the carboxylic acid moiety.

  • Loss of Hydrogen Chloride (HCl): The molecule can undergo rearrangement and elimination of HCl (35.98 Da).

  • Ring Cleavage: At higher collision energies, fragmentation of the pyrrolopyrimidine ring system can occur, providing further structural confirmation.

The predicted fragmentation cascade provides a robust method for confirming the molecule's identity beyond just its accurate mass.

G parent [M-H]⁻ m/z 196.9992 (C₇H₃ClN₃O₂⁻) frag1 Fragment A m/z 152.9913 (C₇H₃ClN₂⁻) parent->frag1 - CO₂ (44.0 Da) frag2 Fragment B m/z 161.0223 (C₇H₄N₃O₂⁻) parent->frag2 - HCl (35.98 Da)

Caption: Predicted MS/MS Fragmentation Pathway of [M-H]⁻ Ion.

Part 2: A Validated Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology that establishes a self-validating system for analysis.

I. Sample & System Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of methanol and dimethyl sulfoxide (DMSO).

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Utilize an HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive™ or Sciex ZenoTOF™ 7600 system).

II. Liquid Chromatography (LC) Method
  • Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) OR Water with 5 mM Ammonium Acetate (for negative mode).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) OR Acetonitrile (for negative mode).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

    • 6.0 min: 5% B

  • Rationale: A reversed-phase C18 column provides excellent retention for this moderately polar molecule. The gradient elution ensures a sharp peak shape. Formic acid is a common additive that aids in protonation for positive mode ESI, while ammonium acetate provides a suitable counter-ion and pH for negative mode analysis.

III. Mass Spectrometry Method (Negative ESI Mode Recommended)
  • Ionization Mode: ESI Negative.

  • Scan Type: Full MS / dd-MS² (Data-Dependent MS/MS).

  • Full Scan Range: m/z 70–300.

  • Resolution: 70,000.

  • Capillary Voltage: -3.0 kV.

  • Temperatures: Capillary: 320°C; Aux Gas Heater: 350°C.

  • Gas Flow: Sheath Gas: 40 units; Aux Gas: 10 units.

  • dd-MS² Settings:

    • Precursor Ion: m/z 197.00 ± 2 ppm.

    • Collision Energy (HCD): Stepped 15, 25, 40 eV.

  • Rationale: Data-dependent MS/MS automates the fragmentation process. The instrument performs a high-resolution full scan to detect the precursor ion, then automatically selects it for fragmentation, providing both accurate mass of the parent and its fragments in a single run. Using stepped collision energy ensures that both low-energy (e.g., loss of CO₂) and higher-energy fragments are observed.

IV. Expected Data Summary

The following table summarizes the expected quantitative data from the HRMS analysis.

Ion DescriptionChemical FormulaTheoretical Exact Mass (m/z)
Precursor Ion [M-H]⁻ C₇H₃ClN₃O₂⁻196.9992
Precursor Ion [M+H]⁺ C₇H₅ClN₃O₂⁺198.0143
Fragment Ion [M-H-CO₂]⁻ C₆H₃ClN₃⁻152.0016
Fragment Ion [M-H-HCl]⁻ C₇H₂N₃O₂⁻160.0147

Part 3: Comparison with Alternative Analytical Techniques

While mass spectrometry is exceptionally powerful, a comprehensive analytical strategy often involves orthogonal techniques. Here is a comparison of MS with other common methods for the analysis of this compound.

Caption: Interplay of Key Analytical Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (like ¹H and ¹³C) to provide detailed information about the molecular structure and connectivity of atoms.

  • Strengths: It is the undisputed gold standard for unambiguous structure elucidation.[1][11][12] It can identify isomers and provide precise information on the location of each atom in the molecule.

  • Weaknesses: NMR has significantly lower sensitivity compared to MS, requiring substantially more (and purer) material (milligram vs. picogram quantities). It is also a low-throughput technique and not readily coupled to chromatographic separation for complex mixture analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. A UV detector measures the absorbance of the analyte as it elutes from the column.

  • Strengths: HPLC-UV is a robust, reliable, and widely available technique for determining the purity of a sample and for quantification when a reference standard is available.[13][14] The pyrrolopyrimidine core is a strong chromophore, making UV detection highly effective.

  • Weaknesses: It provides no structural information beyond the retention time. Co-eluting impurities with similar UV spectra can be missed, and identification is purely based on comparison to a known standard.

Comparative Summary
FeatureMass Spectrometry (LC-MS)NMR SpectroscopyHPLC-UV
Primary Use Identification & StructureDefinitive Structure ElucidationPurity & Quantification
Sensitivity Very High (pg-fg)Low (mg-µg)Moderate (ng)
Specificity Very High (Mass & Fragments)Absolute (Connectivity)Low (Retention Time)
Throughput HighLowHigh
Sample Req. Very LowHighLow
Coupling to LC IntrinsicNot routineIntrinsic

Conclusion

For the comprehensive analysis of this compound, Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) stands out as the most powerful and versatile technique. It uniquely combines the high separation power of LC with the high sensitivity and specificity of HRMS, enabling confident identification, structural confirmation, and quantification in a single, rapid analysis.

While NMR remains the ultimate authority for de novo structure elucidation and HPLC-UV is a workhorse for routine purity checks, LC-MS provides an unparalleled depth of information that is critical for the fast-paced environment of pharmaceutical research and development. By employing the validated protocols described in this guide, researchers can ensure the highest degree of scientific integrity and trust in their analytical results.

References

A Senior Application Scientist's Guide to the X-ray Crystallography of 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its structural rigidity and capacity for diverse substitutions make it a cornerstone in the design of targeted therapies. Unlocking the full potential of this scaffold, however, hinges on a precise understanding of its three-dimensional structure and intermolecular interactions. Single-crystal X-ray crystallography stands as the definitive method for elucidating these atomic-level details, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

This guide offers an in-depth, experience-driven perspective on the X-ray crystallography of 7H-pyrrolo[2,3-d]pyrimidine derivatives. It moves beyond a simple recitation of steps to explain the underlying principles and critical decision-making processes that lead to a successful structure determination. We will explore the nuances of crystallization, the intricacies of data collection, and the art of structure refinement, while also providing a comparative analysis with other key analytical techniques.

The Central Role of X-ray Crystallography in Drug Discovery

In the realm of drug discovery, the adage "seeing is believing" holds profound truth. X-ray crystallography provides an unambiguous snapshot of a molecule's conformation, bond lengths, bond angles, and interactions with its environment. For 7H-pyrrolo[2,3-d]pyrimidine-based drug candidates, this information is critical for:

  • Target Engagement: Visualizing how a molecule binds to its target protein allows for the optimization of interactions to enhance potency and selectivity.[1][2][3][4]

  • Structure-Activity Relationship (SAR) Elucidation: Understanding how subtle changes in a molecule's structure affect its biological activity is the cornerstone of medicinal chemistry. Crystal structures provide the foundational knowledge for rational SAR exploration.[5]

  • Intellectual Property: A well-defined crystal structure can be a key component of a patent application, protecting novel chemical entities.[6]

  • Polymorph Identification: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, such as solubility and stability. X-ray diffraction is the primary tool for identifying and characterizing these forms.

A Strategic Workflow for Crystal Structure Determination

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages, with a focus on the specific considerations for 7H-pyrrolo[2,3-d]pyrimidine derivatives.

workflow Figure 1: The X-ray Crystallography Workflow for 7H-pyrrolo[2,3-d]pyrimidine Derivatives cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation refinement_cycle Figure 2: The Iterative Nature of Structure Refinement Initial_Model Initial Structural Model Refinement Least-Squares Refinement Initial_Model->Refinement Difference_Map Calculate Difference Electron Density Map Refinement->Difference_Map Model_Building Model Building/Correction Difference_Map->Model_Building Model_Building->Refinement Iterate until convergence

References

A Comparative Guide to the Reactivity of 2-Chloro- and 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Nucleophilic Aromatic Substitution Reactivity of Key 7-Deazapurine Isomers

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a cornerstone in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors and antiviral agents.[1] Functionalization of this privileged scaffold is paramount for modulating biological activity, and the chloro-derivatives serve as versatile precursors for introducing diverse functionalities via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparative analysis of the reactivity of two key isomers: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, offering field-proven insights and supporting data to inform synthetic strategies.

At a Glance: Key Reactivity Differences

Feature4-Chloro-7H-pyrrolo[2,3-d]pyrimidine2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Primary Reactive Site C-4 positionC-2 position
Relative Reactivity in SNAr HigherLower
Synthetic Accessibility Readily prepared from 7H-pyrrolo[2,3-d]pyrimidin-4-oneTypically synthesized from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine via selective dechlorination
Supporting Evidence Extensive literature documentation of SNAr at C-4; Regioselectivity studies on the 2,4-dichloro analog consistently show preferential attack at C-4.Less direct literature precedent for SNAr; Inferred lower reactivity from regioselectivity of the dichloro analog.

The Decisive Factor: Electronic Landscape of the 7-Deazapurine Core

The differential reactivity of the 2- and 4-chloro isomers is fundamentally governed by the electronic distribution within the fused pyrrolo[2,3-d]pyrimidine ring system. The pyrimidine ring is inherently electron-deficient, a prerequisite for facile nucleophilic aromatic substitution. The nitrogen atoms within the pyrimidine ring exert a strong electron-withdrawing effect, polarizing the carbon-chlorine bonds and rendering the carbon atoms electrophilic.

The position of the chlorine substituent, however, is critical. In the case of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , the chlorine atom is situated at a position that is para to one of the pyrimidine nitrogens (N-3) and ortho to the other (N-1). This placement allows for effective stabilization of the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, a key step in the SNAr mechanism. The negative charge can be delocalized onto the electronegative nitrogen atoms, thereby lowering the activation energy of the reaction.

Conversely, in 2-chloro-7H-pyrrolo[2,3-d]pyrimidine , the chlorine atom is positioned between the two pyrimidine nitrogens. While still activated, the stabilization of the corresponding Meisenheimer intermediate is less effective compared to the C-4 isomer. This leads to a higher activation energy barrier for nucleophilic attack at the C-2 position.

This disparity in reactivity is strongly corroborated by studies on the regioselectivity of nucleophilic substitution on 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Overwhelmingly, these reactions demonstrate a pronounced preference for substitution at the C-4 position, indicating its inherently greater electrophilicity and susceptibility to nucleophilic attack.[2][3]

G cluster_0 Reactivity Comparison Start Start 4_Chloro 4-Chloro Isomer Start->4_Chloro More favorable electronics 2_Chloro 2-Chloro Isomer Start->2_Chloro Less favorable electronics Higher_Reactivity Higher Reactivity (Favored SNAr) 4_Chloro->Higher_Reactivity Lower_Reactivity Lower Reactivity 2_Chloro->Lower_Reactivity End End Higher_Reactivity->End Lower_Reactivity->End

Figure 1. Logical flow diagram illustrating the factors influencing the comparative reactivity of the two isomers.

Experimental Corroboration and Synthetic Utility

The enhanced reactivity of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has established it as a workhorse in medicinal chemistry. It is a readily available starting material, often synthesized by chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.[4] Its subsequent nucleophilic substitution with a wide array of nucleophiles, including amines, thiols, and alkoxides, is a well-documented and high-yielding process.[5][6]

In contrast, the synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine is less direct. A common route involves the selective dechlorination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[7] This synthetic strategy itself hints at the greater reactivity of the C-4 chloro group, which is preferentially removed under certain reductive conditions, leaving the C-2 chloro group intact. While less commonly employed as a starting material for SNAr reactions, the 2-chloro isomer is a valuable intermediate for accessing specific substitution patterns that are not achievable through other routes.[8]

Representative Experimental Protocols

To provide a practical context, the following are representative protocols for nucleophilic substitution on both isomers.

Protocol 1: Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes a typical nucleophilic aromatic substitution reaction to introduce an amine at the C-4 position.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Amine of choice (e.g., aniline)

  • Solvent (e.g., ethanol, isopropanol, or water)

  • Acid catalyst (e.g., HCl) (optional, but can promote reaction with less nucleophilic amines)

  • Base (e.g., diisopropylethylamine, if the amine salt is used or to scavenge HCl)

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in the chosen solvent, add the amine (1.1-1.5 eq).

  • If required, add a catalytic amount of acid or a stoichiometric amount of base.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

G cluster_workflow Workflow: Amination of 4-Chloro Isomer Start Start Mix Mix 4-chloro isomer, amine, and solvent Start->Mix Heat Heat to reflux Mix->Heat Monitor Monitor reaction Heat->Monitor Monitor->Heat Incomplete Workup Workup and purification Monitor->Workup Complete Product 4-Amino Product Workup->Product

Figure 2. A typical experimental workflow for the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine via Selective Dechlorination

This protocol outlines a method to prepare the 2-chloro isomer from the 2,4-dichloro precursor.

Materials:

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Palladium on carbon (Pd/C)

  • Hydrogen source (e.g., H₂ gas)

  • Solvent (e.g., methanol, ethyl acetate)

  • Acid for deprotection (e.g., trifluoroacetic acid)

Procedure:

  • Protection: Protect the pyrrole nitrogen of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with a Boc group using Boc₂O and a catalytic amount of DMAP.

  • Selective Dechlorination: Subject the Boc-protected 2,4-dichloro intermediate to catalytic hydrogenation using Pd/C as the catalyst. This will selectively remove the chlorine atom at the C-4 position.

  • Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid to yield 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Purify the final product by column chromatography or recrystallization.[7]

Conclusion: Strategic Selection for Synthetic Success

The comparative reactivity of 2-chloro- and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a clear illustration of how subtle positional isomerism can profoundly impact chemical behavior. The C-4 position is unequivocally the more reactive site for nucleophilic aromatic substitution, a fact supported by a wealth of experimental evidence and the regiochemical outcomes of reactions with the corresponding 2,4-dichloro analog. This makes 4-chloro-7H-pyrrolo[2,3-d]pyrimidine the preferred starting material for the straightforward introduction of a wide range of substituents at this position.

While less reactive, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine remains a valuable, albeit more synthetically challenging, intermediate. Its use allows for the construction of substitution patterns that are otherwise inaccessible, providing a crucial tool for expanding the chemical space around the 7-deazapurine core. A thorough understanding of the distinct reactivity profiles of these two isomers is therefore essential for the rational design and efficient execution of synthetic routes in the pursuit of novel therapeutics.

References

A Comparative Guide to the Biological Potency of Pyrrolo[2,3-d]pyrimidine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors.[1][2] Its structural resemblance to the ATP purine core allows for competitive binding to the kinase ATP-binding site, making it an ideal framework for developing targeted therapeutics against a variety of diseases, most notably cancer.[1][2] This guide provides an in-depth comparison of the biological potency of various pyrrolo[2,3-d]pyrimidine analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key kinases implicated in cancer progression. We will delve into the experimental data that supports these comparisons and provide detailed protocols for the key assays used in their evaluation.

The Pyrrolo[2,3-d]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition

The versatility of the pyrrolo[2,3-d]pyrimidine core lies in its amenability to chemical modification at several positions, primarily C4, C5, and N7. These modifications significantly influence the compound's potency, selectivity, and pharmacokinetic properties. Strategic substitutions at these positions allow for the optimization of interactions within the ATP-binding pocket of various kinases, leading to the development of highly potent and selective inhibitors.[1]

Below is a diagram illustrating the core structure and key modification points.

Caption: General structure of the pyrrolo[2,3-d]pyrimidine scaffold.

Comparative Analysis of Biological Potency: A Focus on Kinase Targets

The biological potency of pyrrolo[2,3-d]pyrimidine analogs is most effectively compared by examining their inhibitory activity against specific kinase targets. This section will explore the SAR of these analogs against several key kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in EGFR are a significant driver in non-small cell lung cancer (NSCLC).[3] Pyrrolo[2,3-d]pyrimidine derivatives have been extensively developed as EGFR tyrosine kinase inhibitors (TKIs).[3]

A study detailing a series of pyrrolo[2,3-d]pyrimidine derivatives designed to covalently block mutant EGFR activity provides a clear example of SAR.[3] The introduction of specific substituents at the C4 position of the pyrrolo[2,3-d]pyrimidine ring was found to be crucial for potent and selective inhibition of mutant EGFR. For instance, compound 12i from this series demonstrated remarkable potency and selectivity, inhibiting the T790M mutant EGFR with an IC50 value of 0.21 nM, which was 104-fold more potent than its inhibition of wild-type EGFR (IC50 = 22 nM).[3] This selectivity is critical for minimizing off-target effects and improving the therapeutic index.

CompoundTargetIC50 (nM)Selectivity (WT/Mutant)Reference
12i EGFR T790M0.21104-fold[3]
12i EGFR WT22-[3]
Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is another important target in cancer therapy, with its overexpression being linked to tumor progression and metastasis. A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives incorporating a dimethylphosphine oxide moiety were designed and evaluated as FAK inhibitors.[4] The most promising compound, 25b , exhibited potent enzymatic inhibition of FAK with an IC50 of 5.4 nM and also showed significant antiproliferative activity against breast (MDA-MB-231) and lung (A549) cancer cell lines.[4]

CompoundTargetIC50 (nM)Cell Line (Antiproliferative IC50, µM)Reference
25b FAK5.4A549 (3.2)[4]
Multi-Targeted Kinase Inhibitors

A strategic approach in cancer therapy involves the development of inhibitors that can target multiple kinases simultaneously. A series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized and shown to have promising cytotoxic effects against various cancer cell lines.[5][6] Compound 5k from this series was identified as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM.[5] This multi-targeted profile suggests its potential as a broad-spectrum anticancer agent.

CompoundTargetIC50 (nM)Reference
5k EGFR40[5]
5k Her2112[5]
5k VEGFR285[5]
5k CDK2204[5]

Experimental Protocols for Potency Determination

The determination of biological potency relies on robust and reproducible experimental assays. Below are detailed protocols for key in vitro and cell-based assays commonly used to evaluate pyrrolo[2,3-d]pyrimidine analogs.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[7][8][9]

Kinase_Assay_Workflow Start Prepare Assay Plate Add_Kinase Add purified kinase enzyme Start->Add_Kinase Add_Inhibitor Add pyrrolo[2,3-d]pyrimidine analog (varying concentrations) Add_Kinase->Add_Inhibitor Incubate_1 Pre-incubate to allow inhibitor binding Add_Inhibitor->Incubate_1 Add_Substrate_ATP Add kinase-specific substrate and [γ-³²P]-ATP Incubate_1->Add_Substrate_ATP Incubate_2 Incubate to allow phosphorylation Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop the reaction Incubate_2->Stop_Reaction Measure_Phosphorylation Measure incorporated radioactivity (e.g., filter binding assay) Stop_Reaction->Measure_Phosphorylation Calculate_IC50 Calculate IC50 value Measure_Phosphorylation->Calculate_IC50

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Plate Preparation: In a 96-well plate, add the assay buffer.

  • Compound Addition: Serially dilute the test compounds (pyrrolo[2,3-d]pyrimidine analogs) in DMSO and add them to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.[9]

  • Kinase Addition: Add the purified kinase enzyme to each well.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific peptide or protein substrate and radioactively labeled ATP (e.g., [γ-³²P]-ATP).[8]

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated ATP.

  • Quantification: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.[8]

Cell-Based Proliferation Assay

This assay assesses the cytotoxic or cytostatic effect of the compounds on cancer cell lines.[7][10][11] The MTT or MTS assay is a widely used colorimetric method for this purpose.[7]

Cell_Proliferation_Assay Start Seed cancer cells in a 96-well plate Incubate_1 Allow cells to adhere overnight Start->Incubate_1 Add_Compound Treat cells with varying concentrations of pyrrolo[2,3-d]pyrimidine analogs Incubate_1->Add_Compound Incubate_2 Incubate for a specified period (e.g., 72 hours) Add_Compound->Incubate_2 Add_Reagent Add MTT/MTS reagent to each well Incubate_2->Add_Reagent Incubate_3 Incubate to allow formazan formation Add_Reagent->Incubate_3 Measure_Absorbance Measure absorbance at the appropriate wavelength Incubate_3->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Workflow for a cell-based proliferation (MTT/MTS) assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate the desired cancer cell line in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).[12]

  • Compound Treatment: The following day, treat the cells with a range of concentrations of the pyrrolo[2,3-d]pyrimidine analogs. Include appropriate controls.

  • Incubation: Incubate the treated cells for a period that allows for multiple cell divisions (typically 48-72 hours).[13]

  • Reagent Addition: Add the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[7]

  • Formazan Formation: Incubate the plate for a few hours to allow viable cells with active mitochondrial dehydrogenases to reduce the tetrazolium salt into a colored formazan product.[11]

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.[14]

Conclusion and Future Perspectives

The pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly fruitful starting point for the design of potent and selective kinase inhibitors. The structure-activity relationships highlighted in this guide underscore the importance of targeted modifications to achieve desired biological activity. As our understanding of the kinome and its role in disease deepens, the rational design of novel pyrrolo[2,3-d]pyrimidine analogs will undoubtedly lead to the development of next-generation targeted therapies with improved efficacy and safety profiles. Future efforts will likely focus on developing compounds with unique selectivity profiles, overcoming drug resistance, and exploring novel therapeutic applications beyond oncology.

References

A Comparative Guide to HPLC Methodologies for Purity Analysis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, a key intermediate in the synthesis of various therapeutic agents, robust analytical methods for purity determination are imperative.[1][2] This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering insights into the rationale behind method development and providing supporting data to aid researchers in selecting the most suitable approach for their needs.

The development of a stability-indicating HPLC method is a critical process in pharmaceutical analysis, designed to separate the intact drug from its potential degradation products and process-related impurities.[3][4][5] This ensures that the method is specific and can accurately measure the purity of the API over time and under various environmental conditions.[4][5] The methodologies presented herein are designed with this principle at their core, leveraging forced degradation studies to challenge the specificity of the analytical procedures.[6][7][8]

Understanding the Analyte: this compound

The structure of this compound, with its fused heterocyclic rings, chlorine substituent, and carboxylic acid group, presents a unique set of analytical challenges. The presence of both acidic (carboxylic acid) and basic (pyrimidine nitrogens) functionalities suggests that the compound's retention behavior will be highly dependent on the pH of the mobile phase. Its aromatic nature makes UV detection a suitable choice for quantification.

Method 1: Rapid Isocratic Reversed-Phase HPLC for High-Throughput Screening

This method is designed for rapid analysis, suitable for in-process control or high-throughput screening where speed is a critical factor. The isocratic elution provides a stable baseline and straightforward implementation.

Rationale for Method 1 Parameters:
  • Stationary Phase (C18): A C18 column is a versatile and robust choice for reversed-phase chromatography, offering excellent retention for moderately polar to non-polar compounds. The pyrrolopyrimidine core with its chloro-substituent will exhibit sufficient hydrophobicity to be retained.

  • Mobile Phase: A simple mobile phase of acetonitrile and a phosphate buffer at pH 3.0 is selected. The acidic pH ensures that the carboxylic acid group is protonated, minimizing peak tailing and improving chromatographic peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Isocratic Elution: This simplifies the method, making it more robust and transferable between different HPLC systems. The mobile phase composition is optimized to provide adequate retention of the main peak while allowing for a reasonable run time.

  • Detection Wavelength: Based on the UV absorbance profile of similar pyrrolopyrimidine derivatives, 254 nm is selected as a common wavelength that provides good sensitivity for the parent compound and potential aromatic impurities.

Experimental Protocol for Method 1
  • Preparation of Mobile Phase:

    • Aqueous Phase: Prepare a 20 mM potassium phosphate monobasic solution and adjust the pH to 3.0 with phosphoric acid.

    • Organic Phase: HPLC-grade acetonitrile.

    • Mobile Phase Composition: Mix the aqueous and organic phases in a 60:40 (v/v) ratio, filter, and degas.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

    • Prepare samples for analysis by dissolving them in the diluent to achieve a similar concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 60:40 (v/v) 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

Method 2: Gradient Reversed-Phase HPLC for Comprehensive Stability-Indicating Analysis

This method utilizes a gradient elution to provide higher resolution and is designed to be a stability-indicating assay capable of separating the main component from a wider range of potential process-related impurities and degradation products.

Rationale for Method 2 Parameters:
  • Stationary Phase (C18): A high-purity C18 column is chosen for its enhanced inertness, which is beneficial for analyzing compounds with acidic and basic functionalities to minimize secondary interactions and improve peak shape.

  • Mobile Phase: A gradient elution with a low pH mobile phase (0.1% formic acid in water and acetonitrile) is employed. Formic acid is a volatile buffer, making this method compatible with mass spectrometry (LC-MS) for impurity identification. The gradient allows for the elution of a broader range of analytes with varying polarities.

  • Gradient Elution: The gradient starts with a higher aqueous composition to retain polar impurities and gradually increases the organic content to elute the main peak and any less polar impurities. This approach provides superior resolution compared to an isocratic method.[4]

  • Detection Wavelength: A photodiode array (PDA) detector is used to monitor multiple wavelengths, which is advantageous for detecting impurities that may have different UV maxima from the parent compound. 275 nm is chosen for quantification, as it may offer better selectivity for the analyte over certain impurities.

Experimental Protocol for Method 2
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

    • Prepare samples for analysis by dissolving them in the diluent to achieve a similar concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection: PDA at 275 nm

    • Injection Volume: 10 µL

Comparative Performance Data

The following table summarizes the hypothetical performance data for the two HPLC methods, including results from a forced degradation study to demonstrate the stability-indicating nature of Method 2. Potential impurities are designated as Impurity A (more polar) and Impurity B (less polar) than the parent compound.

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Retention Time (Main Peak) 5.8 min15.2 min
Resolution (Main Peak/Impurity A) 1.84.5
Resolution (Main Peak/Impurity B) 1.63.8
Tailing Factor (Main Peak) 1.31.1
Theoretical Plates (Main Peak) ~ 8,000~ 25,000
Run Time 10 min30 min
Forced Degradation (Acid Hydrolysis) Co-elution of degradation product with the main peakDegradation product well-resolved (R=2.5)
Forced Degradation (Oxidation) Degradation product partially resolved (R=1.4)Degradation product well-resolved (R=3.0)

Visualizing the Workflow

The development and comparison of these HPLC methods follow a structured workflow to ensure a robust and reliable analytical procedure is established.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation & Comparison Analyte_Characterization Analyte Characterization (pKa, Solubility, UV Spectra) Method_Selection Method Selection (Isocratic vs. Gradient) Analyte_Characterization->Method_Selection Informs choice Parameter_Optimization Parameter Optimization (Column, Mobile Phase, pH, Temp) Method_Selection->Parameter_Optimization Forced_Degradation Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Parameter_Optimization->Forced_Degradation Specificity Evaluate Specificity & Peak Purity Forced_Degradation->Specificity Performance_Comparison Compare Performance Metrics (Resolution, Tailing, Plates) Specificity->Performance_Comparison Final_Method Select Optimal Method Performance_Comparison->Final_Method

Caption: Workflow for HPLC method development and comparison.

Discussion and Recommendations

Method 1 offers the significant advantage of speed, making it highly suitable for routine quality control where a large number of samples need to be analyzed and the impurity profile is well-characterized. However, its lower resolving power may not be sufficient to separate all potential impurities, especially those that are structurally very similar to the parent compound. The isocratic nature also makes it less adaptable to complex samples that may contain both very polar and non-polar impurities.

Method 2 is a more comprehensive and robust stability-indicating method. The gradient elution provides the necessary resolving power to separate a wider range of impurities and degradation products, as demonstrated by the superior resolution values in the comparative data table. The use of a PDA detector adds another layer of confidence by allowing for peak purity analysis. This method is ideal for release testing, stability studies, and for the analysis of samples where the impurity profile is not well-established. The longer run time is a trade-off for the higher quality of the data obtained.

For drug development professionals, the choice between these two methods will depend on the specific application. For early-stage development and process monitoring, the rapid isocratic method may be sufficient. However, for regulatory submissions and comprehensive stability testing, the gradient method is the more appropriate and defensible choice.

References

A Comparative Guide to Key Intermediates in Kinase Inhibitor Synthesis: Spotlight on 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but the journey from a hit compound to an approved drug is fraught with challenges, including potency, selectivity, and pharmacokinetic properties.[2][3]

At the heart of many successful kinase inhibitors lies a "privileged scaffold" - a core molecular structure that is capable of binding to multiple targets with high affinity. The 7H-pyrrolo[2,3-d]pyrimidine core is a preeminent example of such a scaffold.[4] As a deaza-isostere of adenine, it masterfully mimics the hinge-binding motif of ATP, the natural substrate for kinases, allowing it to anchor inhibitors within the enzyme's active site.[5] This scaffold is the foundation for several FDA-approved drugs, including Tofacitinib (a JAK inhibitor) and Ruxolitinib (a JAK1/2 inhibitor).[6][7]

The success of a drug discovery campaign, however, depends not only on the final compound but also on the strategic efficiency of its synthesis. The choice of the starting intermediate is a critical decision point that dictates synthetic routes, diversification potential, and overall yield. This guide provides an in-depth comparison of key pyrrolo[2,3-d]pyrimidine intermediates, with a special focus on the strategic advantages of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid . We will compare its performance and utility against common alternatives, supported by synthetic protocols and experimental considerations for researchers in the field.

The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Kinase Hinge-Binder

The efficacy of the pyrrolo[2,3-d]pyrimidine scaffold stems from its ability to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved backbone that links the N- and C-lobes of the enzyme. The N1 nitrogen and the C6-amino group (or a surrogate) typically act as hydrogen bond donors and acceptors, mirroring the interaction of adenine.[5][8] The replacement of the N7 nitrogen in purine with a carbon atom to form the 7-deazapurine structure provides a crucial vector for substitution, allowing medicinal chemists to introduce moieties that can access other regions of the ATP pocket to enhance potency and selectivity.[4]

Focus Intermediate: this compound

This intermediate is a highly functionalized and versatile building block for constructing sophisticated kinase inhibitors. Its structure contains three distinct points for chemical modification, offering a powerful platform for generating compound libraries.

  • C2-Chloro Group: A moderately reactive site, suitable for late-stage functionalization via nucleophilic aromatic substitution (SNAr) or, more commonly, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This position allows for the introduction of aryl or heteroaryl groups that can extend into the solvent-exposed region or other sub-pockets of the kinase.

  • C4-Carboxylic Acid: This is a key strategic handle. It is ideal for forming robust amide bonds, a prevalent linker in kinase inhibitors, connecting the core scaffold to other pharmacophoric elements. Its presence allows for a convergent synthesis strategy where complex amines can be coupled efficiently.

  • N7-Pyrrole Nitrogen: This site can be alkylated or arylated to modulate physicochemical properties or to probe interactions within the ribose-binding pocket. Protection of this nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions.[7]

General Synthetic Approach

The synthesis of this specific intermediate can be challenging. A plausible retrosynthetic analysis suggests its origin from a more common intermediate like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. A selective hydrolysis or oxidation at the C4 position would be required, which can be difficult to control. A more directed synthesis, while potentially longer, offers better control. Below is a conceptual workflow.

G A Pyrrolo[2,3-d]pyrimidine-2,4-diol B 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine A->B Chlorination (e.g., POCl3) C N7-Protected Intermediate B->C N7-Protection (e.g., SEM-Cl) D Selective C4 Functionalization (e.g., Cyanation) C->D Nucleophilic Substitution (e.g., NaCN) E Hydrolysis to Carboxylic Acid D->E Acid/Base Hydrolysis F 2-chloro-7H-pyrrolo[2,3-d]pyrimidine- 4-carboxylic acid E->F Deprotection

Caption: Conceptual synthetic workflow for the title intermediate.

Comparative Analysis: Alternative Intermediates

The choice of intermediate is a trade-off between synthetic simplicity and functional complexity. Let's compare our focus molecule to two widely used, simpler alternatives.

Alternative 1: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This is arguably the most common and commercially available intermediate in this class. It serves as the direct precursor to numerous approved drugs.[6][9][10]

  • Structure and Reactivity: It possesses a single, highly reactive chlorine atom at the C4 position. This site is significantly more electrophilic than the C2 position due to the influence of the adjacent pyrimidine nitrogens, making it highly susceptible to SNAr reactions with amines, alcohols, or thiols.[10][11]

  • Strategic Use: It is the go-to intermediate when the primary diversification point is the C4 position. The synthesis is typically linear, starting with the displacement of the C4-chloro group, followed by potential modification at the N7 position.

  • Comparison to the Focus Molecule:

    • Advantage: Simpler, often fewer synthetic steps to the final product. Readily available.[6]

    • Disadvantage: Lacks the C2-chloro and C4-carboxylic acid handles. This limits the synthetic strategies to a more linear approach and makes the introduction of an amide at C4 less direct.

Alternative 2: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This intermediate offers two reactive sites, enabling more complex synthetic designs.[12][13]

  • Structure and Reactivity: It features two chlorine atoms. As mentioned, the C4-chloro is significantly more reactive than the C2-chloro. This reactivity difference is the cornerstone of its synthetic utility, allowing for selective, sequential displacement reactions.[7] One can first substitute the C4 position under milder conditions, and then functionalize the C2 position using harsher conditions or a metal-catalyzed reaction.

  • Strategic Use: Ideal for creating inhibitors that require substitution at both the C2 and C4 positions. This allows for the development of molecules with projections into multiple sub-pockets of the kinase active site.

  • Comparison to the Focus Molecule:

    • Advantage: Offers two distinct reactive handles for diversification.

    • Disadvantage: Syntheses require careful control of reaction conditions to achieve selectivity between the two chloro-positions. It lacks the direct carboxylic acid handle, so installing an amide at C4 would require a multi-step process (e.g., cyanation followed by hydrolysis).

G cluster_0 Focus: 2-Cl, 4-COOH Intermediate cluster_1 Alternative: 2,4-Dichloro Intermediate A 2-Cl, 4-COOH Intermediate B Amide Coupling (at C4) A->B C Cross-Coupling (at C2) B->C D Final Inhibitor (Dual Functionalization) C->D X 2,4-Dichloro Intermediate Y Selective SNAr (at C4) X->Y Z Cross-Coupling (at C2) Y->Z W Final Inhibitor (Dual Functionalization) Z->W

Caption: Comparative synthetic logic for dual functionalization.

Head-to-Head Performance Data

ParameterThis compound4-chloro-7H-pyrrolo[2,3-d]pyrimidine2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Primary Use Case Convergent synthesis of C2/C4 substituted inhibitors with C4-amide linkers.Linear synthesis of C4-substituted inhibitors.[9][11]Sequential synthesis of C2/C4 disubstituted inhibitors.[12][14]
Reactive Handles 3 (C2-Cl, C4-COOH, N7-H)2 (C4-Cl, N7-H)3 (C2-Cl, C4-Cl, N7-H)
Synthetic Complexity Higher (more steps to prepare the intermediate itself).Lower (often commercially available or few steps).[15]Moderate (requires controlled chlorination).[14][15]
Key Reaction Step Amide bond formation.Nucleophilic aromatic substitution (SNAr) with amines.[16]Selective, sequential SNAr or cross-coupling.[7]
Strategic Advantage Allows late-stage coupling of complex amines; convergent design.Simplicity and speed for C4-focused analogues.Access to unique chemical space with C2 and C4 diversity.
Potential Yield Moderate to Good (multi-step synthesis).Good to Excellent.Good (potential for selectivity issues).

Experimental Protocol: Amide Coupling and Suzuki Reaction

This protocol demonstrates the power of the focus intermediate, enabling a convergent synthesis where two key fragments are joined efficiently.

Objective: To synthesize a C2-aryl, C4-amido-pyrrolo[2,3-d]pyrimidine derivative.

Step 1: Amide Coupling at C4

  • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M) under a nitrogen atmosphere, add HATU (1.2 eq) and Diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (Amine-R1, 1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to yield the C4-amide intermediate.

Causality: HATU is chosen as the coupling reagent for its high efficiency and low rate of epimerization if chiral amines are used. DIPEA is a non-nucleophilic base used to mop up the acid formed and drive the reaction to completion.

Step 2: Suzuki Cross-Coupling at C2

  • In a microwave vial, combine the C4-amide intermediate from Step 1 (1.0 eq), the desired boronic acid or ester (Aryl-B(OR)2, 1.5 eq), Pd(dppf)Cl2 (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1, 0.1 M).

  • Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes. Monitor by LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or preparative HPLC.

Causality: A palladium catalyst like Pd(dppf)Cl2 is effective for coupling at the less reactive C2-chloro position. The aqueous base is required for the transmetalation step of the Suzuki catalytic cycle.

Conclusion: A Framework for Strategic Selection

The choice between this compound and its alternatives is not a matter of which is "better," but which is most appropriate for the specific strategic goals of a drug discovery program.

G Start What is the primary diversification goal? Node1 Substitution needed at C2 and C4? Start->Node1 C4 Only Start->Node1 C2 and C4 Node2 Is the C4 linker an amide? Node1->Node2 Yes Leaf1 Use 4-chloro- 7H-pyrrolo[2,3-d]pyrimidine Node1->Leaf1 No Leaf2 Use 2-chloro-7H-pyrrolo[2,3-d] pyrimidine-4-carboxylic acid Node2->Leaf2 Yes Leaf3 Use 2,4-dichloro- 7H-pyrrolo[2,3-d]pyrimidine Node2->Leaf3 No

References

A Senior Application Scientist's Guide to the Synthesis and Validation of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Deazapurine Scaffold in Drug Discovery

The 7-deazapurine core, scientifically known as the pyrrolo[2,3-d]pyrimidine system, is a cornerstone in modern medicinal chemistry.[1] Its structural resemblance to the purine bases of DNA and RNA allows it to function as an effective bioisostere, interacting with a wide array of biological targets. This unique characteristic has led to the development of numerous therapeutic agents, most notably in the realm of kinase inhibitors for the treatment of cancers and inflammatory diseases. The strategic placement of functional groups on this scaffold is paramount for achieving desired potency and selectivity. The title compound, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, is a valuable building block in this context, with the chloro and carboxylic acid moieties serving as versatile handles for further chemical modification. This guide provides a comprehensive overview of a proposed synthetic route to this important intermediate, a comparison with an alternative strategy, and a detailed protocol for its analytical validation, grounded in established chemical principles and experimental data.

Proposed Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound can be logically approached through a multi-step sequence starting from the formation of the core heterocyclic system, followed by functional group interconversions. The proposed pathway hinges on the established reactivity patterns of the pyrrolo[2,3-d]pyrimidine scaffold.

Synthesis_of_2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic_acid A 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol B 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine A->B POCl3, DIPEA C 2-chloro-4-cyano-7H-pyrrolo[2,3-d]pyrimidine B->C Zn(CN)2, Pd catalyst D This compound C->D Acid or Base Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

The journey begins with the synthesis of the key intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This is achieved through the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

Experimental Protocol:

  • To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) in toluene, slowly add phosphorus oxychloride (POCl₃, 3.0 eq).

  • Heat the mixture to 70°C.

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise over a period of 2.5 hours, maintaining the temperature at 70°C.

  • After the addition is complete, raise the temperature to 106°C and continue stirring for 16 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into a mixture of water and ethyl acetate.

  • Stir the biphasic mixture overnight.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[2]

Rationale: The use of phosphorus oxychloride is a standard method for converting hydroxyl groups on heterocyclic rings to chloro groups. The addition of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl generated during the reaction, preventing unwanted side reactions.

Step 2: Selective Cyanation at the C4-Position

The differential reactivity of the two chloro-substituents on the pyrimidine ring is the cornerstone of the next step. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in 2,4-dichloropyrimidine systems. This selectivity allows for the targeted introduction of a cyano group at the C4 position.

Experimental Protocol:

  • In a reaction vessel, combine 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6-1.1 eq), and a palladium catalyst such as Pd₂(dba)₃ with a suitable phosphine ligand (e.g., dppf).

  • Add a solvent such as dimethylformamide (DMF).

  • Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 120°C until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate 2-chloro-4-cyano-7H-pyrrolo[2,3-d]pyrimidine.

Rationale: Palladium-catalyzed cyanation is a powerful and versatile method for the introduction of a nitrile group onto an aromatic or heteroaromatic ring.[3] Zinc cyanide is a commonly used and relatively safe source of cyanide.[3][4] The choice of ligand and reaction conditions can be critical for achieving high yield and selectivity.

Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid

The final step involves the hydrolysis of the 4-cyano group to the desired 4-carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Experimental Protocol (Acidic Hydrolysis):

  • Dissolve 2-chloro-4-cyano-7H-pyrrolo[2,3-d]pyrimidine in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain this compound.

Rationale: The hydrolysis of nitriles is a classic organic transformation. Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. The reaction proceeds through an amide intermediate which is further hydrolyzed to the carboxylic acid.

Comparative Analysis: Synthesis of the 4-Carboxylic Acid vs. the 6-Carboxylic Acid Isomer

The synthesis of the 6-carboxylic acid isomer often starts from a pre-functionalized pyrimidine and builds the pyrrole ring with the desired substituent at the C6 position already in place or in the form of a precursor. A common route involves the oxidation of a 6-formyl or 6-hydroxymethyl group to the carboxylic acid.[5]

FeatureProposed Synthesis of 4-Carboxylic AcidSynthesis of 6-Carboxylic Acid Isomer
Key Intermediate 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineA pyrrolo[2,3-d]pyrimidine with a C6 precursor group
Strategy for COOH Selective C4-cyanation followed by hydrolysisOxidation of a C6-aldehyde or alcohol
Regioselectivity Relies on the inherent reactivity of the C4-ClThe position of the carboxyl group is determined by the starting materials for the pyrrole ring formation
Potential Challenges Achieving high selectivity in the cyanation step; harsh hydrolysis conditionsThe oxidation step might require specific and mild reagents to avoid side reactions

Validation of this compound

The identity, purity, and integrity of the synthesized this compound must be rigorously confirmed using a combination of analytical techniques. This validation workflow ensures that the material meets the high standards required for its use in research and drug development.

Validation_Workflow Start Synthesized Product HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC Purity Assessment MS Mass Spectrometry (MS) Start->MS Molecular Weight Confirmation NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Start->NMR Structural Elucidation Final Validated Compound HPLC->Final MS->Final NMR->Final

Caption: A typical analytical workflow for the validation of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of a synthesized compound. A reversed-phase method is typically employed for polar, ionizable molecules like the target carboxylic acid.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Procedure: Dissolve a small sample of the synthesized compound in a suitable solvent (e.g., a mixture of water and acetonitrile). Inject the sample into the HPLC system. The purity is determined by the area percentage of the main peak in the chromatogram.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides a precise measurement of the molecular weight of the synthesized compound, confirming its elemental composition.

Experimental Protocol:

  • Ionization Technique: Electrospray ionization (ESI) is suitable for polar molecules.

  • Analysis Mode: Can be run in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often informative.

  • Procedure: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water) and infuse it into the mass spectrometer. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target compound (C₇H₄ClN₃O₂; Mol. Wt.: 197.58).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the exact structure of the synthesized molecule by providing information about the chemical environment of each hydrogen and carbon atom.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • A broad singlet in the downfield region (>12 ppm) corresponding to the carboxylic acid proton.

  • A broad singlet for the N-H proton of the pyrrole ring.

  • Distinct signals for the protons on the pyrrole ring.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • A signal for the carbonyl carbon of the carboxylic acid (typically >160 ppm).

  • Signals corresponding to the carbon atoms of the pyrrolo[2,3-d]pyrimidine core, with chemical shifts influenced by the chloro and carboxylic acid substituents.

Conclusion

This guide has outlined a scientifically sound and plausible approach for the synthesis and validation of this compound. By leveraging the principles of regioselective synthesis on the 7-deazapurine scaffold, this valuable building block can be accessed for further exploration in drug discovery programs. The provided protocols for synthesis and analytical validation serve as a robust framework for researchers in the field, ensuring the quality and reliability of this important chemical entity.

References

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Studies of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrrolo[2,3-d]pyrimidine scaffold represents a cornerstone in the design of targeted kinase inhibitors. Its structural similarity to adenine allows it to effectively compete with ATP, modulating the activity of a wide array of kinases crucial in cellular signaling.[1][2] However, this inherent advantage also presents a significant challenge: ensuring inhibitor selectivity. With over 500 kinases in the human kinome, many possessing highly conserved ATP-binding sites, the potential for off-target effects is a critical hurdle in drug development.[3] These unintended interactions can lead to toxicity or diminished efficacy, underscoring the necessity of comprehensive cross-reactivity profiling.[3][4][5]

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of pyrrolo[2,3-d]pyrimidine-based inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer supporting data to empower you in designing and interpreting robust selectivity studies.

The Imperative of Selectivity in Kinase Inhibition

The therapeutic success of kinase inhibitors hinges on their ability to selectively engage their intended target. While some "multi-targeted" inhibitors have found clinical utility, a well-defined selectivity profile is paramount for predicting clinical outcomes and minimizing adverse effects.[5][6] For instance, a lack of selectivity can lead to unexpected toxicities if an inhibitor interacts with kinases essential for normal physiological functions.[4] Conversely, understanding the broader interaction landscape of a compound can unveil new therapeutic opportunities through rational polypharmacology.[7]

The pyrrolo[2,3-d]pyrimidine core, a privileged structure in drug discovery, has given rise to numerous clinical candidates and approved drugs targeting kinases involved in cancer and inflammatory diseases.[1][2][8][9] The strategic modification of this scaffold is key to enhancing potency and, crucially, selectivity.[1] This guide will explore the tools and techniques that illuminate the selectivity profiles of these promising therapeutic agents.

A Comparative Overview of Cross-Reactivity Profiling Methodologies

The assessment of kinase inhibitor selectivity is a multi-faceted process, typically involving a tiered approach that begins with broad screening and progresses to more focused validation. Methodologies can be broadly categorized into biochemical assays and cell-based assays.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays provide a direct measure of a compound's ability to inhibit kinase activity or bind to the kinase protein in a purified, cell-free system. These assays are instrumental in the initial stages of drug discovery for determining potency (e.g., IC50 values) and preliminary selectivity.[4]

Common Biochemical Assay Formats:

  • Radiometric Assays: Considered a gold standard for their reliability, these assays measure the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP or [γ-³²P]ATP) to a substrate.[5][10][11]

  • Fluorescence-Based Assays: These methods offer a non-radioactive alternative and include techniques like fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and fluorescence intensity assays. They are highly amenable to high-throughput screening.[12]

  • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure kinase activity by quantifying the amount of ATP remaining in the reaction, which is then used by luciferase to generate a luminescent signal.[12]

  • Mobility Shift Assays: These assays utilize capillary electrophoresis to separate phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility, providing a direct and quantitative readout of kinase activity.[10][12]

  • Competition Binding Assays: These assays, like the KINOMEscan® platform, measure the ability of a test compound to displace a known ligand from the kinase active site. This approach provides a thermodynamic measure of binding affinity (Kd) and is independent of ATP concentration.[5][13][14]

Table 1: Comparison of Biochemical Assay Formats for Kinase Inhibitor Profiling

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures transfer of radiolabeled phosphate from ATP to substrate.[5][10]High sensitivity, considered a "gold standard".Requires handling of radioactive materials, lower throughput.
Fluorescence-Based Assays Detects changes in fluorescence properties upon substrate phosphorylation or inhibitor binding.[12]High throughput, non-radioactive, amenable to automation.Potential for compound interference with fluorescence signal.
Luminescence-Based Assays Measures ATP consumption by linking it to a luciferase reaction.[12]High sensitivity, broad dynamic range.Indirect measure of kinase activity, susceptible to ATPases.
Mobility Shift Assays Separates phosphorylated and non-phosphorylated substrates by electrophoresis.[10][12]Direct, quantitative readout, high data quality.Requires specialized instrumentation.
Competition Binding Assays Measures displacement of a tagged ligand from the kinase active site.[13][14]High throughput, measures binding affinity (Kd), independent of ATP.Does not directly measure inhibition of catalytic activity.

Experimental Workflow: Large-Scale Kinome Profiling

For a comprehensive understanding of a pyrrolo[2,3-d]pyrimidine inhibitor's selectivity, large-scale kinome scanning is the state-of-the-art approach. Technologies like KINOMEscan® allow for the screening of a compound against hundreds of kinases in a single experiment, providing a broad view of its interaction landscape.[13][14][15]

Caption: High-level workflow for kinase inhibitor selectivity profiling.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are powerful for initial characterization, they do not fully recapitulate the complex cellular environment where inhibitors must ultimately function.[16] Cell-based assays are therefore crucial for validating biochemical findings and assessing an inhibitor's effects on intracellular signaling pathways.[4]

Key Cell-Based Assay Approaches:

  • Target Phosphorylation Assays: These assays, often performed using Western blotting or ELISA, measure the phosphorylation status of the target kinase or its downstream substrates in response to inhibitor treatment.[4]

  • Cellular Thermal Shift Assays (CETSA): This technique assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding in intact cells or cell lysates.

  • Phenotypic Screening: This approach involves evaluating the effects of an inhibitor on cellular phenotypes such as proliferation, apoptosis, or cell cycle progression.[4]

  • NanoBRET™ Target Engagement Assays: This technology uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a specific kinase target in living cells, providing quantitative data on target occupancy.[17]

Case Study: Selectivity Profiling of a Novel Pyrrolo[2,3-d]pyrimidine-based RET Inhibitor

To illustrate the practical application of these methodologies, let's consider a hypothetical novel pyrrolo[2,3-d]pyrimidine-based inhibitor, "Compound X," designed to target the RET kinase, which is implicated in certain cancers.[18][19][20]

Step 1: Initial Biochemical Profiling

Compound X would first be screened against a panel of kinases using a competition binding assay at a single high concentration (e.g., 1 µM) to identify potential off-targets.

Table 2: Representative KINOMEscan® Data for Compound X (1 µM)

Kinase TargetPercent of Control
RET 0.5%
VEGFR2 2.5%
KIT 8.0%
ABL135.0%
SRC42.0%
LCK55.0%
... (over 400 other kinases)>70%
Data is hypothetical for illustrative purposes. A lower "Percent of Control" indicates stronger binding.

The data reveals potent binding to the intended target, RET, but also significant interaction with VEGFR2 and KIT, two other receptor tyrosine kinases.

Step 2: Quantitative Determination of Affinity

Next, dose-response experiments are performed to determine the dissociation constants (Kd) for the primary target and key off-targets.

Table 3: Kd Values for Compound X against Selected Kinases

KinaseKd (nM)Selectivity Ratio (vs. RET)
RET 1.2 1
VEGFR23529.2
KIT11091.7

This quantitative data confirms the high affinity for RET and provides a selectivity ratio against the identified off-targets.

Step 3: Cellular Target Engagement and Functional Assays

To confirm that the observed biochemical interactions translate to a cellular context, assays measuring the inhibition of RET phosphorylation in a RET-driven cancer cell line would be performed.

Caption: Simplified RET signaling pathway and the point of inhibition.

Further cellular assays would assess the antiproliferative effects of Compound X in cell lines dependent on RET, VEGFR2, and KIT signaling to understand the functional consequences of its selectivity profile.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol provides a detailed methodology for a standard radiometric kinase assay, a foundational technique for validating inhibitor potency.

Materials:

  • Purified, active kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitor (e.g., pyrrolo[2,3-d]pyrimidine derivative) dissolved in DMSO

  • ATP solution

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillant

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute into the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase reaction buffer

    • Diluted test inhibitor or DMSO (for control wells)

    • Substrate solution

    • Kinase solution

  • Initiate Reaction: Add the [γ-³³P]ATP/ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time.

  • Stop Reaction & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the plate, add scintillant to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Future Perspectives and Conclusion

The field of kinase inhibitor discovery is continually evolving, with a growing emphasis on developing highly selective agents to improve therapeutic outcomes and minimize toxicity.[3][21] For pyrrolo[2,3-d]pyrimidine-based inhibitors, a deep understanding of their cross-reactivity profiles is not just a regulatory requirement but a fundamental aspect of their rational design and clinical application.

By employing a multi-pronged approach that combines broad kinome scanning with detailed biochemical and cell-based validation, researchers can build a comprehensive picture of an inhibitor's selectivity. This knowledge is indispensable for advancing the most promising candidates into the clinic and ultimately delivering safer and more effective targeted therapies to patients.

References

Pyrrolo[2,3-d]pyrimidine Derivatives as Anticancer Agents: A Comparative Benchmark Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a multitude of heterocyclic scaffolds. Among these, the pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine isostere, has emerged as a privileged structure in the design of potent kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding sites of various protein kinases, many of which are pivotal regulators of cancer cell proliferation, survival, and angiogenesis.[2][3] This guide provides a comparative analysis of recently developed pyrrolo[2,3-d]pyrimidine derivatives, benchmarking their performance in various cancer cell lines and elucidating their mechanisms of action.

Comparative Analysis of In Vitro Anticancer Activity

The cytotoxic potential of novel chemical entities is a primary determinant of their therapeutic promise. A survey of recent literature reveals a broad spectrum of activity for pyrrolo[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.

Table 1: Comparative IC50 Values (µM) of Selected Pyrrolo[2,3-d]pyrimidine Derivatives in Various Cancer Cell Lines
Compound IDCancer Cell LineBreast (MCF-7)Cervical (HeLa)Colon (HT-29)Lung (NCI-H1299)OtherReference
8f 4.55 ± 0.23[1]
8g 4.01 ± 0.20[1]
6a 6.55 ± 0.31[1]
6g 7.61 ± 0.31[1]
10a Moderate Activity[1]
10b Moderate Activity[1]
08a, 08h, 08j Excellent Activity[4]
09h, 09i, 09j Excellent Activity[4]
09m, 09n, 09o Excellent Activity[4]
5e, 5h, 5k, 5l HepG2, A549, PC-3, Caco-229-59 (range)29-59 (range)29-59 (range)29-59 (range)[5][6]
6c, 6h HCT116~17.6[7]
7a HeLa6.4[8]
6b CFPAC-117.4[8]

Note: "Moderate Activity" and "Excellent Activity" are reported as described in the source, without specific IC50 values. The IC50 values for compounds 5e, 5h, 5k, and 5l are presented as a range across the tested cell lines.

The data clearly indicates that substitutions on the pyrrolo[2,3-d]pyrimidine scaffold significantly influence cytotoxic activity and selectivity. For instance, compounds 8f and 8g , which feature a bromine substituent and an azepine side-ring, demonstrate potent and selective activity against the HT-29 colon cancer cell line.[1] Similarly, derivatives with heteroaryl substitutions at the 5th position linked through sulfur, such as 6c and 6h , exhibit significant potency against HCT116 colon cancer cells.[7]

Mechanism of Action: Targeting Key Cancer-Related Kinases

The anticancer effects of pyrrolo[2,3-d]pyrimidine derivatives are predominantly attributed to their ability to inhibit protein kinases that are often dysregulated in cancer.

Kinase Inhibition Profile

Several studies have elucidated the specific kinase targets of these compounds. The structural mimicry of ATP allows them to effectively block the catalytic activity of kinases such as:

  • Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation and survival in many epithelial tumors.[3][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3][8]

  • Rearranged during Transfection (RET) Kinase: Gene fusions and mutations in RET are oncogenic drivers in certain types of thyroid and non-small cell lung cancers.[10][11]

  • Janus Kinases (JAKs): Involved in signal transduction pathways that regulate inflammation and immunity, and are implicated in various cancers.[12]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, their inhibition can lead to cell cycle arrest and apoptosis.[5][13]

One notable example is compound 5k , which has demonstrated potent inhibitory activity against multiple kinases including EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM.[5] This multi-targeted approach can be particularly effective in overcoming the complexity and redundancy of cancer signaling networks.

Signaling Pathway Perturbation

The inhibition of these kinases by pyrrolo[2,3-d]pyrimidine derivatives leads to the disruption of critical downstream signaling pathways.

EGFR_Signaling_Pathway Pyrrolo[2,3-d]pyrimidine Derivative Pyrrolo[2,3-d]pyrimidine Derivative EGFR EGFR Pyrrolo[2,3-d]pyrimidine Derivative->EGFR Inhibition RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival

Caption: Inhibition of the EGFR signaling pathway by pyrrolo[2,3-d]pyrimidine derivatives.

As depicted in the diagram, by blocking EGFR, these compounds can effectively shut down downstream pro-survival and proliferative signals mediated by the RAS/RAF/MEK/ERK and PI3K/AKT pathways. This ultimately leads to a reduction in cancer cell growth and survival.

Induction of Apoptosis and Cell Cycle Arrest

A desired outcome of anticancer therapy is the induction of programmed cell death, or apoptosis, in cancer cells. Several studies have confirmed that pyrrolo[2,3-d]pyrimidine derivatives can trigger this process. For example, compound 5k was shown to induce apoptosis in HepG2 cells, which was accompanied by an increase in the pro-apoptotic proteins caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[5] Furthermore, some derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[14]

Experimental Methodologies

The benchmark data presented in this guide is derived from a series of well-established in vitro assays. For researchers looking to evaluate their own pyrrolo[2,3-d]pyrimidine derivatives, the following protocols provide a standardized framework.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrrolo[2,3-d]pyrimidine derivative for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

  • MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the pyrrolo[2,3-d]pyrimidine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Conclusion and Future Directions

The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a highly versatile and fruitful starting point for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate significant cytotoxic activity against a range of cancer cell lines, primarily through the inhibition of key protein kinases involved in oncogenic signaling. The structure-activity relationship studies highlighted herein provide valuable insights for the rational design of next-generation compounds with improved potency and selectivity.[2]

Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles.[2] Furthermore, exploring their potential in combination therapies with existing anticancer drugs could lead to synergistic effects and help overcome drug resistance. The continued investigation of this promising class of compounds holds the potential to deliver new and effective treatments for cancer patients.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and innovators. In the landscape of drug development, our work with novel chemical entities is foundational to discovery. Compounds like 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, a heterocyclic compound featuring a pyrrolopyrimidine core, are instrumental. However, the novel nature of such molecules necessitates a profound respect for their potential bioactivity and associated handling risks.

This guide is crafted from a field-proven perspective, moving beyond a simple checklist to instill a deep, causal understanding of why specific protective measures are critical. Our primary goal is to build a self-validating system of safety around every procedure, ensuring that both you and your research are protected.

Hazard Assessment: Understanding the Adversary

While a specific Safety Data Sheet (SDS) for this exact carboxylic acid derivative may not be readily available, we can construct a robust hazard profile by analyzing its core structure, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and the attached carboxylic acid functional group.

Safety Data Sheets for the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, consistently highlight several key hazards[1][2][3]. The addition of the carboxylic acid moiety, while potentially altering the compound's overall toxicological profile, generally introduces corrosive properties[4].

Anticipated Hazard Profile:

Hazard ClassDescriptionRationale and Source
Acute Oral Toxicity Toxic or harmful if swallowed.[1][2][3][5]The pyrrolopyrimidine core is classified as acutely toxic upon ingestion. Assume any derivative carries a similar risk. Accidental ingestion could lead to systemic toxicity.
Skin Irritation/Corrosion Causes skin irritation.[5][6] May be corrosive.The chlorinated heterocyclic structure is a known skin irritant. Carboxylic acids can also be corrosive to skin tissue.[4] Prolonged contact must be avoided.
Serious Eye Damage Causes serious eye irritation.[5][6]As a powder, the compound poses a significant mechanical and chemical hazard to the eyes. The potential for corrosivity from the acid group enhances this risk, possibly leading to irreversible damage.
Respiratory Irritation May cause respiratory tract irritation.[3][5][6]Fine powders can be easily aerosolized during handling, leading to irritation of the nose, throat, and lungs upon inhalation.
Unknown Long-Term Effects The chemical, physical, and toxicological properties have not been thoroughly investigated.[5]As a research chemical, data on carcinogenicity, mutagenicity, or reproductive toxicity is likely unavailable. Therefore, we must operate under the principle of ALARA (As Low As Reasonably Achievable) exposure.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. Always prioritize controls that engineer out the hazard first.

cluster_0 Hierarchy of Controls cluster_1 Practical Application Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Admin Administrative Controls FumeHood Certified Chemical Fume Hood Engineering->FumeHood e.g. PPE PPE (Least Effective) SOP Standard Operating Procedures (SOPs) Admin->SOP Training Mandatory Training Admin->Training ThisGuide This Guide Admin->ThisGuide Start Start: Assemble Materials Don PPE Prep Step 1: Prepare Fume Hood (Verify airflow, cover surface) Start->Prep Weigh Step 2: Handle Solid (Transfer carefully, close container) Prep->Weigh Dissolve Step 3: Prepare Solution (Add solvent slowly, cap vial) Weigh->Dissolve Clean Step 4: Decontaminate (Wipe surfaces, dispose of waste) Dissolve->Clean Doff Step 5: Doff PPE (Correct order to avoid contamination) Clean->Doff Wash Step 6: Wash Hands Doff->Wash End End: Secure Area Wash->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Reactant of Route 2
2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.